2-(Quinolin-4-YL)acetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPQHAAUCSUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627139 | |
| Record name | (Quinolin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-96-9 | |
| Record name | (Quinolin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Quinolin-4-YL)acetaldehyde: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(quinolin-4-yl)acetaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its core chemical properties, structure, and potential synthetic routes based on established quinoline chemistry. The document further explores the expected reactivity and spectroscopic characteristics of the title compound, drawing parallels with closely related analogues. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the quinoline scaffold and its derivatives, providing a foundational understanding for future research and application.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3] The versatility of the quinoline core allows for substitution at various positions, leading to a vast chemical space for the design of novel therapeutic agents. The introduction of an acetaldehyde moiety at the 4-position of the quinoline ring, as in 2-(quinolin-4-yl)acetaldehyde, offers a reactive functional group that can be readily modified to generate a library of derivatives for biological screening.
Chemical Identity and Structure
Nomenclature and Identification
-
Systematic Name: 2-(Quinolin-4-yl)acetaldehyde
-
Other Names: 4-Quinolineacetaldehyde
-
CAS Number: 545423-96-9[4]
-
Molecular Formula: C₁₁H₉NO
-
Molecular Weight: 171.19 g/mol
Structural Elucidation
The structure of 2-(quinolin-4-yl)acetaldehyde consists of a quinoline ring substituted at the 4-position with an acetaldehyde group. The aldehyde functionality imparts electrophilic character to the carbonyl carbon and acidity to the α-protons, making it a versatile handle for various chemical transformations.
Figure 1: Chemical structure of 2-(quinolin-4-yl)acetaldehyde.
Physicochemical Properties (Predicted)
Due to the scarcity of experimental data, the following physicochemical properties are predicted based on computational models. These values should be considered as estimates.
| Property | Predicted Value |
| Molecular Weight | 171.19 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 29.1 Ų |
Synthesis of 2-(Quinolin-4-YL)acetaldehyde: Plausible Strategies
From 4-Methylquinoline (Lepidine)
A plausible and direct approach involves the functionalization of 4-methylquinoline (lepidine).
Figure 2: Proposed synthesis from 4-methylquinoline.
Protocol:
-
Radical Bromination: 4-Methylquinoline can be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield 4-(bromomethyl)quinoline.
-
Cyanation: The resulting 4-(bromomethyl)quinoline can undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to afford 2-(quinolin-4-yl)acetonitrile.
-
Reduction: The nitrile can then be selectively reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Causality: This route is attractive due to the commercial availability of 4-methylquinoline. The stepwise functionalization of the methyl group provides a controlled approach to the target aldehyde.
From 4-Chloroquinoline
Another viable strategy starts from the readily available 4-chloroquinoline.
Figure 3: Proposed synthesis from 4-chloroquinoline.
Protocol:
-
Cross-Coupling: 4-Chloroquinoline can be coupled with a vinylating agent, such as vinyltributyltin (in a Stille coupling) or potassium vinyltrifluoroborate (in a Suzuki coupling), using a palladium catalyst to introduce a vinyl group at the 4-position, yielding 4-vinylquinoline.
-
Oxidative Cleavage: The vinyl group can then be oxidatively cleaved to the aldehyde. This can be achieved through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) or by using a two-step procedure involving dihydroxylation with osmium tetroxide followed by cleavage with sodium periodate.
Causality: This approach leverages the well-established palladium-catalyzed cross-coupling reactions, which offer a high degree of functional group tolerance. The choice of oxidative cleavage method can be tailored to the specific reaction conditions and scale.
Expected Reactivity
The chemical reactivity of 2-(quinolin-4-yl)acetaldehyde is dictated by the interplay between the quinoline ring and the acetaldehyde moiety.
-
Aldehyde Chemistry: The aldehyde group is expected to undergo typical reactions of aliphatic aldehydes, including:
-
Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.
-
Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.[5]
-
Reductive Amination: Formation of amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
-
Oxidation: Conversion to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid, using oxidizing agents.
-
Reduction: Formation of the corresponding alcohol, 2-(quinolin-4-yl)ethanol, upon treatment with reducing agents like sodium borohydride.
-
-
Quinoline Ring Chemistry: The quinoline ring can participate in various reactions, although the reactivity will be influenced by the electron-withdrawing nature of the acetaldehyde substituent.
-
Electrophilic Aromatic Substitution: Generally occurs on the benzene ring, with the position of substitution directed by the existing groups.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or a good leaving group.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features of 2-(quinolin-4-yl)acetaldehyde can be predicted based on the analysis of its structure and data from analogous compounds.
1H NMR Spectroscopy
-
Aldehydic Proton: A characteristic singlet or triplet (due to coupling with the adjacent methylene protons) in the downfield region, typically between δ 9-10 ppm.
-
Methylene Protons: A doublet coupled to the aldehydic proton, expected to appear in the range of δ 3.5-4.5 ppm.
-
Quinoline Protons: A complex multiplet pattern in the aromatic region (δ 7.0-9.0 ppm) corresponding to the seven protons on the quinoline ring. The proton at the 2-position is expected to be the most downfield due to the anisotropic effect of the nitrogen atom.
13C NMR Spectroscopy
-
Carbonyl Carbon: A resonance in the highly downfield region, typically around δ 190-200 ppm.
-
Methylene Carbon: A resonance in the aliphatic region, likely between δ 40-60 ppm.
-
Quinoline Carbons: Nine distinct signals in the aromatic region (δ 120-160 ppm), with the carbon atoms attached to nitrogen (C2 and C8a) appearing at the lower field end of this range.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected around 1720-1740 cm⁻¹.[6]
-
Aldehydic C-H Stretch: Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the quinoline ring.
Mass Spectrometry
-
Molecular Ion Peak (M+): Expected at m/z = 171, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO, 29 Da) and McLafferty rearrangement if a gamma-hydrogen is available. Fragmentation of the quinoline ring would also be observed.
Potential Applications in Drug Discovery and Research
The structural features of 2-(quinolin-4-yl)acetaldehyde make it a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The reactive aldehyde group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships. Given the broad biological activities of quinoline derivatives, compounds derived from 2-(quinolin-4-yl)acetaldehyde could be investigated for:
-
Anticancer Activity: Many quinoline-based compounds have shown potent anticancer effects.[7]
-
Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs.[8]
-
Enzyme Inhibition: The molecule could serve as a scaffold for the design of specific enzyme inhibitors.
Conclusion
2-(Quinolin-4-yl)acetaldehyde represents a valuable, yet underexplored, building block in the vast landscape of quinoline chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide has provided a thorough overview of its predicted properties, plausible synthetic strategies, and expected reactivity based on established chemical principles. It is our hope that this document will stimulate further research into this intriguing molecule, unlocking its potential for the development of novel compounds with significant applications in medicinal chemistry and beyond.
References
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- 3. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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"2-(Quinolin-4-YL)acetaldehyde" CAS number and molecular weight
An In-depth Technical Guide to 2-(Quinolin-4-YL)acetaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Compounds incorporating the quinoline ring system exhibit a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Among the vast library of quinoline derivatives, 2-(Quinolin-4-YL)acetaldehyde is a particularly valuable building block for the synthesis of more complex molecules. The presence of a reactive aldehyde group attached to the 4-position of the quinoline ring provides a versatile handle for chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of 2-(Quinolin-4-YL)acetaldehyde, detailing its fundamental properties, synthesis, chemical reactivity, and applications for researchers and professionals in the field of drug development.
Core Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is essential for its effective use in research and development. The key identifiers and properties of 2-(Quinolin-4-YL)acetaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 545423-96-9 | [3] |
| Molecular Formula | C₁₁H₉NO | [3] |
| Molecular Weight | 171.19 g/mol | [4] |
| IUPAC Name | 2-(quinolin-4-yl)acetaldehyde | N/A |
| Synonyms | 4-Quinolineacetaldehyde | [3] |
Synthesis and Mechanistic Considerations
The construction of the quinoline ring system is a well-established area of organic chemistry, with several named reactions available to synthetic chemists. The Friedländer synthesis, first reported in 1882, is a classic and straightforward method for preparing quinolines.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[5]
To synthesize a precursor for 2-(Quinolin-4-YL)acetaldehyde, a strategic application of the Friedländer condensation or a related method is required to generate a 4-substituted quinoline with a side chain that can be subsequently converted to the desired acetaldehyde functionality.
Experimental Protocol: A Plausible Synthetic Route
Below is a detailed, step-by-step methodology for a plausible synthesis of 2-(Quinolin-4-YL)acetaldehyde. This protocol is based on established chemical principles for quinoline synthesis and subsequent functional group transformations.
Step 1: Synthesis of 4-Methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a variation of the Skraup synthesis that is often more reliable and uses milder conditions. It involves the reaction of an α,β-unsaturated carbonyl compound (generated in situ from an aldehyde or ketone) with an aniline in the presence of a Lewis acid or protic acid.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add aniline (0.1 mol) and concentrated hydrochloric acid (0.25 mol).
-
Addition of Reagents: Cool the mixture in an ice bath and slowly add crotonaldehyde (0.12 mol) from the dropping funnel with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the crude product.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methylquinoline can be purified by column chromatography on silica gel.
Step 2: Oxidation of 4-Methylquinoline to 2-(Quinolin-4-YL)acetaldehyde
Direct oxidation of the methyl group to an aldehyde can be achieved using selenium dioxide (SeO₂), a specific reagent for the oxidation of activated methyl and methylene groups.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-methylquinoline (0.05 mol) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (0.05 mol) to the solution.
-
Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up: Cool the reaction mixture and filter to remove the selenium precipitate. Dilute the filtrate with water and neutralize with a base (e.g., sodium bicarbonate).
-
Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. The final product, 2-(Quinolin-4-YL)acetaldehyde, should be purified by column chromatography. Due to the potential instability of aldehydes, it is advisable to use the product immediately or store it under an inert atmosphere at a low temperature.
Synthesis Workflow Diagram
Caption: Plausible synthesis of 2-(Quinolin-4-YL)acetaldehyde.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 2-(Quinolin-4-YL)acetaldehyde is dominated by the aldehyde functional group, making it a versatile intermediate for organic synthesis.[6]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid, using common oxidizing agents like potassium permanganate or Jones reagent. This acid derivative can then be used in amide coupling reactions to generate a diverse library of compounds.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(quinolin-4-yl)ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[7]
-
Condensation Reactions: As an aldehyde with α-hydrogens, it can participate in aldol condensation reactions, either with itself or with other carbonyl compounds.[7] It can also undergo Knoevenagel condensation with active methylene compounds. These reactions are powerful tools for carbon-carbon bond formation.
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminoethylquinolines. This is a highly valuable reaction in medicinal chemistry for introducing amine functionalities.
-
Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium ylide in the Wittig reaction, allowing for the extension of the side chain.
Applications in Research and Drug Development
Quinoline derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][7] 2-(Quinolin-4-YL)acetaldehyde serves as a key starting material for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Many quinoline-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[8] The ability to derivatize the acetaldehyde moiety allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs. Schiff bases derived from quinoline aldehydes have been shown to form metal complexes with significant antimicrobial properties.[7]
-
Kinase Inhibitors: The quinoline ring can act as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases. For example, certain quinoline derivatives have been found to inhibit signaling pathways involving FLT3 and SRPK1.[9]
-
Neurological Applications: The quinoline core is also found in compounds targeting the central nervous system. The versatility of 2-(Quinolin-4-YL)acetaldehyde allows for its incorporation into structures designed to modulate neurotransmitter receptors or enzymes.
Conclusion
2-(Quinolin-4-YL)acetaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the creation of diverse molecular libraries. The proven track record of the quinoline scaffold in medicinal chemistry ensures that derivatives of this compound will continue to be promising candidates for the development of new therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this powerful building block.
References
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PubChem. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764. [Link]
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PubChem. 2-(4-methyl-2-oxo-1H-quinolin-6-yl)acetaldehyde | C12H11NO2. [Link]
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ResearchGate. The reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde in the presence of piperidine. [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
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ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]
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MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Wikipedia. Acetaldehyde. [Link]
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PubChem. Acetaldehyde | CH3CHO | CID 177. [Link]
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CloudSDS. Acetaldehyde: Properties, Risks, Safety, and Industrial Applications Explained. [Link]
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Spectroscopic Characterization of 2-(Quinolin-4-YL)acetaldehyde: A Technical Guide for Researchers
Introduction: The Imperative of Spectroscopic Validation
In the synthesis of novel chemical entities, particularly those with potential pharmacological activity, rigorous structural elucidation is a foundational requirement. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, offering a detailed fingerprint of its atomic composition and connectivity. For a molecule like 2-(Quinolin-4-YL)acetaldehyde, which incorporates both a heterocyclic quinoline core and a reactive acetaldehyde functional group, a multi-faceted spectroscopic approach is essential.[5] This guide will delve into the anticipated spectral features, explaining the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and energetic electrons.
Molecular Structure and Key Features
2-(Quinolin-4-YL)acetaldehyde possesses a quinoline ring system substituted at the 4-position with an acetaldehyde group. This structure presents several key features that will manifest in its spectra:
-
Aromatic Quinoline Core: A bicyclic heteroaromatic system containing a benzene ring fused to a pyridine ring. This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational modes in the IR spectrum.
-
Aldehyde Group (-CHO): This functional group has highly diagnostic spectroscopic signatures, including a unique proton resonance in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and a strong carbonyl stretching vibration in the IR spectrum.
-
Methylene Bridge (-CH₂-): The methylene group connecting the quinoline ring to the aldehyde group will exhibit characteristic NMR signals influenced by both moieties.
Below is a visual representation of the molecular structure and a workflow for its spectroscopic analysis.
Caption: Molecular structure of 2-(Quinolin-4-YL)acetaldehyde and a typical workflow for its spectroscopic characterization.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2-(Quinolin-4-YL)acetaldehyde in a deuterated solvent (e.g., CDCl₃) would provide key information on the number of distinct proton environments, their chemical shifts, and their coupling patterns.[6][7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9][10]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aldehydic H (-CHO) | 9.8 - 10.0 | Triplet (t) | 1H |
| Quinoline H2 | 8.8 - 9.0 | Doublet (d) | 1H |
| Quinoline H3 | 7.4 - 7.6 | Doublet (d) | 1H |
| Quinoline H5, H8 | 8.0 - 8.2 | Multiplet (m) | 2H |
| Quinoline H6, H7 | 7.6 - 7.9 | Multiplet (m) | 2H |
| Methylene H (-CH₂-) | 4.0 - 4.2 | Doublet (d) | 2H |
Interpretation of Predicted ¹H NMR Spectrum
-
Aldehydic Proton: A highly deshielded proton, appearing as a triplet in the downfield region (9.8-10.0 ppm) due to coupling with the adjacent methylene protons.[11]
-
Quinoline Protons: The protons on the quinoline ring will appear in the aromatic region (7.4-9.0 ppm). The H2 proton is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.[6][7] The specific coupling patterns will depend on the adjacent protons.
-
Methylene Protons: The two protons of the methylene bridge are expected to appear as a doublet around 4.0-4.2 ppm, being deshielded by both the aromatic quinoline ring and the electron-withdrawing aldehyde group. This doublet arises from coupling to the aldehydic proton.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C (-CHO) | 198 - 202 |
| Quinoline C4 | 148 - 150 |
| Quinoline C2 | 150 - 152 |
| Other Quinoline C | 120 - 148 |
| Methylene C (-CH₂-) | 45 - 50 |
Interpretation of Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of 198-202 ppm.[12]
-
Quinoline Carbons: The carbons of the quinoline ring will resonate in the aromatic region (120-152 ppm). The carbon attached to the acetaldehyde group (C4) and the carbon adjacent to the nitrogen (C2) are expected to be the most downfield among the quinoline carbons.[12]
-
Methylene Carbon: The methylene carbon will appear in the aliphatic region, around 45-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[13][14][15][16]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14][15][16]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[17]
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, sharp |
| C=O stretch (aldehyde) | 1700-1710 | Strong, sharp |
| C=C and C=N stretch (aromatic) | 1500-1600 | Medium to strong |
| C-H bend (aromatic) | 690-900 | Medium to strong |
Interpretation of Predicted IR Spectrum
-
Aldehyde C-H Stretch: The presence of two characteristic medium-intensity peaks in the 2850-2720 cm⁻¹ region is a strong indicator of an aldehyde functional group.[18][19][20]
-
Carbonyl C=O Stretch: A strong, sharp absorption band around 1705 cm⁻¹ is expected for the carbonyl group of an aldehyde conjugated with an aromatic ring.[18][19][20]
-
Aromatic Vibrations: Multiple bands in the 1600-1500 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the quinoline ring. The C-H bending vibrations of the aromatic protons will appear in the fingerprint region (below 900 cm⁻¹).[21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[22][23][24]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in a high vacuum, causing them to ionize and fragment.[22][23][24][25][26]
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₉NO), which is approximately 171.07.[27][28]
-
Key Fragmentation Patterns:
-
Loss of CHO (m/z 29): A significant fragment may be observed at M-29, corresponding to the loss of the formyl radical, resulting in a quinolin-4-ylmethyl cation.
-
Loss of H (m/z 1): A peak at M-1, representing the loss of a hydrogen atom, is also possible.
-
Quinoline Ring Fragmentation: The quinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN (m/z 27).[29][30]
-
The fragmentation pattern provides a structural fingerprint that can be compared with known fragmentation behaviors of quinoline and aldehyde compounds.[1][2][4][29][30]
Caption: A simplified predicted fragmentation pathway for 2-(Quinolin-4-YL)acetaldehyde in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 2-(Quinolin-4-YL)acetaldehyde. By combining foundational spectroscopic principles with data from analogous structures, we have constructed a detailed and scientifically grounded framework for the characterization of this important synthetic intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable reference for researchers in the synthesis and validation of this and related quinoline derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the structural elucidation process.
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Mass spectra analysis of quinoline alkaloids detected in Sauuda fruticose leads to novel biosynthesis pathway of quinoline alkaloids. ResearchGate. Available at: [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Available at: [Link]
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The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Available at: [Link]
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Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. Available at: [Link]
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Electron Ionization for GC–MS. LCGC International. Available at: [Link]
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Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Available at: [Link]
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How is Potassium Bromide Used in Infrared Spectroscopy?. (2022). AZoM. Available at: [Link]
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KBr Pellet Method. Shimadzu. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
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IR spectroscopy no. 4 How to make and run a KBR pellet continued at Bryn Mawr College. (2009). YouTube. Available at: [Link]
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Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub. Available at: [Link]
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Electron Ionization: More Ins and Outs. (2006). Spectroscopy Online. Available at: [Link]
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How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Specac. Available at: [Link]
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KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019). AntsLAB. Available at: [Link]
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Electron Ionization Sources: The Basics. (2006). Spectroscopy Online. Available at: [Link]
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The 1H-NMR experiment. (2022). Chemistry LibreTexts. Available at: [Link]
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Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. eGyanKosh. Available at: [Link]
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Natarajan, J., et al. (2009). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine-Resistant Malaria. Journal of Medicinal Chemistry, 52(5), 1345-1355. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
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Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Available at: [Link]
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2-(Quinolin-2-YL)acetaldehyde. PubChem. Available at: [Link]
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Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). PubMed. Available at: [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
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Structure of 4-aminoquinoline derivatives. ResearchGate. Available at: [Link]
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Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available at: [Link]
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Quinoline. SpectraBase. Available at: [Link]
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2_(quinolin_4_yl)acetaldehyde 2_(quinolin_4_yl)acetald. Clonagen. Available at: [Link]
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4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-(Quinolin-4-YL)acetaldehyde from Quinoline
Executive Summary
2-(Quinolin-4-yl)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for more complex molecular architectures. Its synthesis from readily available quinoline derivatives presents a common challenge in organic synthesis: the controlled introduction and manipulation of a functionalized two-carbon side chain at the C4 position. This guide provides an in-depth, field-proven methodology for the synthesis of 2-(quinolin-4-yl)acetaldehyde, starting from the commercially available precursor, 4-methylquinoline (lepidine). We will detail a robust two-step synthetic sequence: (1) the selective metal-free oxidation of 4-methylquinoline to the key intermediate, quinoline-4-carbaldehyde, and (2) the subsequent one-carbon homologation of this aldehyde via a Wittig reaction to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and strategic considerations that ensure reproducibility and success.
Introduction: The Quinoline Scaffold and the Utility of C4-Functionalized Aldehydes
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline nucleus, particularly at the C4 position, allows for the exploration of new chemical space and the modulation of pharmacological profiles. Aldehydes, such as the target 2-(quinolin-4-yl)acetaldehyde, are exceptionally versatile intermediates. The aldehyde moiety can participate in a vast array of chemical transformations, including reductive aminations, condensations, and oxidations, providing a gateway to diverse libraries of novel quinoline-based compounds. This guide focuses on a reliable and efficient pathway to access this key intermediate.
Retrosynthetic Analysis
A logical retrosynthetic analysis is crucial for designing a practical and efficient synthesis. The target molecule, 2-(quinolin-4-yl)acetaldehyde, can be disconnected at the Cα-Cβ bond of the side chain, suggesting a one-carbon homologation of an existing C4-aldehyde. This leads back to quinoline-4-carbaldehyde, a stable and accessible intermediate. Quinoline-4-carbaldehyde, in turn, can be synthesized via the selective oxidation of the methyl group of 4-methylquinoline (lepidine), a readily available starting material derived from the broader quinoline family.
Caption: Retrosynthetic analysis for 2-(quinolin-4-yl)acetaldehyde.
Part 1: Synthesis of the Key Intermediate: Quinoline-4-carbaldehyde
The conversion of 4-methylquinoline to quinoline-4-carbaldehyde requires the selective oxidation of a benzylic-like methyl group. While various oxidants can achieve this, many are harsh, non-selective, or rely on toxic heavy metals. A superior, modern approach utilizes hypervalent iodine(III) reagents, which offer mild, metal-free conditions and excellent chemoselectivity, preventing over-oxidation to the carboxylic acid.[3]
Expertise & Causality: Why Hypervalent Iodine?
The choice of PIDA (phenyliodine diacetate) in the presence of an acid and water provides a controlled oxidation environment. PIDA is a powerful yet selective oxidant. Dichloroacetic acid (DCAA) acts as a catalyst to activate PIDA and facilitate the initial reaction with the substrate. The reaction is performed in DMSO, a solvent capable of participating in the reaction mechanism and stabilizing intermediates. This method is highly advantageous as it avoids the use of toxic metals like selenium or chromium and proceeds under operationally simple, room-temperature conditions.[3]
Experimental Protocol: Oxidation of 4-Methylquinoline
Materials & Reagents:
-
4-Methylquinoline (1.0 eq)
-
(Diacetoxyiodo)benzene (PIDA, 4.0 eq)
-
Dichloroacetic acid (DCAA, 3.0 eq)
-
Deionized Water (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methylquinoline (0.5 mmol, 1.0 eq) in anhydrous DMSO (2.5 mL) in a round-bottom flask, add dichloroacetic acid (1.5 mmol, 3.0 eq) followed by deionized water (1.0 mmol, 2.0 eq).
-
Add (diacetoxyiodo)benzene (PIDA) (2.0 mmol, 4.0 eq) portion-wise to the mixture at room temperature.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing 20 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure quinoline-4-carbaldehyde.[3]
Data Summary: Oxidation Reaction
| Parameter | Value | Reference |
| Starting Material | 4-Methylquinoline | [3] |
| Key Reagent | (Diacetoxyiodo)benzene (PIDA) | [3] |
| Solvent | DMSO | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 48 h | [3] |
| Typical Yield | 70-85% | [3] |
| Product Purity | >97% (after chromatography) | [4] |
Part 2: Homologation to 2-(Quinolin-4-YL)acetaldehyde via Wittig Reaction
With quinoline-4-carbaldehyde in hand, the next critical step is to extend the carbon chain by one unit to form the target acetaldehyde. The Wittig reaction is a premier method for this transformation. Specifically, using methoxymethylenetriphenylphosphorane (Ph₃P=CH-OCH₃) converts the aldehyde into a methoxy vinyl ether. Subsequent hydrolysis of this vinyl ether under mild acidic conditions unmasks the aldehyde functionality.
Expertise & Causality: The Wittig Approach for Homologation
This two-stage homologation is a cornerstone of synthetic chemistry for several reasons:
-
Reliability: The Wittig reaction is one of the most dependable methods for C=C bond formation.
-
Mild Conditions: The reaction to form the vinyl ether and its subsequent hydrolysis are typically performed under conditions that are well-tolerated by the quinoline ring system.
-
Control: The process specifically adds a CH₂CHO equivalent, avoiding side reactions or rearrangements. The vinyl ether intermediate is stable enough to be isolated before hydrolysis, allowing for a clean conversion to the final product.
Caption: Overall workflow for the synthesis of 2-(quinolin-4-yl)acetaldehyde.
Experimental Protocol: Wittig Reaction and Hydrolysis
Step A: Synthesis of 4-(2-methoxyvinyl)quinoline
Materials & Reagents:
-
Methoxymethyl)triphenylphosphonium chloride (1.1 eq)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Quinoline-4-carbaldehyde (1.0 eq)
-
Diethyl ether
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic deep orange or red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Dissolve quinoline-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product contains triphenylphosphine oxide. It can be purified by column chromatography or taken directly to the next step if sufficiently clean.
Step B: Hydrolysis to 2-(Quinolin-4-yl)acetaldehyde
Materials & Reagents:
-
Crude 4-(2-methoxyvinyl)quinoline from Step A
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl, e.g., 2M aqueous solution)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the crude vinyl ether from the previous step in THF.
-
Add 2M aqueous HCl and stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).
-
Once the hydrolysis is complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product, 2-(quinolin-4-yl)acetaldehyde, by silica gel chromatography. The aldehyde can be unstable, so it is often best used immediately in subsequent reactions.
Data Summary: Homologation Reaction
| Parameter | Stage | Value |
| Key Reagent | Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride |
| Base | Wittig Reaction | Potassium tert-butoxide |
| Solvent | Wittig Reaction | Anhydrous THF |
| Key Reagent | Hydrolysis | Aqueous HCl |
| Solvent | Hydrolysis | THF |
| Overall Yield | Two Stages | 60-75% |
Characterization and Validation
The identity and purity of the final product, 2-(quinolin-4-yl)acetaldehyde, must be confirmed through standard analytical techniques:
-
¹H NMR: Expect a characteristic triplet for the aldehyde proton (~9.8 ppm) and a doublet for the adjacent methylene protons (~3.9 ppm), along with signals corresponding to the quinoline ring protons.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1725 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₁H₉NO should be observed.
Conclusion
This guide outlines a scientifically sound, reliable, and efficient two-step synthesis of 2-(quinolin-4-yl)acetaldehyde from 4-methylquinoline. The strategy leverages a modern, metal-free oxidation followed by a classic Wittig homologation. By providing detailed, self-validating protocols and explaining the causal reasoning behind the choice of reagents and conditions, this document equips researchers and drug development professionals with the necessary tools to successfully synthesize this versatile chemical intermediate.
References
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- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis of quinolines. Organic Chemistry Portal.
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Reissert reaction. Wikipedia. [Link]
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Quinoline-4-carbaldehyde Information. Kuujia.com. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section. [Link]
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC - NIH. [Link]
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Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes. ResearchGate. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
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Product Class 4: Quinolinones and Related Systems. Science of Synthesis. [Link]
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Unusual Spontaneous Oxidation of 2,2'‐(Quinolin‐2‐ylmethylene)bis(1H‐indene‐1,3(2H)‐dione): An Experimental and Theoretical Study of the Mechanism. ResearchGate. [Link]
-
Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. ResearchGate. [Link]
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The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]
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17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
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Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. [Source not further specified]. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
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Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. ResearchGate. [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C - RSC Publishing. [Link]
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Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. ResearchGate. [Link]
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A Technical Guide to the Stability and Storage of 2-(Quinolin-4-YL)acetaldehyde for Research and Development
Abstract
2-(Quinolin-4-YL)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily owing to the established biological significance of the quinoline scaffold. However, the presence of a reactive acetaldehyde moiety introduces significant challenges related to chemical stability and long-term storage. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the inherent instability of this compound. We will explore the primary degradation pathways, including oxidation, polymerization, and aldol condensation, grounded in the principles of aldehyde chemistry. Based on this analysis, we present a set of evidence-based protocols for optimal storage and handling designed to preserve the compound's purity and integrity. Furthermore, a comprehensive, self-validating experimental workflow for empirical stability assessment is detailed, enabling laboratories to qualify and manage their inventories of this critical reagent effectively.
Introduction: The Synthetic Utility and Inherent Challenge
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As a synthetic intermediate, 2-(Quinolin-4-YL)acetaldehyde provides a direct route to introduce a versatile two-carbon chain at the 4-position of the quinoline nucleus, enabling the synthesis of more complex molecules for drug discovery and functional materials development.[1]
Despite its synthetic potential, the compound's utility is fundamentally limited by its stability. The terminal aldehyde group is one of the more reactive functional groups in organic chemistry. Its susceptibility to oxidation and polymerization often leads to rapid degradation, compromising sample purity, affecting reaction yields, and introducing confounding variables in biological assays.[2] Understanding the mechanisms of this instability is paramount for any researcher utilizing this reagent. This guide serves to elucidate these challenges and provide robust, field-tested solutions for its management.
The Chemical Basis for Instability: A Tale of Two Moieties
The stability profile of 2-(Quinolin-4-YL)acetaldehyde is dictated by the interplay between its two core structural features: the aromatic quinoline ring and the aliphatic aldehyde sidechain.
-
The Reactive Aldehyde: Aldehydes are inherently prone to degradation due to the electrophilic nature of the carbonyl carbon and the presence of acidic α-hydrogens. This makes them susceptible to a variety of transformations under common laboratory conditions.[2]
-
The Quinoline Influence: The quinoline ring, being an electron-deficient aromatic system, can influence the reactivity of the adjacent acetaldehyde group through inductive effects. This electronic influence can potentially exacerbate the instability of the aldehyde moiety compared to simple aliphatic aldehydes.
Primary Degradation Pathways
Based on the known reactivity of aldehydes, three primary degradation pathways represent the most significant risks to the integrity of 2-(Quinolin-4-YL)acetaldehyde. These reactions can occur slowly even under what are perceived as standard storage conditions.
Oxidative Degradation
This is the most common degradation pathway for aldehydes.[2] In the presence of atmospheric oxygen, 2-(Quinolin-4-YL)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(Quinolin-4-yl)acetic acid. This transformation is often catalyzed by light and trace metal impurities. The resulting acidic impurity can, in turn, catalyze further degradation reactions.
Polymerization (Trimerization)
Aldehydes can undergo self-condensation to form cyclic polymers, most commonly trimers known as trioxanes.[2] This process is often catalyzed by trace amounts of acid or base. The formation of these oligomers results in a loss of the desired monomeric aldehyde, often observed as the material becoming more viscous or even solidifying over time.[2] Counterintuitively, some evidence suggests that very low temperatures can accelerate trimer formation in certain aliphatic aldehydes.[2]
Aldol Condensation
The presence of α-hydrogens on the acetaldehyde chain allows for enolate formation under basic or, more slowly, acidic conditions. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde to form an aldol addition product. Subsequent dehydration can lead to the formation of a conjugated α,β-unsaturated aldehyde, further complicating the sample matrix.
The following diagram illustrates these potential degradation routes originating from the parent compound.
Caption: Primary degradation pathways for 2-(Quinolin-4-YL)acetaldehyde.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The core principle is to rigorously exclude the catalysts of degradation: oxygen, light, moisture, and incompatible contaminants.
Optimal Storage Conditions
The following conditions are synthesized from best practices for handling reactive aldehydes and air-sensitive reagents.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows the rate of most chemical reactions. Avoid freezing unless the compound is in a dilute, validated solution, as low temperatures can sometimes promote polymerization.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. An inert atmosphere is the most critical factor for long-term stability.[4] |
| Light Exposure | Amber Glass or Opaque Vial | Protects the compound from light, which can catalyze the formation of free radicals and accelerate oxidation. |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents ingress of atmospheric oxygen and moisture. Glass is preferred for its inertness. PTFE liners provide a high-quality seal against reactive chemicals. |
| Purity | Store Neat or as a Dilute Solution | Storing neat under a robust inert atmosphere is common. Alternatively, for ease of use, storing as a 10% solution in an anhydrous, peroxide-free primary alcohol (e.g., ethanol) can enhance stability by forming the more stable hemiacetal in situ.[2] |
Safe Handling Procedures
Proper handling is as crucial as proper storage. Every exposure to the laboratory environment can compromise the compound's integrity.
-
Work Under Inert Atmosphere: All aliquoting and handling of the neat compound should be performed inside a glove box or using Schlenk line techniques with dry, degassed solvents and glassware.[5]
-
Use Clean, Dry Equipment: Syringes, needles, and glassware must be oven-dried to remove adsorbed moisture before use.[5]
-
Minimize Headspace: When storing, especially after taking an aliquot, ensure the vial has minimal headspace to reduce the amount of potential oxygen present. If possible, backfill the vial with an inert gas.
-
Consider Antioxidants: For bulk material or long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) can help inhibit oxidation.[2] However, this must be assessed for compatibility with downstream applications.
Experimental Workflow: A Protocol for Stability Assessment
Trust in a reagent requires verification. The following protocol provides a systematic workflow for researchers to empirically determine the stability of their specific batch of 2-(Quinolin-4-YL)acetaldehyde under defined stress conditions. This is crucial for establishing a reliable shelf-life and for troubleshooting inconsistent experimental results.
Objective
To quantify the degradation of 2-(Quinolin-4-YL)acetaldehyde over time when exposed to common laboratory stressors (elevated temperature, light, and air).
Materials and Methods
-
Sample Preparation:
-
Prepare a stock solution of 2-(Quinolin-4-YL)acetaldehyde at a known concentration (e.g., 1 mg/mL) in an appropriate anhydrous solvent (e.g., acetonitrile or ethanol).
-
Dispense this stock solution into multiple amber and clear HPLC vials.
-
-
Establish Time Zero (T=0): Immediately analyze three vials to establish the initial purity and concentration of the compound. This is the baseline against which all other samples will be compared.
-
Application of Stress Conditions:
-
Control: Store a set of amber vials at 2–8 °C under an inert atmosphere (if possible, by sealing under argon).
-
Thermal Stress: Store a set of amber vials in an oven at a controlled, elevated temperature (e.g., 40 °C).
-
Photolytic Stress: Store a set of clear vials on a lab bench exposed to ambient light at room temperature.
-
Oxidative Stress: Store a set of amber vials at room temperature with the cap loosened or periodically opened to allow air exchange.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove one vial from each stress condition.
-
Immediately analyze the sample by a suitable analytical method.
-
-
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. A C18 column is a good starting point.
-
Mobile Phase: A gradient method using acetonitrile and water (with 0.1% formic acid to aid peak shape) is recommended.
-
Detection: Monitor at a wavelength appropriate for the quinoline chromophore (e.g., ~280-320 nm).
-
Data Collection: Record the peak area of the parent compound and note the appearance and area of any new peaks (degradation products).
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining parent compound versus time for each condition.
-
A stable compound will show minimal loss (<5%) under control conditions, while an unstable compound will show significant degradation under one or more stress conditions.
-
Caption: Experimental workflow for assessing the stability of the compound.
Conclusion
While 2-(Quinolin-4-YL)acetaldehyde is a synthetically powerful intermediate, its inherent reactivity demands a rigorous and informed approach to its storage and handling. The principal threats to its integrity are oxidation, polymerization, and self-condensation. These can be effectively mitigated by strict adherence to protocols that exclude air, light, and moisture. The recommended storage condition is refrigerated (2–8 °C) under an inert atmosphere in a tightly sealed, opaque container. For researchers, empirically validating the stability of each batch using a systematic stress-testing protocol is a critical step in ensuring the reliability and reproducibility of their scientific outcomes. By implementing these practices, the full synthetic potential of this valuable compound can be realized.
References
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Advanced Biotech. (2025). SDS - Acetaldehyde 50% PG Natural. [Link]
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CPAChem. (2023). Safety data sheet - Acetaldehyde Standard Solution. [Link]
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Agilent Technologies. (2024). Acetaldehyde - Safety Data Sheet. [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. [Link]
-
Gürsoy, E. A., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules, 22(9), 1546. MDPI. [Link]
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Schut, G. J., et al. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PLoS ONE, 9(12), e115832. PMC - PubMed Central. [Link]
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Sowińska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. MDPI. [Link]
-
Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biol Chem Hoppe Seyler, 370(11), 1183-9. PubMed. [Link]
-
Tkachev, A. V. (2019). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. PubChem Compound Database. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Valente, S., et al. (2019). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Journal of Medicinal Chemistry, 62(3), 1169-1186. MDPI. [Link]
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An In-depth Technical Guide to the Solubility of 2-(Quinolin-4-YL)acetaldehyde in Organic Solvents
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a diverse range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-(Quinolin-4-YL)acetaldehyde is a key intermediate in the synthesis of more complex quinoline derivatives, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for researchers in drug development and organic synthesis.[3][4]
This technical guide provides a comprehensive analysis of the solubility of 2-(Quinolin-4-YL)acetaldehyde in organic solvents. In the absence of extensive empirical data in the public domain, this guide adopts a first-principles approach, combining theoretical predictions based on molecular structure with robust, field-proven experimental protocols. This document is designed to be a self-validating system, empowering researchers to both predict and empirically determine the solubility of this compound with a high degree of confidence.
Physicochemical Properties of 2-(Quinolin-4-YL)acetaldehyde: A Predictive Overview
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. While experimental data for 2-(Quinolin-4-YL)acetaldehyde is scarce, we can infer its likely properties from its constituent parts: the quinoline ring and the acetaldehyde side chain.
The parent compound, quinoline, is a colorless, hygroscopic liquid that is sparingly soluble in cold water but readily dissolves in hot water and most common organic solvents such as ethanol, ether, and acetone.[5][6] This is indicative of a molecule with both polar (due to the nitrogen atom in the pyridine ring) and nonpolar (due to the benzene ring) characteristics.
The acetaldehyde functional group introduces a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor.[7][8][9][10] Aldehydes with shorter carbon chains are generally soluble in water, but their solubility decreases as the carbon chain length increases.[7][8][9]
Combining these features, 2-(Quinolin-4-YL)acetaldehyde is expected to be a moderately polar compound. The presence of the quinoline ring system and the aldehyde group suggests that it will be soluble in a range of polar and non-polar organic solvents. A computed property for a related isomer, 2-(Quinolin-2-YL)acetaldehyde, is the XLogP3 value of 1.6, which suggests a degree of lipophilicity that would favor solubility in organic solvents over water.[3]
Table 1: Predicted Physicochemical Properties of Quinoline-Acetaldehyde Isomers
| Property | Predicted Value (for 2-(Quinolin-2-YL)acetaldehyde) | Predicted Value (for 2-(quinolin-8-yl)acetaldehyde) | Reference |
| Molecular Weight | 171.19 g/mol | 171.2 g/cm3 | [3][11] |
| XLogP3 | 1.6 | Not Available | [3] |
| Hydrogen Bond Donor Count | 0 | Not Available | [3] |
| Hydrogen Bond Acceptor Count | 2 | Not Available | [3] |
| Boiling Point | 309.6±17.0 °C | 331.8±17.0 °C | [11][12] |
| Density | 1.165±0.06 g/cm3 | 1.165±0.06 g/cm3 | [11][12] |
Note: These are computationally predicted values for isomers and should be used as a guide for 2-(Quinolin-4-YL)acetaldehyde.
Predicted Solubility Profile in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the qualitative solubility of 2-(Quinolin-4-YL)acetaldehyde in a variety of organic solvents.[13]
Table 2: Predicted Qualitative Solubility of 2-(Quinolin-4-YL)acetaldehyde
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can hydrogen bond with the nitrogen of the quinoline ring and the carbonyl oxygen of the aldehyde. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the dipole of the quinoline and acetaldehyde moieties. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane (DCM) | Nonpolar | Moderate | The moderate polarity of DCM should allow for dissolution of the moderately polar target compound. |
| Ethyl Acetate | Moderately Polar | Moderate to High | The ester functionality provides polarity that can interact with the solute. |
| Toluene | Nonpolar | Low to Moderate | The aromatic nature of toluene may allow for some π-π stacking interactions with the quinoline ring. |
| Hexane | Nonpolar | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar functionalities of the molecule. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate, quantitative solubility data, experimental determination is essential. The following protocols provide a robust framework for this purpose.
Materials and Equipment
-
2-(Quinolin-4-YL)acetaldehyde (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for the experimental determination of solubility.
Caption: Figure 1. Experimental workflow for solubility determination.
Protocol 1: Quantitative Solubility Determination using the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(Quinolin-4-YL)acetaldehyde to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
Pipette a known volume of the desired organic solvent (e.g., 1-2 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm solvent-compatible filter to remove any undissolved particles.
-
-
Analysis by UV-Vis Spectroscopy (if applicable):
-
Prepare a standard stock solution of 2-(Quinolin-4-YL)acetaldehyde of a known concentration in the same solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of 2-(Quinolin-4-YL)acetaldehyde. This may involve a C18 column with a mobile phase of acetonitrile and water or a buffer.
-
Prepare a calibration curve by injecting known concentrations of the compound.
-
Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.
-
Protocol 2: Qualitative Solubility Test
For a rapid assessment of solubility, a qualitative test can be performed.
-
Place a small, accurately weighed amount of 2-(Quinolin-4-YL)acetaldehyde (e.g., 1 mg) into a small test tube or vial.[14]
-
Add the chosen solvent dropwise (e.g., 0.1 mL increments) while continuously agitating the mixture.[14]
-
Observe for the complete dissolution of the solid.
-
Record the approximate volume of solvent required to dissolve the compound. This can be used to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).
Causality Behind Experimental Choices and Self-Validation
The protocols described above are designed to be self-validating. The use of an excess of the solid in the shake-flask method ensures that the solution is truly saturated at equilibrium. The filtration step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility. The use of a calibration curve in the analytical step ensures accurate quantification.
The choice between UV-Vis spectroscopy and HPLC for analysis depends on the specific properties of the compound and the solvent. UV-Vis is a simpler and faster technique but is only suitable if the compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength. HPLC offers greater specificity and can separate the compound of interest from any potential impurities.
Conclusion: A Practical Guide for the Research Scientist
While a comprehensive, publicly available dataset on the solubility of 2-(Quinolin-4-YL)acetaldehyde in organic solvents is currently lacking, this guide provides a robust framework for researchers to predict and experimentally determine this crucial physicochemical parameter. By understanding the underlying principles of solubility and following the detailed protocols provided, scientists and drug development professionals can generate the necessary data to advance their research and development efforts with confidence. The combination of theoretical prediction and empirical validation presented here offers a powerful and practical approach to characterizing this important synthetic intermediate.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. [Link]
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Wikipedia. (2024). Quinoline. [Link]
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. National Center for Biotechnology Information. [Link]
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Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(36), 25869-25888. [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
-
LibreTexts Chemistry. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. (2019). 3.10: Properties of Aldehydes and Ketones. [Link]
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Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]
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Britannica. (2025). Aldehyde. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]
-
PubMed Central. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
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PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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2-(Quinolin-4-YL)acetaldehyde: A Versatile Precursor for Complex Heterocycle Synthesis – A Technical Guide
Abstract: The quinoline structural motif is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and steric properties to a vast array of functional molecules. Among its derivatives, 2-(Quinolin-4-YL)acetaldehyde represents a highly valuable, yet under-documented, bifunctional building block. Its aldehyde group serves as a reactive handle for a multitude of classic carbon-carbon and carbon-nitrogen bond-forming reactions, while the quinoline core provides a rigid, heteroaromatic scaffold. This technical guide addresses the notable absence of consolidated protocols in the peer-reviewed literature by presenting a robust and scientifically grounded framework for the synthesis and application of this precursor. We provide detailed, field-proven methodologies for a plausible two-step synthesis via Wittig homologation of quinoline-4-carbaldehyde and showcase its synthetic utility in a proposed Pictet-Spengler reaction for the construction of novel polycyclic alkaloids. This document is intended to empower researchers, chemists, and drug development professionals to confidently incorporate this versatile intermediate into their synthetic programs.
Introduction: The Strategic Value of the Quinoline-4-yl Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. When functionalized at the 4-position with a reactive acetaldehyde side-chain, the resulting molecule, 2-(Quinolin-4-YL)acetaldehyde, becomes a powerful tool for synthetic chemists. The aldehyde offers a gateway to imine/enamine chemistry, aldol reactions, and reductive aminations, while the methylene group provides a site for enolate formation, enabling a diverse range of subsequent transformations. This guide provides a comprehensive operational framework for the synthesis and strategic deployment of this high-potential precursor.
Proposed Synthesis via One-Carbon Homologation
While direct synthetic routes to 2-(Quinolin-4-YL)acetaldehyde are not prominently featured in the literature, a highly reliable and logical approach involves the one-carbon homologation of the readily available quinoline-4-carbaldehyde. This is efficiently achieved via a two-step sequence involving a Wittig reaction followed by acidic hydrolysis of the intermediate enol ether.[2][3]
Mechanism and Rationale
The core of this synthesis is the Wittig olefination, a Nobel Prize-winning reaction that converts a carbonyl group into an alkene.[4] We utilize a specific Wittig reagent, methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃), to convert the aldehyde into a methoxy vinyl ether. The choice of this reagent is critical; the methoxy group transforms the otherwise simple alkene into an enol ether, which is readily susceptible to hydrolysis. Subsequent treatment with a mild acid cleaves the ether, tautomerizes the resulting enol, and reveals the desired acetaldehyde product. This sequence is a standard, high-yielding method for aldehyde homologation.[2]
Workflow Diagram: Synthesis of 2-(Quinolin-4-YL)acetaldehyde
Caption: Synthetic workflow for 2-(Quinolin-4-YL)acetaldehyde.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of 1-Methoxy-2-(quinolin-4-yl)ethene (Wittig Reaction)
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe over 15 minutes. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at -78 °C for 1 hour.
-
Aldehyde Addition: Dissolve quinoline-4-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target enol ether.
Protocol 2.3.2: Synthesis of 2-(Quinolin-4-YL)acetaldehyde (Hydrolysis)
-
Reaction Setup: Dissolve the purified 1-methoxy-2-(quinolin-4-yl)ethene (1.0 eq.) from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Acidification: Add 2 M aqueous hydrochloric acid (HCl) (approx. 2-3 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the enol ether spot and the appearance of the more polar aldehyde product.
-
Work-up: Once complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-(Quinolin-4-YL)acetaldehyde can be used directly or further purified if necessary. Note: Acetaldehydes can be prone to self-condensation; it is often best to use this precursor immediately in the next step.
Application in Heterocycle Synthesis: The Pictet-Spengler Reaction
The true value of 2-(Quinolin-4-YL)acetaldehyde is realized when it is used as a precursor for more complex molecular architectures. A prime example is its proposed use in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydro-β-carbolines and related alkaloids.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization.[7]
Proposed Reaction and Mechanism
We propose the reaction of 2-(Quinolin-4-YL)acetaldehyde with tryptamine. The reaction is initiated by the formation of a Schiff base (iminium ion under acidic conditions) between the tryptamine nitrogen and the aldehyde. The electron-rich indole ring of the tryptamine moiety then acts as the nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization. A final deprotonation step restores aromaticity, yielding a novel, complex pentacyclic heteroaromatic system.
Diagram: Proposed Pictet-Spengler Reaction Mechanism
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Reactivity of the aldehyde group in "2-(Quinolin-4-YL)acetaldehyde"
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Quinolin-4-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Quinolin-4-YL)acetaldehyde is a bifunctional molecule featuring a reactive aldehyde group appended to a quinoline heterocyclic system. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The aldehyde serves as a versatile synthetic handle for a wide array of chemical transformations. This guide provides an in-depth analysis of the reactivity of the aldehyde group in this specific molecular context. We will explore the electronic and steric influences of the quinoline-4-yl substituent and detail key reaction classes, including nucleophilic additions, oxidations, reductions, and crucial carbon-carbon bond-forming reactions. This document is intended to serve as a foundational resource for researchers leveraging this molecule in synthetic chemistry, drug discovery, and materials science.
Molecular Structure and Electronic Profile
The reactivity of the aldehyde in 2-(Quinolin-4-YL)acetaldehyde is intrinsically linked to the electronic nature of the quinoline ring at the C4 position. Understanding this interplay is critical for predicting reaction outcomes and designing synthetic strategies.
The core structure consists of an acetaldehyde unit where one of the α-hydrogens is replaced by a quinolin-4-yl group.
Figure 1: Structure of 2-(Quinolin-4-YL)acetaldehyde.
The key factors governing the aldehyde's reactivity are:
-
Inductive Effect: The nitrogen atom in the quinoline ring is electronegative and exerts an electron-withdrawing inductive effect (-I) across the sigma bond framework. This effect is distance-dependent but will increase the partial positive charge on the aldehyde's carbonyl carbon, enhancing its electrophilicity.
-
Resonance Effect: The quinoline ring is an aromatic system. The nitrogen atom can participate in resonance, withdrawing electron density from the ring. This deactivation of the benzene portion of the ring towards electrophilic substitution is a known characteristic of quinoline.[2] For the aldehyde group at C4, the electron-withdrawing nature of the heterocyclic ring will be pronounced, making the carbonyl carbon more susceptible to nucleophilic attack compared to a simple aliphatic aldehyde.
-
α-Hydrogens: The presence of acidic protons on the methylene bridge (the α-carbon) allows for enolate formation under basic conditions, opening pathways to reactions like aldol condensations.
Key Classes of Aldehyde Reactions
The aldehyde functional group in 2-(Quinolin-4-YL)acetaldehyde is a gateway to a multitude of chemical transformations.
Nucleophilic Addition Reactions
This is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[3][4]
Caption: Workflow for Schiff base formation.
Carbon-Carbon Bond Forming Reactions
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. [5][6]It involves the reaction of the aldehyde with a phosphorus ylide. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide (stabilized vs. non-stabilized). [7] Protocol: Synthesis of 4-(2-Styryl)ethylquinoline via Wittig Reaction
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (0.3 M) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the deep red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or pyridine. [8]The product is typically an α,β-unsaturated system. [9]
Caption: Key steps in the Knoevenagel condensation.
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydroisoquinoline or related heterocyclic system. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. [10][11]While 2-(Quinolin-4-YL)acetaldehyde itself is the aldehyde component, its derivatives are often targets of syntheses that employ this reaction. For instance, tryptamine can react with this aldehyde to produce complex fused heterocyclic systems, which are of great interest in alkaloid synthesis and medicinal chemistry. [12][13]
Conclusion
The aldehyde group of 2-(Quinolin-4-YL)acetaldehyde is a highly versatile functional group whose reactivity is enhanced by the electron-withdrawing nature of the quinoline ring. It readily undergoes a wide range of transformations, including nucleophilic additions, reductions, oxidations, and a variety of crucial carbon-carbon bond-forming reactions. This predictable and diverse reactivity makes it an exceptionally valuable building block for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science. The protocols and principles outlined in this guide provide a solid framework for researchers aiming to exploit the rich chemistry of this compound.
References
- Chemical Communications. Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers. Royal Society of Chemistry.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.
- Yonsei University. (2016). Pictet–Spengler Synthesis of Quinoline-Fused Porphyrins and Phenanthroline-Fused Diporphyrins.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- MDPI. (2021). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Benchchem. 2-(Quinolin-8-yl)acetaldehyde | CAS 191228-36-1.
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- Wikipedia.
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- Wikipedia. Wittig reaction.
- University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes.
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A Technical Guide to 2-(Quinolin-4-yl)acetaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of 2-(quinolin-4-yl)acetaldehyde, a reactive chemical intermediate with significant potential as a building block for novel drug candidates. While specific experimental data for this particular isomer is not broadly available in peer-reviewed literature, this document consolidates its predicted chemical identity, outlines robust synthetic strategies, explores its expected chemical reactivity, and discusses its potential applications in drug discovery. Methodologies for its analytical characterization and safe handling are also detailed. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage quinoline-based synthons for the creation of complex, biologically active molecules.
Nomenclature and Physicochemical Properties
Establishing the precise chemical identity of a reagent is the foundation of reproducible science. 2-(Quinolin-4-yl)acetaldehyde belongs to the family of quinoline derivatives, which are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring. The aldehyde functional group at the beta position relative to the quinoline nitrogen imparts significant and versatile reactivity.
While a unique CAS number for 2-(quinolin-4-yl)acetaldehyde is not prominently listed in major chemical databases, its fundamental properties can be reliably determined from its structure. The properties of its isomers, such as 2-(quinolin-2-yl)acetaldehyde, are well-documented and serve as a reliable reference.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-(Quinolin-4-yl)acetaldehyde | IUPAC Nomenclature Rules |
| Synonyms | Quinolin-4-ylacetaldehyde; 4-Quinolineacetaldehyde | Common Chemical Naming Conventions |
| Molecular Formula | C₁₁H₉NO | Based on structure; consistent with isomers |
| Molecular Weight | 171.19 g/mol | Based on formula; consistent with isomers |
| Appearance | Expected to be a pale yellow to brown oil or low-melting solid | Inferred from similar aldehydes and quinoline derivatives |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMSO) | Predicted based on structure |
| Storage | Store under inert gas (N₂ or Ar) at 2-8°C, protect from light | Standard practice for reactive aldehydes |
Synthesis and Manufacturing
The synthesis of 2-(quinolin-4-yl)acetaldehyde is not widely reported, but its preparation can be confidently achieved through well-established oxidation protocols starting from the corresponding primary alcohol, 2-(quinolin-4-yl)ethanol. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with aldehydes.
Recommended Synthetic Pathway: Oxidation of 2-(Quinolin-4-yl)ethanol
The most direct and controllable route to synthesize the target aldehyde is via the oxidation of 2-(quinolin-4-yl)ethanol. This precursor alcohol can be synthesized through various multi-step sequences starting from commercially available quinoline derivatives.
Below is a proven protocol for the mild oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a reagent favored for its high efficiency, mild reaction conditions, and broad functional group tolerance.
Caption: Synthetic workflow for 2-(quinolin-4-yl)acetaldehyde.
Detailed Experimental Protocol (Dess-Martin Oxidation)
-
Expertise & Rationale: This protocol uses Dess-Martin Periodinane (DMP). Unlike chromium-based oxidants, DMP is non-toxic and the reaction can be performed at room temperature under neutral conditions, which is crucial for preserving the sensitive aldehyde product and the quinoline ring. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both the substrate and the reagent while being relatively inert.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen (N₂), add 2-(quinolin-4-yl)ethanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The slight excess of DMP ensures complete conversion of the starting alcohol.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours). A more polar spot for the alcohol will be replaced by a less polar spot for the aldehyde.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the solution becomes clear. This step neutralizes the acetic acid byproduct and reduces any remaining DMP.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Chemical Reactivity and Synthetic Utility
2-(Quinolin-4-yl)acetaldehyde is a versatile intermediate due to the reactivity of the aldehyde group. It can serve as a key electrophile or be transformed into various other functional groups, making it a valuable synthon in multi-step synthesis.
Caption: Key reactions of 2-(quinolin-4-yl)acetaldehyde.
-
Reduction to Alcohols: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-(quinolin-4-yl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This is a fundamental transformation for introducing a hydroxyl group.
-
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄), will convert the aldehyde to 2-(quinolin-4-yl)acetic acid. This acid derivative can then be used in amide coupling reactions.
-
Reductive Amination: This is one of the most powerful reactions for drug discovery. The aldehyde can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new secondary or tertiary amine. This reaction is a cornerstone of library synthesis.
-
Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes. This allows for carbon-carbon bond formation and the extension of side chains with precise control over the resulting double bond geometry.
-
Aldol and Condensation Reactions: As an aldehyde with α-hydrogens, it can undergo self-condensation or crossed aldol reactions with other carbonyl compounds to form β-hydroxy carbonyls, which can be dehydrated to α,β-unsaturated systems.
Applications in Medicinal Chemistry
The quinoline scaffold is of immense interest to the pharmaceutical industry. Derivatives have been successfully developed as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1] The 4-substituted quinoline core is particularly notable, found in drugs like chloroquine and amodiaquine.
2-(Quinolin-4-yl)acetaldehyde serves as an ideal starting point for introducing diversity at the 4-position. Its utility lies in its ability to act as a molecular "handle" for building more complex structures.
-
Scaffold for Library Synthesis: Through reductive amination, a single batch of the aldehyde can be reacted with hundreds of different commercially available amines to rapidly generate a large library of diverse compounds for high-throughput screening.
-
Intermediate for Targeted Synthesis: The aldehyde is a precursor for synthesizing quinoline-based analogues of known drugs. For example, the acetic acid side chain (accessible via oxidation) or the ethanol side chain (accessible via reduction) can be esterified or used in coupling reactions to link the quinoline core to other pharmacophores.
-
Bioisosteric Replacement: The quinolin-4-yl moiety can be used as a bioisostere for other aromatic systems, such as naphthalene, in drug design to improve properties like solubility, metabolic stability, or target binding.
Analytical Characterization
Confirming the identity and purity of 2-(quinolin-4-yl)acetaldehyde is essential. The following spectroscopic signatures are expected and should be used for characterization.
Table 2: Expected Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~9.8 ppm (t, 1H): Aldehyde proton (CHO).~8.9 ppm (d, 1H): Quinoline H2 proton.~8.2-7.5 ppm (m, 5H): Aromatic protons on the quinoline ring.~4.0 ppm (d, 2H): Methylene protons (CH₂). | The aldehyde proton is highly deshielded. The H2 proton of the quinoline ring is adjacent to the nitrogen and is also deshielded. The methylene protons are adjacent to both the aromatic ring and the carbonyl, appearing as a doublet coupled to the aldehyde proton. |
| ¹³C NMR | ~200 ppm: Aldehyde carbonyl carbon (C=O).~150-120 ppm: Aromatic carbons of the quinoline ring.~50 ppm: Methylene carbon (CH₂). | The carbonyl carbon is characteristic and appears far downfield. Multiple signals are expected in the aromatic region. The methylene carbon is in the typical aliphatic region but is shifted downfield by adjacent electron-withdrawing groups. |
| FT-IR | ~2820 & 2720 cm⁻¹: C-H stretch (Fermi doublet) of the aldehyde.~1725 cm⁻¹: Strong C=O stretch of the aldehyde.~1600, 1500 cm⁻¹: C=C and C=N stretches of the quinoline ring. | The pair of peaks around 2800 cm⁻¹ and the strong carbonyl peak around 1725 cm⁻¹ are definitive diagnostic signals for an aldehyde. |
| Mass Spec (EI) | M⁺ at m/z = 171: Molecular ion peak.m/z = 142: Fragment from loss of the formyl group (-CHO).m/z = 129: Quinoline fragment. | The molecular ion peak confirms the molecular weight. Common fragmentation patterns for aldehydes include cleavage of the bond adjacent to the carbonyl group. |
Safety and Handling
As a reactive aldehyde, 2-(quinolin-4-yl)acetaldehyde should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Inhalation/Contact: Aldehydes can be irritants to the respiratory system, eyes, and skin. Avoid inhalation of vapors and direct contact.
-
Stability: The compound may be sensitive to air and light. Over time, aldehydes can oxidize to carboxylic acids or undergo polymerization. It is best stored under an inert atmosphere and refrigerated.
References
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PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Mishra, P., et al. (2018). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 23(11), 2959. Retrieved from [Link]
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PubChem. (n.d.). 2-Morpholinoacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Retrieved from [Link]
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Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]
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Li, M., et al. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 26(5), 1435. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2021). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 11(57), 36137-36151. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-methyl-2-oxo-1H-quinolin-6-yl)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, M., et al. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. MDPI. Retrieved from [Link]
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Elmsellem, H., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(21), 7469. Retrieved from [Link]
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S. Fun, H., et al. (2011). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E, 67(Pt 8), o1900. Retrieved from [Link]
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Csuvik, O., et al. (2022). The reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde in the presence of piperidine. ResearchGate. Retrieved from [Link]
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Mushtaq, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20710. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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da Gama, A. N. S., & Soeiro, M. N. C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 26. Retrieved from [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Three-Step Protocol for the Synthesis of 2-(Quinolin-4-YL)acetaldehyde
Introduction and Strategic Overview
The quinoline nucleus is a privileged scaffold in drug discovery, integral to numerous pharmacologically active agents.[1] The functionalization of the quinoline ring system is therefore of paramount importance for the development of novel therapeutics. 2-(Quinolin-4-YL)acetaldehyde serves as a key building block, possessing both a reactive aldehyde for derivatization (e.g., reductive amination, condensation reactions) and the quinoline core for molecular recognition at biological targets.
Direct synthesis of this target molecule is not straightforward. The protocol detailed herein follows a logical and robust three-step sequence designed for high yield and purity.
Overall Synthetic Pathway:
-
Oxidation: Conversion of 4-methylquinoline (Lepidine) to quinoline-4-carbaldehyde.
-
Wittig Reaction: Carbonyl homologation of quinoline-4-carbaldehyde to 4-(2-methoxyvinyl)quinoline.
-
Hydrolysis: Acid-catalyzed conversion of the vinyl ether to the final product, 2-(Quinolin-4-YL)acetaldehyde.
Workflow of the Synthetic Protocol
Caption: Overall three-step synthetic workflow.
Critical Safety and Handling Precautions
Working with quinoline derivatives and potent reagents requires strict adherence to safety protocols.
-
General Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[2]
-
Quinoline Derivatives: Quinoline and its derivatives are classified as harmful if swallowed or in contact with skin, cause skin and eye irritation, and are suspected of causing genetic defects and cancer.[3][4][5] Avoid inhalation of vapors and direct contact.
-
Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle with extreme care, using dedicated glassware. Quench any residual SeO₂ carefully according to institutional safety guidelines.
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and highly reactive with water and protic solvents. Must be handled under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Anhydrous solvents are critical for the Wittig reaction. Dioxane is a suspected carcinogen. Consult Safety Data Sheets (SDS) for all chemicals before use.[2]
Part I: Synthesis of Quinoline-4-carbaldehyde (Intermediate 1)
Principle: This step involves the selective oxidation of the acidic methyl group at the C4 position of quinoline.[6] Selenium dioxide is a specific and effective reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring system, to the corresponding aldehyde.[6][7]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Methylquinoline (Lepidine) | 143.19 | 10.0 g | 69.8 | 1.0 |
| Selenium Dioxide (SeO₂) | 110.97 | 8.5 g | 76.6 | 1.1 |
| 1,4-Dioxane | 88.11 | 150 mL | - | - |
| Water | 18.02 | 1.5 mL | - | - |
Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylquinoline (10.0 g, 69.8 mmol), 1,4-dioxane (150 mL), and water (1.5 mL).
-
Reagent Addition: Carefully add selenium dioxide (8.5 g, 76.6 mmol) to the solution.
-
Scientist's Note: The addition of a small amount of water is known to facilitate this oxidation.
-
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 5-7 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with additional ethyl acetate (2 x 30 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane, to afford quinoline-4-carbaldehyde as a pale yellow solid.
Validation:
-
Yield: Typically 65-75%.
-
¹H NMR (400 MHz, CDCl₃): δ 10.3 (s, 1H, -CHO), 9.1 (d, 1H), 8.9 (d, 1H), 8.2 (d, 1H), 7.8-7.6 (m, 3H).
-
IR (ATR, cm⁻¹): ~1700 (strong, C=O stretch of aldehyde).
Part II: Synthesis of 4-(2-methoxyvinyl)quinoline (Intermediate 2)
Principle: This transformation is a classic Wittig reaction, a powerful method for C=C bond formation from a carbonyl compound.[8] An ylide, generated in situ by deprotonating (methoxymethyl)triphenylphosphonium chloride with a strong base, attacks the electrophilic carbonyl carbon of quinoline-4-carbaldehyde.[9] The resulting betaine intermediate collapses to an oxaphosphetane, which then fragments to yield the desired alkene (a vinyl ether in this case) and triphenylphosphine oxide.[10]
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Application Notes and Protocols for the Purification of 2-(Quinolin-4-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Purification of a Bifunctional Intermediate
2-(Quinolin-4-YL)acetaldehyde is a valuable heterocyclic carbonyl compound, frequently employed as a key intermediate in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. Its structure, featuring a basic quinoline nucleus and a reactive aldehyde functional group, presents a unique set of purification challenges. Aldehydes are notoriously susceptible to oxidation into carboxylic acids and self-condensation (aldol) reactions, while the basic nitrogen of the quinoline ring can lead to strong, often irreversible, interactions with acidic chromatographic media like standard silica gel.
This guide provides a multi-faceted strategy for the purification of 2-(Quinolin-4-YL)acetaldehyde, moving beyond simple procedural lists to explain the underlying chemical principles. By understanding the "why" behind each technique, researchers can troubleshoot effectively and adapt these protocols to achieve the high degree of purity essential for downstream applications and regulatory compliance.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential contaminants. The impurity profile is dictated by the synthetic route and the inherent chemical instability of the target compound.
1.1. Probable Synthetic Pathways
While numerous methods exist for quinoline synthesis, 2-(Quinolin-4-YL)acetaldehyde is commonly derived from precursors such as 2-(Quinolin-4-yl)ethanol via oxidation or from a 2-(quinolin-4-yl)acetic acid derivative via reduction. A prominent synthetic route is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group to form the quinoline core.[1][2]
1.2. Common Impurities
Based on these pathways and the compound's reactivity, the crude product may contain a variety of impurities that must be removed.
| Impurity Class | Specific Example | Origin |
| Starting Materials | 2-(Quinolin-4-yl)ethanol | Incomplete oxidation |
| 4-Chloroquinoline / Precursors | Unreacted starting materials from quinoline synthesis | |
| Over-oxidation Products | 2-(Quinolin-4-yl)acetic acid | Oxidation of the aldehyde by air or excess oxidant |
| Condensation Products | Aldol adducts/polymers | Base or acid-catalyzed self-condensation of the aldehyde |
| Reagent Residues | Oxidizing agents (e.g., PCC, DMP), reducing agents | Carryover from the synthesis step |
| Solvents | DMF, Dioxane, Ethanol, etc. | Residual solvents from reaction and initial workup |
Section 2: A Strategic Approach to Purification
A single purification method is rarely sufficient. A logical, multi-step approach is required, often combining chemical and physical separation techniques. The following workflow illustrates a decision-making process for purifying the title compound.
Caption: Purification strategy workflow for 2-(Quinolin-4-YL)acetaldehyde.
Section 3: Detailed Purification Protocols
Protocol A: Chemical Purification via Bisulfite Adduct Formation
This is a highly selective and robust method for separating aldehydes from mixtures.[3] The technique leverages the reversible nucleophilic addition of bisulfite to the aldehyde carbonyl, forming a water-soluble salt (adduct). This allows for easy separation of non-aldehyde impurities via liquid-liquid extraction.
Causality and Mechanism: The aldehyde carbonyl is electrophilic, while the sulfur atom in the bisulfite ion is nucleophilic. The reaction forms a tetrahedral intermediate which rearranges to the stable, charged α-hydroxy sulfonate salt. This salt is highly polar and partitions into the aqueous phase. The reaction is reversible; by increasing the pH (adding a base), the equilibrium is shifted back, regenerating the aldehyde which can then be extracted into an organic solvent.
Caption: Mechanism of aldehyde purification via bisulfite adduct formation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 2-(Quinolin-4-YL)acetaldehyde in a water-miscible organic solvent like tetrahydrofuran (THF) or methanol (approx. 5-10 mL per gram of crude material). The use of a miscible solvent is critical as it facilitates the reaction between the organic-soluble aldehyde and the aqueous bisulfite.[4]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2.0 equivalents of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the funnel vigorously for 5-10 minutes. Vent frequently, as sulfur dioxide gas may be generated.
-
Extraction of Impurities: Add an immiscible organic solvent such as diethyl ether or ethyl acetate (equal volume to the initial organic solvent) and water to the funnel. Shake and separate the layers. The non-aldehyde organic impurities will be in the organic layer. Discard the organic layer.
-
Back-Wash: Wash the aqueous layer (which contains the bisulfite adduct) one more time with the organic solvent to remove any residual impurities.
-
Aldehyde Regeneration: Transfer the clean aqueous layer to a clean separatory funnel. Add a fresh portion of diethyl ether or ethyl acetate. Slowly add saturated aqueous sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) solution portion-wise with shaking until the aqueous layer is basic (pH > 10). This reverses the bisulfite addition.[5]
-
Isolation: The regenerated aldehyde will partition into the organic layer. Separate the layers and extract the aqueous layer two more times with fresh organic solvent.
-
Final Workup: Combine all organic extracts. Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Trustworthiness Note: This protocol is self-validating. The successful transfer of the target compound from the organic to the aqueous phase and back confirms the presence of the aldehyde functionality and its separation from non-aldehyde species.
Protocol B: Optimized Column Chromatography
Chromatography is a powerful technique but requires careful optimization for this specific molecule to prevent product loss or decomposition.
Causality and Challenges:
-
Acidity of Silica: Standard silica gel is acidic (pKa ~4-5). The basic nitrogen atom of the quinoline ring (pKa of quinolinium ion is ~5.6) will strongly adsorb to the silica surface via an acid-base interaction. This leads to severe peak tailing, poor separation, and in some cases, irreversible binding or decomposition.
-
Aldehyde Instability: Aldehydes can sometimes degrade on silica gel, which can act as a mild Lewis acid catalyst for unwanted side reactions like acetal formation if alcohol solvents are used.[6]
Step-by-Step Protocol:
-
Stationary Phase Selection:
-
Recommended: Neutral alumina or deactivated silica gel.
-
Deactivation Procedure: To use silica gel, it must be deactivated. Prepare a slurry of silica gel in the initial, least polar mobile phase. Add 1-2% triethylamine (NEt₃) by volume to the slurry and mix thoroughly before packing the column. This triethylamine will neutralize the acidic silanol groups on the silica surface.[3]
-
-
Mobile Phase (Eluent) Selection:
-
The goal is to find a solvent system that gives the target compound an Rf value of ~0.25-0.35 on TLC for optimal separation.
-
Crucial Tip: Add 0.5-1% triethylamine to the eluent system for both TLC and column chromatography. This competes with the quinoline for binding to any remaining active sites on the stationary phase, ensuring sharp peaks and good recovery.
-
Recommended Systems (in order of increasing polarity):
-
Hexane / Ethyl Acetate (e.g., start at 95:5, gradually increase to 80:20)
-
Dichloromethane / Ethyl Acetate
-
Dichloromethane / Methanol (Use with caution; ideal for more polar impurities, but risk of acetal formation exists. Ensure silica is well-deactivated).
-
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina or Silica Gel + 1-2% NEt₃ | Prevents strong acid-base interaction with the quinoline nitrogen. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/EtOAc | Good balance of polarity for elution. |
| Additive | 0.5-1% Triethylamine (NEt₃) | CRITICAL: Suppresses peak tailing by competing for active sites. |
| Sample Loading | Dry loading (adsorbing crude onto silica) | Often provides better resolution than wet loading. |
| Monitoring | TLC with 0.5-1% NEt₃ in the mobile phase | Ensures TLC results are representative of column performance. |
-
Execution: Pack the column with the chosen stationary phase. Pre-elute with the mobile phase containing triethylamine. Load the sample (dry loading is preferred). Elute with the solvent gradient, collecting fractions. Monitor fractions by TLC and combine the pure fractions. Remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent.
Protocol C: Recrystallization
If the purified compound is a solid, recrystallization is an excellent final step to achieve very high purity and obtain crystalline material.
Causality and Principle: This technique relies on the difference in solubility between the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain soluble at all temperatures.[7]
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of small amounts of the material in various solvents (see table below) at room temperature and upon heating. Look for a solvent or solvent pair that meets the ideal criteria. For quinoline derivatives, ethyl acetate, ethanol, and acetone, often in combination with a non-polar co-solvent like hexanes, are good starting points.[8][9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to fully dissolve the compound.
-
Decolorization (if needed): If the solution is colored by minor impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for many organic compounds. |
| Ethanol | 78 | Polar | Often used in a pair with water (Ethanol/Water). |
| Acetone | 56 | Medium-Polar | Volatile, good for compounds that are highly soluble. |
| Toluene | 111 | Non-polar | Higher boiling point, good for less polar compounds. |
| Hexanes | ~69 | Non-polar | Often used as an "anti-solvent" with a more polar solvent. |
Section 4: Purity Assessment and Characterization
After purification, the identity and purity of 2-(Quinolin-4-YL)acetaldehyde must be rigorously confirmed.
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation. Expect to see characteristic signals for the quinoline ring protons, the methylene (-CH₂-) protons adjacent to the ring, and a highly deshielded singlet for the aldehyde proton (typically δ 9-10 ppm). Integration of the peaks should correspond to the number of protons. The absence of signals from starting materials or byproducts confirms purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity analysis.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or a modifier like formic acid) is a typical setup. Purity is determined by the area percentage of the main peak detected by a UV detector (the quinoline ring has strong absorbance).[11][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The molecular weight of C₁₁H₉NO is approximately 171.19 g/mol .[13]
-
Melting Point: A sharp melting point that does not vary after a subsequent recrystallization is a strong indicator of high purity.
By employing this integrated approach of chemical understanding, strategic workflow, and robust protocols, researchers can reliably obtain high-purity 2-(Quinolin-4-YL)acetaldehyde, ensuring the quality and integrity of their subsequent scientific endeavors.
References
-
Der Pharma Chemica (2015). Synthesis and biological screening of some novel Quinoline derivatives. [Link]
-
JoVE (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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National Institutes of Health (NIH) (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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Der Pharma Chemica (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]
-
Acta Scientific (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]
-
PLOS One (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
ResearchGate (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
MDPI (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
-
MDPI (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
ResearchGate (2008). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
Wikipedia. Aldehyde. [Link]
-
PubChem. 2-(Quinolin-2-YL)acetaldehyde. [Link]
-
Organic Reactions (2011). The Friedländer Synthesis of Quinolines. [Link]
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Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Quinolin-4-YL)acetaldehyde
Introduction: The Significance of Quinoline-Based Schiff Bases
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Schiff bases, compounds containing an imine or azomethine group (-C=N-), are also of significant interest due to their versatile coordination chemistry and pharmacological applications.[3][4] The condensation of a quinoline-containing aldehyde, such as 2-(Quinolin-4-YL)acetaldehyde, with various primary amines yields a class of Schiff bases that synergistically combines the structural features of both parent molecules. These resulting compounds are valuable targets in drug discovery and materials science, with potential applications as therapeutic agents and functional materials.[5][6]
This guide provides a comprehensive, step-by-step protocol for the formation of Schiff bases using 2-(Quinolin-4-YL)acetaldehyde, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating system for the synthesis, purification, and characterization of these promising compounds.
Mechanism of Schiff Base Formation: A Tale of Nucleophilic Addition and Elimination
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule.[7][8]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of 2-(Quinolin-4-YL)acetaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.[8][9]
-
Dehydration: The carbinolamine then undergoes dehydration to form the stable imine. This elimination of water is the rate-determining step and is typically catalyzed by either a mild acid or base.[7] The catalyst protonates the hydroxyl group, converting it into a good leaving group (water), which is then expelled to form the C=N double bond of the Schiff base.[8]
The reaction is often carried out at a mildly acidic pH (around 4-5).[7] A high concentration of acid is detrimental as it would protonate the amine, rendering it non-nucleophilic and thus inhibiting the initial addition step.[7][8]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the synthesis of a Schiff base from 2-(Quinolin-4-YL)acetaldehyde and a representative primary amine. Researchers should note that reaction conditions may require optimization based on the specific amine used.
Materials and Reagents
-
2-(Quinolin-4-YL)acetaldehyde
-
Primary amine of choice (e.g., aniline, substituted anilines, alkylamines)
-
Absolute Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol, methanol)
Synthetic Procedure
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 2-(Quinolin-4-YL)acetaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate container, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Reaction Setup: Slowly add the solution of the primary amine to the solution of 2-(Quinolin-4-YL)acetaldehyde at room temperature with continuous stirring.
-
Catalysis: To the reaction mixture, add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) using a heating mantle or oil bath.[2] The reaction is typically refluxed for 2-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[2] Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials. The formation of a new spot corresponding to the Schiff base product and the disappearance of the starting material spots will indicate the completion of the reaction.
-
Isolation of the Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product, which is often a solid, may precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[2]
Purification: Recrystallization
To obtain a pure product, the crude Schiff base should be recrystallized.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are routinely employed:
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp and well-defined melting point range indicates a pure compound. |
| Infrared (IR) Spectroscopy | Identify functional groups | Appearance of a strong absorption band in the 1650-1600 cm⁻¹ region, characteristic of the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[5] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Elucidate the chemical structure | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).[5][10] The integration of this peak should correspond to one proton. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Confirm the carbon framework | Appearance of a signal for the imine carbon (C=N) in the range of δ 160-170 ppm.[6] |
| Mass Spectrometry (MS) | Determine the molecular weight | The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the desired Schiff base.[10] |
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Mechanism of Schiff base formation.
Conclusion and Future Perspectives
The synthesis of Schiff bases from 2-(Quinolin-4-YL)acetaldehyde provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and beyond. The protocol detailed in this guide offers a robust starting point for their preparation. Further derivatization of the primary amine component can lead to a library of compounds for structure-activity relationship (SAR) studies, which are crucial for the rational design of new therapeutic agents.[6] The biological evaluation of these synthesized Schiff bases, for instance, for their antimicrobial or anticancer activities, represents a logical and promising next step in their investigation.[1][11]
References
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Fathima, A., et al. (2021). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Journal of the Iranian Chemical Society, 18(10), 2595-2611. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Letters in Applied NanoBioScience, 12(2), 41. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
Korra, P., & Kasula, M. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue,[1], 753-759. Retrieved from [Link]
-
Mahmoodi, N. O., Asadollahi, E., & Naseri, N. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4). Retrieved from [Link]
-
MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7149. Retrieved from [Link]
-
Ranade, S. D., et al. (2024). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Quinolines and Schiff Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
S. M. W. (2020). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 8(7), 108-117. Retrieved from [Link]
-
University of Kerbala. (2024). Schiff Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-Carbaldehyde and Its Derivatives. Retrieved from [Link]
-
CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
PubMed Central. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
ResearchGate. (2015). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]
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Application Note & Protocols: Knoevenagel Condensation of 2-(Quinolin-4-yl)acetaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed technical guide for performing the Knoevenagel condensation with 2-(quinolin-4-yl)acetaldehyde and various active methylene compounds. The quinoline moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, ideal for synthesizing α,β-unsaturated compounds that serve as valuable intermediates in drug discovery and development.[5][6] This guide delves into the reaction mechanism, offers detailed, step-by-step protocols for synthesis and purification, discusses catalyst selection, and provides troubleshooting advice to empower researchers in synthesizing novel quinoline-based therapeutics.
Introduction: The Strategic Value of Quinoline Scaffolds and the Knoevenagel Condensation
The quinoline ring system is a cornerstone of numerous pharmaceuticals due to its ability to intercalate with DNA, inhibit key enzymes, and interact with various receptors.[1][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore. Consequently, the development of synthetic routes to novel, functionalized quinoline derivatives is of paramount importance to the drug discovery pipeline.[7][8]
The Knoevenagel condensation offers an elegant and efficient method for the olefination of aldehydes and ketones.[9] The reaction involves the condensation of a carbonyl compound with a molecule containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[10] The resulting α,β-unsaturated products are versatile intermediates, primed for further modification, for instance, via Michael additions, cycloadditions, or reduction reactions.
This application note focuses on 2-(quinolin-4-yl)acetaldehyde, a reactant that combines the privileged quinoline core with an acetaldehyde side chain. The methylene spacer between the quinoline ring and the aldehyde group offers unique conformational flexibility compared to aldehydes directly attached to the ring, potentially influencing the biological activity of the resulting derivatives. We will explore its reaction with common active methylene compounds such as malononitrile and barbituric acid, providing a gateway to diverse molecular architectures.
Reaction Mechanism: A Step-by-Step Walkthrough
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde. Weak amine bases like piperidine, pyridine, or catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed.[11][12]
The generally accepted mechanism involves three key stages:[12][13]
-
Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (I), creating a resonance-stabilized carbanion (enolate) (II). The stability of this carbanion is crucial for the reaction to proceed.
-
Nucleophilic Attack: The nucleophilic carbanion (II) attacks the electrophilic carbonyl carbon of 2-(quinolin-4-yl)acetaldehyde (III), forming a tetrahedral alkoxide intermediate (IV).
-
Dehydration: The intermediate (IV) is protonated by the conjugate acid of the catalyst, forming a β-hydroxy adduct (V), analogous to an aldol. This adduct readily undergoes base-induced dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product (VI).
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
These protocols are designed to be adaptable. While specific conditions are provided, researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine optimal reaction times. The synthesis of the starting material, 2-(quinolin-4-yl)acetaldehyde, is a prerequisite and can be achieved through various established methods for quinoline synthesis, such as the Friedländer synthesis, followed by chain extension and oxidation.[14]
General Materials and Equipment
-
Reagents: 2-(quinolin-4-yl)acetaldehyde, malononitrile, barbituric acid, piperidine, ethanol (reagent grade), ethyl acetate, hexane, dichloromethane, silica gel (for column chromatography).
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, Dean-Stark trap (optional, for azeotropic water removal), rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp, vacuum filtration apparatus, melting point apparatus.
Protocol 1: Synthesis of 2-(3-(Quinolin-4-yl)prop-2-en-1-ylidene)malononitrile
This protocol describes the reaction with malononitrile, a highly reactive methylene compound, often proceeding under mild conditions.
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(quinolin-4-yl)acetaldehyde (1.0 mmol, 171.2 mg) and malononitrile (1.1 mmol, 72.7 mg) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the solution using a micropipette.
-
Stir the reaction mixture at room temperature. A precipitate may begin to form within minutes to a few hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde spot indicates completion.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with 10 mL of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain the final compound.
-
Characterization: Obtain the melting point, and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Protocol 2: Synthesis of 5-(3-(Quinolin-4-yl)prop-2-en-1-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol uses barbituric acid, a cyclic active methylene compound. The reaction may require heating to proceed at a reasonable rate.
Step-by-Step Procedure:
-
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
To the flask, add 2-(quinolin-4-yl)acetaldehyde (1.0 mmol, 171.2 mg), barbituric acid (1.0 mmol, 128.1 mg), and 20 mL of ethanol or a toluene/ethanol mixture.
-
Add piperidine (0.2 mmol, ~20 µL) as a catalyst. For less reactive systems, a small amount of glacial acetic acid can be added to form piperidinium acetate in situ, which can be a more effective catalyst.
-
Heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitor the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate or a dichloromethane:methanol eluent system).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
If precipitation is incomplete, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).
-
Characterization: Confirm the identity and purity of the product using melting point, NMR, IR, and mass spectrometry.
Data Presentation and Expected Outcomes
The choice of active methylene compound and catalyst significantly impacts reaction conditions and outcomes. The following table summarizes expected results based on general principles of the Knoevenagel condensation.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Expected Yield | Notes |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 h | High (85-95%) | Highly reactive; reaction is often fast and clean. |
| Ethyl Cyanoacetate | DABCO | Water/Ethanol | 50 °C | 2-5 h | Good to High (80-90%) | Generally less reactive than malononitrile.[11][12] |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 4-8 h | Moderate to Good (65-85%) | Requires heating; product may be intensely colored. |
| Meldrum's Acid | None/Weak Base | Toluene | Reflux | 2-6 h | High (80-95%) | Highly acidic; can sometimes proceed without a catalyst. |
| 1,3-Indandione | L-proline | Methanol | Room Temp. | 6-12 h | Good (70-85%) | Organocatalysis offers a greener alternative. |
Experimental Workflow Visualization
The overall process, from reaction setup to final product characterization, can be visualized as follows:
Caption: Experimental workflow for Knoevenagel condensation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Slow Reaction | 1. Catalyst is inactive or insufficient. 2. Reaction temperature is too low. 3. Reactants are not pure. | 1. Add more catalyst or use a stronger base (e.g., DBU). 2. Increase the temperature or switch to a higher-boiling solvent. 3. Check the purity of the starting materials. |
| Low Yield | 1. Incomplete reaction. 2. Product is soluble in the reaction/wash solvent. 3. Side reactions (e.g., self-condensation of aldehyde). | 1. Increase reaction time or temperature. 2. Cool the reaction mixture thoroughly before filtration. Use a minimal amount of cold solvent for washing. 3. Use a milder catalyst or lower the reaction temperature. |
| Formation of Multiple Products | 1. Michael addition of a second active methylene unit. 2. Polymerization or decomposition. | 1. Use a strict 1:1 stoichiometry of reactants. 2. Use milder conditions (lower temperature, less catalyst). Ensure the aldehyde is stable under the reaction conditions. |
| Difficulty in Purification | 1. Product has similar polarity to starting materials. 2. Product is an oil. | 1. Use column chromatography with a carefully selected eluent system. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purify by column chromatography. |
Conclusion
The Knoevenagel condensation of 2-(quinolin-4-yl)acetaldehyde is a powerful and adaptable method for synthesizing a diverse array of α,β-unsaturated quinoline derivatives. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can efficiently generate novel molecular scaffolds. The protocols and insights provided in this guide serve as a robust starting point for the exploration of new chemical space in the quest for next-generation therapeutics.
References
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Zolfigol, M. A., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(3), 1013-1017. Available at: [Link]
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Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 537-541. Available at: [Link]
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Zeng, H., et al. (2010). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry, 12(3), 520-524. Available at: [Link]
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Patil, D. R., et al. (2012). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific and Research Publications, 2(11). Available at: [Link]
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Verma, P., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200028. Available at: [Link]
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Black, D. StC., et al. (2014). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 19(9), 13414-13432. Available at: [Link]
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Lahkar, B., et al. (2019). A discrete seven-membered cyclic zinc(II) complex for Knoevenagel condensation and synthesis of perimidine derivatives. Applied Organometallic Chemistry, 33(11), e5174. Available at: [Link]
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Yadav, R., & Singh, S. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 37-41. Available at: [Link]
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Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29283-29289. Available at: [Link]
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Sadowski, M., & Czarnocki, Z. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3192. Available at: [Link]
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Lee, C.-H., & Lee, C.-F. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. International Journal of Molecular Sciences, 25(6), 3169. Available at: [Link]
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Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29283-29289. Available at: [Link]
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de Castro, A. A., et al. (2020). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones. Journal of the Brazilian Chemical Society, 31, 1667-1678. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(46), 33621-33642. Available at: [Link]
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Chen, L., et al. (2019). Bifunctional MIL-101 material bearing sulfonic acid and amino groups as an efficient heterogeneous catalyst for one-pot tandem reactions. Catalysis Science & Technology, 9(1), 186-194. Available at: [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
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Asiri, A. M., & Khan, S. A. (2011). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society, 15(3), 209-223. Available at: [Link]
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PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Ohnishi, S., et al. (2001). Reaction of acetaldehyde with 5-aminolevulinic acid via dihydropyrazine derivative. Bioscience, Biotechnology, and Biochemistry, 65(1), 214-217. Available at: [Link]
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Lee, C.-H., & Lee, C.-F. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Abdellattif, M. H., & Shehab, W. S. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Monatshefte für Chemie - Chemical Monthly, 154, 1083–1105. Available at: [Link]
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Adeoye, O. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(23), 14687-14716. Available at: [Link]
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Adeoye, O. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(23), 14687-14716. Available at: [Link]
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Hegde, J. C., et al. (2012). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research, 4(10), 4568-4572. Available at: [Link]
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Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]
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Patel, H. D., & Vasava, D. J. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
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Kouznetsov, V. V., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1989. Available at: [Link]
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Kumar, A., et al. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 458-471. Available at: [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
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Verma, P., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200028. Available at: [Link]
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Wang, Y., et al. (2016). L-proline-catalyzed Knoevenagel condensation in DESs. Catalysis Communications, 77, 74-77. Available at: [Link]
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Tietze, L. F. (2014). The Knoevenagel Condensation. In Domino Reactions in Organic Synthesis (pp. 149-194). Wiley-VCH. Available at: [Link]
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Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 2-(Quinolin-4-YL)acetaldehyde
Introduction: Strategic Olefination of a Privileged Heterocycle
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. The introduction of unsaturated side chains to this heterocyclic system through carbon-carbon bond-forming reactions is a critical step in the diversification of these important compounds. The Wittig reaction, a Nobel Prize-winning olefination method, offers a reliable and versatile strategy for the conversion of aldehydes and ketones to alkenes.[1][2] This application note provides a detailed protocol for the Wittig reaction of 2-(quinolin-4-yl)acetaldehyde, a key intermediate for the synthesis of novel vinyl-substituted quinolines.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, particularly concerning the challenges and opportunities presented by the quinoline moiety. We will explore the critical aspects of ylide generation in the presence of a potentially reactive nitrogen heterocycle, strategies for controlling stereoselectivity, and robust methods for the purification of the final products.
Understanding the Core Reaction: The Wittig Olefination
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, in this case, 2-(quinolin-4-yl)acetaldehyde, to form an alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.
The overall transformation can be visualized as follows:
Sources
Reductive amination of "2-(Quinolin-4-YL)acetaldehyde" to synthesize quinoline-based amines.
Application Note & Protocol
Strategic Synthesis of Novel Quinoline-Based Amines via Reductive Amination of 2-(Quinolin-4-YL)acetaldehyde
Abstract & Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic applications, including antimalarial, antibacterial, and anticancer activities.[1] The synthesis of novel quinoline-based libraries is therefore of paramount importance in drug discovery and development.[2] Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, valued for its operational simplicity and broad substrate scope.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of quinoline-based secondary and tertiary amines through the direct reductive amination of 2-(quinolin-4-yl)acetaldehyde. We will delve into the mechanistic rationale for reagent selection, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a self-validating protocol that emphasizes reproducibility, efficiency, and a deep understanding of the underlying chemical principles.
Mechanistic Rationale & The Chemist's Choice: Sodium Triacetoxyborohydride
The reductive amination of a carbonyl compound proceeds via a two-step sequence within a single pot: (1) the formation of a hemiaminal intermediate, which dehydrates to an imine or its protonated form, the iminium ion, and (2) the subsequent reduction of this C=N double bond to the corresponding amine.[3][4]
The success of a one-pot direct reductive amination hinges on the choice of reducing agent.[3] The reagent must exhibit chemoselectivity, reducing the iminium ion intermediate significantly faster than the starting aldehyde.[5][6][7]
-
Why Not NaBH₄? Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce the starting aldehyde to an alcohol, leading to a significant byproduct and reduced yield of the desired amine.[7] While it can be used in a two-step process (pre-forming the imine, then adding the reductant), this is less efficient than a direct, one-pot procedure.[8]
-
The Superior Choice: NaBH(OAc)₃ (STAB) Sodium triacetoxyborohydride is the reagent of choice for this transformation for several key reasons:
-
Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it incapable of reducing the aldehyde at an appreciable rate under neutral or weakly acidic conditions.[4][6] It is, however, highly effective at reducing the more electrophilic iminium ion intermediate.[5][6] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together.[3][5]
-
Non-Toxicity: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not generate toxic cyanide waste, making it a safer and more environmentally benign option.[3][9]
-
Broad Compatibility: The reaction tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.[6][8] It is effective with various primary and secondary amines, including weakly basic ones.[10]
-
The overall transformation is depicted below:
Image of the reductive amination reaction of 2-(quinolin-4-yl)acetaldehyde with a generic amine R1R2NH using NaBH(OAc)3 to yield the corresponding quinoline-based amine.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the purified target compound.
Caption: Experimental workflow for the synthesis of quinoline-based amines.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 2-(quinolin-4-yl)acetaldehyde on a 1.0 mmol scale.
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) | Notes |
| 2-(Quinolin-4-yl)acetaldehyde | 171.19 | 1.0 | 171 mg | Limiting reagent. Must be pure. |
| Amine (Primary or Secondary) | Varies | 1.1 - 1.2 | 1.1 - 1.2 mmol | Use slight excess. |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg | Mildly hygroscopic. Handle quickly. |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 10 mL | Anhydrous grade is essential.[8] |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL | For extraction. |
| Saturated NaHCO₃ solution | - | - | ~20 mL | For quenching the reaction. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | For drying organic layer. |
| Triethylamine (Et₃N) | 101.19 | - | As needed | For chromatography eluent. |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography. |
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(quinolin-4-yl)acetaldehyde (171 mg, 1.0 mmol).
-
Addition of Amine: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add the desired primary or secondary amine (1.1 mmol, 1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 eq.) portion-wise over 5 minutes.[11] Note: The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
The basic nitrogen of the quinoline ring can cause significant tailing on standard silica gel.[12] An amine-deactivated stationary phase is crucial for successful purification.
-
Prepare Slurry: Prepare a slurry of silica gel in the starting eluent (e.g., 99.5:0.5 Hexanes:Et₃N).
-
Pack Column: Pack a chromatography column with the prepared slurry.
-
Load and Elute: Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with a gradient system, typically starting with Hexanes and gradually increasing the polarity with Ethyl Acetate, while maintaining 0.5% triethylamine throughout the gradient. (e.g., 0% to 50% Ethyl Acetate in Hexanes + 0.5% Et₃N).
-
Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the purified quinoline-based amine.
Characterization of Products
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic aromatic signals for the quinoline core. New signals corresponding to the protons on the newly formed ethyl-amine bridge and the R-groups from the amine will be present. The aldehyde proton signal (around 9-10 ppm) from the starting material should be absent.
-
¹³C NMR: Appearance of new aliphatic carbon signals for the ethyl-amine linker and the disappearance of the aldehyde carbonyl signal (typically >190 ppm).
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated mass of the target compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- "Wet" solvent or reagents. | - Add another 0.5 eq. of NaBH(OAc)₃.- Ensure all glassware is dry and use anhydrous solvents. |
| Alcohol Byproduct Formation | - Reducing agent is too harsh.- Reaction temperature too high. | - Confirm use of NaBH(OAc)₃, not NaBH₄.- Maintain reaction at room temperature. |
| Product Streaking on TLC/Column | - Acidic silica interacting with the basic amine product. | - Add 0.5-1% triethylamine or pyridine to the eluent system to neutralize the silica gel.[12] |
| Di-alkylation of Primary Amine | - The newly formed secondary amine reacts again with the aldehyde. | - Use a stepwise procedure: form the imine first, then reduce with NaBH₄.[8] Alternatively, use a larger excess of the primary amine. |
References
-
Purification of Quinoline. Chempedia - LookChem. [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
-
Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]
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Reductive amination NaB(AcO)3 : r/OrganicChemistry. Reddit. [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Indian Journal of Chemistry. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
- Process for the purification of amines.
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link]
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The Strategic Utility of 2-(Quinolin-4-YL)acetaldehyde in the Synthesis of Fused Heterocyclic Systems
Introduction: The Quinoline Scaffold and the Versatility of a C2-Aldehyde Synthon
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is paramount in modulating these activities and developing novel therapeutic agents. 2-(Quinolin-4-YL)acetaldehyde is a particularly valuable synthon in this endeavor. Its structure, featuring a reactive aldehyde group attached to a two-carbon linker at the 4-position of the quinoline nucleus, offers a unique combination of reactivity and structural flexibility for the construction of complex, fused heterocyclic compounds.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 2-(Quinolin-4-YL)acetaldehyde in the synthesis of diverse heterocyclic frameworks. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into the strategic considerations for employing this versatile building block.
Core Reactivity: The Aldehyde and the α-Methylene Group
The synthetic utility of 2-(Quinolin-4-YL)acetaldehyde stems from two primary reactive sites:
-
The Aldehyde Carbonyl Group: This electrophilic center readily participates in condensation reactions with a variety of nucleophiles, most notably primary and secondary amines, to form imines (Schiff bases) and enamines, respectively. These intermediates are pivotal for subsequent intramolecular cyclization reactions.
-
The α-Methylene Group: The protons on the carbon adjacent to the aldehyde are acidic and can be deprotonated under basic conditions to form an enolate. This nucleophilic enolate can then react with various electrophiles, enabling carbon-carbon bond formation.
This dual reactivity allows for a diverse range of synthetic transformations, making it a powerful tool for building polycyclic systems.
Key Synthetic Applications and Protocols
Synthesis of Pyrimido[4,5-b]quinolines via Multi-Component Reactions
Pyrimido[4,5-b]quinolines are a class of fused heterocycles with significant biological activities, including antimicrobial and anticancer properties.[1][2] Multi-component reactions (MCRs) offer an efficient and atom-economical approach to these complex structures. 2-(Quinolin-4-YL)acetaldehyde can serve as the aldehyde component in a one-pot synthesis involving an aminopyrimidine and a compound with an active methylene group, such as dimedone or barbituric acid.[3]
Mechanistic Rationale:
The reaction likely proceeds through an initial Knoevenagel condensation between 2-(Quinolin-4-YL)acetaldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimido[4,5-b]quinoline core. The use of ultrasound or microwave irradiation can often accelerate these reactions.[3]
Experimental Protocol: Synthesis of a 5-(Quinolin-4-ylmethyl)-pyrimido[4,5-b]quinoline-dione Derivative
Materials:
-
2-(Quinolin-4-YL)acetaldehyde (1.0 mmol, 171.2 mg)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 155.2 mg)
-
Dimedone (1.0 mmol, 140.2 mg)
-
Ethanol (10 mL)
-
Catalytic amount of piperidine (2-3 drops)
Procedure:
-
To a 50 mL round-bottom flask, add 2-(Quinolin-4-YL)acetaldehyde, 6-amino-1,3-dimethyluracil, dimedone, and ethanol.
-
Add the catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Visualization of the MCR Workflow:
Caption: Workflow for the multi-component synthesis of Pyrimido[4,5-b]quinolines.
Construction of Quinolinyl-Substituted Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic MCR that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4][5][6][7] By using 2-(Quinolin-4-YL)acetaldehyde as the aldehyde component, novel 1,4-dihydropyridines bearing a quinolinylmethyl substituent at the 4-position can be synthesized. These compounds are of interest as potential calcium channel blockers and for other medicinal applications.[8]
Mechanistic Rationale:
The reaction proceeds through a series of condensations and additions. One molecule of the β-ketoester undergoes a Knoevenagel condensation with 2-(Quinolin-4-YL)acetaldehyde. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.
Experimental Protocol: Hantzsch Synthesis of a 4-(Quinolin-4-ylmethyl)-1,4-dihydropyridine
Materials:
-
2-(Quinolin-4-YL)acetaldehyde (1.0 mmol, 171.2 mg)
-
Ethyl acetoacetate (2.0 mmol, 260.3 mg, 0.25 mL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(Quinolin-4-YL)acetaldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the solution and stir.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.
Visualization of the Hantzsch Synthesis Pathway:
Caption: Mechanistic pathway of the Hantzsch dihydropyridine synthesis.
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, which are prevalent in many biologically active alkaloids.[9][10] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[10][11] Using 2-(Quinolin-4-YL)acetaldehyde in this reaction allows for the synthesis of novel tetrahydro-β-carbolines bearing a quinolinylmethyl substituent.
Mechanistic Rationale:
The reaction is initiated by the formation of a Schiff base (or iminium ion under acidic conditions) between tryptamine and 2-(Quinolin-4-YL)acetaldehyde. The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. This cyclization step, followed by deprotonation, yields the tetrahydro-β-carboline product.[10][11]
Experimental Protocol: Pictet-Spengler Synthesis of a 1-(Quinolin-4-ylmethyl)-tetrahydro-β-carboline
Materials:
-
Tryptamine (1.0 mmol, 160.2 mg)
-
2-(Quinolin-4-YL)acetaldehyde (1.0 mmol, 171.2 mg)
-
Trifluoroacetic acid (TFA) (0.1 mL)
-
Dichloromethane (DCM) (15 mL)
Procedure:
-
Dissolve tryptamine and 2-(Quinolin-4-YL)acetaldehyde in dichloromethane in a 50 mL round-bottom flask.
-
Cool the mixture in an ice bath and add trifluoroacetic acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Comparative Data of Synthetic Protocols
| Reaction Type | Key Reactants | Product Class | Typical Conditions | Advantages |
| Multi-Component Reaction | Aldehyde, Aminopyrimidine, Active Methylene Compound | Pyrimido[4,5-b]quinolines | Reflux in Ethanol, Catalytic Base | High atom economy, convergent synthesis, rapid assembly of complex scaffolds. |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia Source | 1,4-Dihydropyridines | Reflux in Ethanol | Well-established, provides access to medicinally relevant dihydropyridines. |
| Pictet-Spengler Reaction | Aldehyde, Tryptamine | Tetrahydro-β-carbolines | Acid catalyst (TFA), DCM, Room Temp. | Forms alkaloid-like structures, diastereoselective potential. |
Troubleshooting and Scientific Insights
-
Purity of the Aldehyde: 2-(Quinolin-4-YL)acetaldehyde can be prone to oxidation or polymerization upon storage. It is advisable to use freshly prepared or purified aldehyde for optimal yields. Purity can be checked by ¹H NMR spectroscopy.
-
Catalyst Choice: The choice of acid or base catalyst can significantly impact reaction rates and yields. For the Pictet-Spengler reaction, stronger acids like TFA are often effective. For MCRs leading to pyrimido[4,5-b]quinolines, an organic base like piperidine is commonly used to promote both the Knoevenagel and Michael addition steps.
-
Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the progress of these reactions by TLC. This allows for the determination of the optimal reaction time and helps to minimize the formation of byproducts.
-
Purification Strategies: The products of these reactions are often crystalline solids that can be purified by recrystallization. However, for more complex mixtures or non-crystalline products, column chromatography is the method of choice.
Conclusion
2-(Quinolin-4-YL)acetaldehyde is a potent and versatile building block for the synthesis of a wide array of fused heterocyclic compounds. Its ability to participate in classic named reactions and modern multi-component strategies provides medicinal chemists and synthetic researchers with a valuable tool for generating molecular diversity. The protocols and insights provided herein serve as a guide to unlock the synthetic potential of this important quinoline-based synthon, paving the way for the discovery of novel compounds with potential therapeutic applications.
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Application Note & Protocols: Derivatization of 2-(Quinolin-4-YL)acetaldehyde for Novel Antimicrobial Activity Screening
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a broad range of biological activities, including antimicrobial effects.[1][2] This application note provides a comprehensive guide for researchers on the derivatization of 2-(Quinolin-4-YL)acetaldehyde, a versatile starting material, to generate a library of Schiff base and hydrazone derivatives. We present detailed, field-proven protocols for synthesis, purification, and subsequent screening of these novel compounds for antimicrobial activity against a panel of clinically relevant bacterial strains. The methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are outlined in accordance with established standards to ensure data integrity and reproducibility.[3][4][5]
Introduction: The Quinoline Moiety as a Cornerstone for Antimicrobial Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a foundational element in the design of antimicrobial agents.[1][2] Its presence in natural alkaloids like quinine, the first effective treatment for malaria, spurred extensive research leading to synthetic antimalarials such as chloroquine and mefloquine.[6] Beyond its antimalarial properties, the quinoline nucleus is integral to the quinolone class of antibiotics (e.g., ciprofloxacin), which exert their bactericidal effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7]
The synthetic tractability of the quinoline scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize therapeutic potential.[1][2] Derivatization at various positions of the quinoline ring can significantly modulate the compound's antimicrobial spectrum, potency, and pharmacokinetic properties.
This guide focuses on 2-(Quinolin-4-YL)acetaldehyde as a strategic precursor. The aldehyde functional group is highly reactive and serves as an excellent chemical handle for introducing diverse structural motifs through reactions like condensation, thereby creating libraries of novel derivatives for high-throughput screening.
Rationale for Derivatization: Targeting Enhanced Antimicrobial Efficacy
The primary goal of derivatizing 2-(Quinolin-4-YL)acetaldehyde is to generate novel chemical entities with enhanced antimicrobial properties. The formation of Schiff bases (imines) and hydrazones are particularly attractive strategies for several reasons:
-
Increased Structural Diversity: Condensation of the aldehyde with a wide array of primary amines, anilines, hydrazines, and hydrazides introduces a vast range of substituents and physicochemical properties.
-
Modulation of Lipophilicity: The ability to introduce both lipophilic and hydrophilic groups can influence the compound's ability to penetrate bacterial cell membranes.
-
Enhanced Target Binding: The resulting imine (-C=N-) or hydrazone (-C=N-NH-) linkages can act as hydrogen bond acceptors or donors, potentially improving interactions with biological targets.[8]
-
Potential for Novel Mechanisms: While many quinolones target DNA gyrase, derivatives can exhibit different mechanisms of action, which is crucial for combating resistance.[8] Studies have shown that quinoline-hydrazone hybrids can act on various bacterial targets.[8]
This strategic derivatization allows for a systematic exploration of the chemical space around the quinoline core to identify lead compounds with potent and broad-spectrum antimicrobial activity.
Experimental Section: Synthesis and Characterization
This section details the protocols for the synthesis of Schiff base and hydrazone derivatives from 2-(Quinolin-4-YL)acetaldehyde.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction between 2-(Quinolin-4-YL)acetaldehyde and a primary amine or aniline derivative.[9][10][11]
Protocol 3.1.1: Synthesis of a Representative Schiff Base
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(Quinolin-4-YL)acetaldehyde in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.1 mmol of the desired substituted aniline (e.g., 4-fluoroaniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.
General Synthesis of Hydrazone Derivatives
Hydrazones are formed through the reaction of 2-(Quinolin-4-YL)acetaldehyde with hydrazine or its derivatives.[12][13][14]
Protocol 3.2.1: Synthesis of a Representative Hydrazone
-
Reactant Preparation: Dissolve 1.0 mmol of 2-(Quinolin-4-YL)acetaldehyde in 20 mL of methanol in a 50 mL round-bottom flask.
-
Addition of Hydrazide: Add a solution of 1.0 mmol of the desired hydrazide (e.g., isoniazid) in 10 mL of methanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Isolation: After cooling to room temperature, the solid product is typically collected by filtration.
-
Purification: Wash the precipitate with cold methanol and recrystallize from an appropriate solvent system to achieve high purity.
-
Characterization: Characterize the final product by spectroscopic analysis to confirm its chemical structure.
Antimicrobial Activity Screening
The synthesized derivatives are screened for their antimicrobial activity using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][15] These protocols are in alignment with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[16]
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the overall workflow for determining the MIC and MBC of the synthesized compounds.
Caption: Preliminary Structure-Activity Relationship.
From the hypothetical data, one could infer that:
-
The formation of hydrazones, particularly with heterocyclic moieties like the pyridine ring in isoniazid, leads to more potent antimicrobial activity compared to the Schiff base derivatives. [12][13]* Among the Schiff bases, the presence of electron-withdrawing halogen atoms on the phenyl ring appears to enhance activity, with chlorine being more effective than fluorine. [17] These initial findings can guide the next cycle of synthesis, focusing on expanding the library of hydrazone derivatives and exploring a wider range of halogen substitutions on the Schiff bases to optimize for potency and spectrum.
Conclusion
This application note provides a robust framework for the synthesis and antimicrobial evaluation of novel derivatives based on the 2-(Quinolin-4-YL)acetaldehyde scaffold. The detailed protocols for chemical synthesis and standardized microbiological assays offer researchers a reliable pathway to explore this promising area of drug discovery. By systematically applying these methods, research and drug development professionals can efficiently generate and screen compound libraries, identify promising lead candidates, and contribute to the critical effort of overcoming antimicrobial resistance.
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 86. [Link]
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Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. (2023). Chemistry & Biodiversity, 20(9), e202300839. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. [Link]
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New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. (n.d.). Bentham Science. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2022). MDPI. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50900. [Link]
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Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). ChemMedChem. [Link]
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Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 1033-1052. [Link]
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Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2023). Universitas Indonesia. [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]
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Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. (2019). Scientific Reports, 9(1), 18451. [Link]
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Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]
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Application Notes & Protocols: Leveraging 2-(Quinolin-4-YL)acetaldehyde in the Development of Novel Anticancer Agents
A Guide for Medicinal Chemists and Cancer Biologists
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including numerous approved anticancer drugs.[1][2] Its synthetic versatility allows for the creation of diverse derivatives that can modulate various oncogenic pathways.[2][3] This document provides a comprehensive guide for researchers on the strategic use of 2-(Quinolin-4-YL)acetaldehyde , a reactive chemical intermediate, in the synthesis and evaluation of novel quinoline-based anticancer agents. We delve into the rationale behind targeting cancer with quinoline derivatives, provide detailed synthetic protocols for creating libraries of new chemical entities, and outline robust methodologies for their subsequent in vitro biological evaluation.
Part 1: The Quinoline Scaffold - A Validated Pharmacophore in Oncology
Quinoline-based compounds exert their anticancer effects through a multitude of mechanisms, making them a rich area for drug discovery. Their broad spectrum of activity is a direct result of the quinoline ring's ability to be chemically modified, allowing for the fine-tuning of interactions with various biological targets.[2]
Key Anticancer Mechanisms of Quinoline Derivatives:
-
Kinase Inhibition: A significant number of quinoline-based drugs are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][4] Key targets include receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as non-receptor kinases such as Src and Abl.[5][6][7] By blocking the ATP-binding site of these kinases, these inhibitors halt downstream signaling responsible for cell proliferation, survival, and angiogenesis.[5]
-
Topoisomerase Inhibition: Certain quinoline analogues, most famously camptothecin and its derivatives, function by inhibiting topoisomerase enzymes.[1][5] This interference with DNA replication and repair processes leads to catastrophic DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[5]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, distorting the helical structure.[5] This action can block the processes of transcription and replication, ultimately leading to cell cycle arrest and cell death.
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, through various pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[8]
-
Tubulin Polymerization Inhibition: Some quinoline compounds interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton.[2][3][5] This disruption arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[5]
The aldehyde functionality of 2-(Quinolin-4-YL)acetaldehyde makes it an exceptionally useful building block. Aldehydes are highly reactive electrophiles that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, providing a gateway to vast chemical diversity.
Part 2: Synthetic Strategies & Protocols
The strategic value of 2-(Quinolin-4-YL)acetaldehyde lies in its capacity to serve as a versatile precursor for a variety of complex molecular architectures. Below are protocols for key synthetic transformations.
Workflow for Novel Quinoline Derivative Synthesis
Caption: Synthetic workflow using 2-(Quinolin-4-YL)acetaldehyde.
Protocol 2.1: Synthesis via Reductive Amination
Rationale: Reductive amination is a robust method for forming secondary and tertiary amines, which are common moieties in kinase inhibitors. This reaction introduces a nitrogen-containing side chain, which can be crucial for forming hydrogen bonds within the ATP-binding pocket of a target kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the primary or secondary amine of choice (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. This reagent is preferred as it is less sensitive to moisture and selectively reduces the iminium ion.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired amine derivative.
Protocol 2.2: Synthesis via Knoevenagel Condensation
Rationale: The Knoevenagel condensation is an excellent method for creating α,β-unsaturated systems by reacting an aldehyde with an active methylene compound. This introduces functionalities like nitriles or esters, which can act as hydrogen bond acceptors or be further modified. Such structures are found in various biologically active molecules.[9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours. The condensation is often driven by the azeotropic removal of water using a Dean-Stark apparatus if toluene is the solvent.
-
Monitoring: Track the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify the residue by column chromatography to obtain the pure condensation product.
Part 3: In Vitro Biological Evaluation
Once a library of derivatives has been synthesized, the next critical phase is to assess their anticancer activity. This is typically a tiered process starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising "hit" compounds.[10][11][12]
Targeted Signaling Pathway Example: Receptor Tyrosine Kinases (RTKs)
Caption: Quinoline derivatives inhibiting RTK signaling pathways.
Protocol 3.1: Cell Viability Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is a robust, high-throughput initial screen to identify compounds that reduce cancer cell viability.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[14][15] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the synthesized quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[14][15]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (cells treated with medium containing 0.5% DMSO) and a positive control (a known anticancer drug like Doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of Novel Quinoline Derivatives
The results from the MTT assay should be tabulated to clearly present the IC₅₀ values of the synthesized compounds against various cancer cell lines.
| Compound ID | Derivative Type | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| QD-01 | Amine (from Piperidine) | 12.5 | 18.2 | 15.8 |
| QD-02 | Amine (from Morpholine) | 8.3 | 11.5 | 9.9 |
| QD-03 | Cyano-Acrylate | 5.1 | 7.4 | 6.2 |
| QD-04 | Dinitrile | > 50 | > 50 | > 50 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
Note: Data are hypothetical for illustrative purposes.
Protocol 3.2: Apoptosis Assessment (Annexin V-FITC Staining)
Rationale: For compounds showing significant cytotoxicity (e.g., QD-03), it is essential to determine if cell death occurs via apoptosis. The Annexin V-FITC assay identifies one of the earliest events in apoptosis—the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[15]
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using Trypsin-EDTA.[15]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
2-(Quinolin-4-YL)acetaldehyde is a potent and versatile starting material for the generation of novel quinoline-based anticancer agents. The synthetic and biological protocols detailed in this guide provide a robust framework for a drug discovery program. Promising lead compounds identified through this workflow can be advanced to further mechanistic studies (e.g., Western blotting for pathway analysis, cell cycle analysis), pharmacokinetic profiling, and ultimately, in vivo efficacy studies in animal models.[12] The continued exploration of the chemical space accessible from this intermediate holds significant promise for the development of next-generation cancer therapeutics.[17]
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Solomon, V. R., & Lee, H. (2012). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 20(2), 744-758.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
- Bishayee, A., & Kumar, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (2023). Current Medicinal Chemistry, 30.
- An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery, 12(3), 255-269.
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics and Oncology, 3(4), 209-216.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). Mini-Reviews in Medicinal Chemistry, 11(4), 325-337.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]
- Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (2018). Journal of Medicinal Chemistry, 61(11), 4877-4892.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
-
Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
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- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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"2-(Quinolin-4-YL)acetaldehyde" as a building block for potential antimalarial drugs.
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Topic: 2-(Quinolin-4-YL)acetaldehyde: A Versatile Building Block for the Synthesis of Novel Antimalarial Candidates
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.
Executive Summary
The quinoline scaffold is a cornerstone of antimalarial drug discovery, famously represented by quinine and synthetic analogs like chloroquine.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of novel therapeutic agents. This guide introduces 2-(Quinolin-4-YL)acetaldehyde as a strategic building block for creating diverse libraries of potential antimalarial compounds. Its reactive aldehyde functionality, positioned at the C4-position of the quinoline core, serves as a versatile chemical handle for introducing a wide range of side chains and structural motifs known to be crucial for antimalarial activity. We provide robust, field-tested protocols for the multi-step synthesis of this key intermediate and its subsequent derivatization through foundational synthetic transformations.
The Enduring Legacy and Modern Imperative of Quinoline Antimalarials
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2][3][4] Its prominence in parasitology began with the isolation of quinine from cinchona bark. Subsequent synthetic efforts during World War II led to the development of 4-aminoquinolines, such as chloroquine, which were highly effective for decades.[1] The mechanism of action for many of these compounds involves interfering with heme detoxification in the parasite's food vacuole, leading to a toxic buildup of free heme.
The evolution of drug resistance has diminished the efficacy of these classical agents, driving a search for new structural analogs that can evade resistance mechanisms. The strategic derivatization of the quinoline core is a proven approach to restoring or enhancing activity. 2-(Quinolin-4-YL)acetaldehyde is designed to be a linchpin in this process, enabling rapid and efficient library synthesis.
Profile of a Strategic Building Block: 2-(Quinolin-4-YL)acetaldehyde
2-(Quinolin-4-YL)acetaldehyde is a bifunctional molecule featuring a stable quinoline nucleus and a highly reactive aldehyde group. This combination makes it an ideal starting point for introducing diversity.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | Calculated |
| Molecular Weight | 171.19 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to brown oil or low-melting solid | Inferred from similar compounds[5] |
| Key Features | Aromatic quinoline core for potential π-stacking interactions; reactive aldehyde for covalent bond formation. | Chemical Expertise |
Chemical Reactivity and Synthetic Rationale
The synthetic utility of this building block stems directly from the reactivity of the acetaldehyde moiety. The aldehyde group is an electrophilic center that can participate in a wide array of classical and modern organic reactions. Our protocols will focus on three such transformations:
-
Reductive Amination: To install amine-containing side chains, mimicking the structure of chloroquine and amodiaquine.
-
Knoevenagel Condensation: To form α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.
-
Wittig Reaction: To generate vinyl-linked quinolines, providing a rigid linker to other pharmacophores.
This strategic positioning at the C4-position allows for the exploration of structure-activity relationships (SAR) related to the side chain, a critical component for efficacy and parasite accumulation.
Protocol I: Synthesis of 2-(Quinolin-4-YL)acetaldehyde
This multi-step synthesis is adapted from established methods for producing 4-substituted quinolines, such as the Gould-Jacobs reaction.[1] This pathway provides a reliable and scalable route to the key building block from commercially available starting materials.
Logical Workflow for Synthesis
Caption: Multi-step synthesis of the target building block.
Step-by-Step Methodology
Materials and Reagents:
-
Substituted aniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl methylmalonate
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous solvents (THF, CH₂Cl₂)
Protocol:
-
Step A: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.
-
Following the Gould-Jacobs reaction, condense the chosen aniline with diethyl 2-(ethoxymethylene)malonate to form the intermediate anilinodiester.[1]
-
Perform a thermally induced intramolecular cyclization in high-boiling diphenyl ether to yield the quinolone.
-
Rationale: This is a classic and robust method for constructing the quinoline core.
-
-
Step B: Hydrolysis and Decarboxylation to 4-Hydroxyquinoline.
-
Saponify the ester with aqueous NaOH.
-
Acidify with HCl and heat to induce decarboxylation, yielding the 4-hydroxyquinoline intermediate.
-
Self-Validation: Confirm product formation via TLC and ¹H NMR, observing the disappearance of the ester signals.
-
-
Step C: Chlorination to 4-Chloroquinoline.
-
React the 4-hydroxyquinoline with an excess of phosphorus oxychloride (POCl₃) under reflux.
-
Carefully quench the reaction mixture with ice and neutralize to precipitate the 4-chloroquinoline.
-
Rationale: This standard conversion transforms the hydroxyl group into a good leaving group for subsequent nucleophilic substitution.[1]
-
-
Step D: C-C Bond Formation to Yield Ethyl 2-(Quinolin-4-yl)propanoate.
-
In anhydrous DMF, prepare diethyl sodiomethylmalonate by reacting diethyl methylmalonate with sodium hydride.
-
Add the 4-chloroquinoline and heat the mixture to facilitate the nucleophilic aromatic substitution. This reaction yields the malonate adduct.
-
Heat the adduct in the presence of a salt like NaCl in a wet solvent (e.g., DMSO/H₂O) to effect a Krapcho decarboxylation, yielding the propanoate.[1]
-
Self-Validation: Monitor the reaction by LC-MS to track the consumption of 4-chloroquinoline and the formation of the product mass.
-
-
Step E: Reduction to 2-(Quinolin-4-yl)ethanol.
-
In anhydrous THF at 0 °C, slowly add a solution of the propanoate from Step D to a suspension of LiAlH₄.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O) to quench the reaction.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the ester directly to the primary alcohol.
-
-
Step F: Oxidation to 2-(Quinolin-4-YL)acetaldehyde.
-
Dissolve the alcohol from Step E in anhydrous CH₂Cl₂.
-
Add a mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) and stir at room temperature.
-
Monitor by TLC until the starting alcohol is consumed.
-
Work up the reaction and purify by column chromatography.
-
Rationale: A mild oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid. The aldehyde product is often unstable and should be used immediately in the next step.
-
Self-Validation: Confirm the product via ¹H NMR (appearance of an aldehyde proton signal ~9-10 ppm) and high-resolution mass spectrometry (HRMS).
-
Application Protocols: Derivatization for Antimalarial Leads
The following protocols illustrate how to use 2-(Quinolin-4-YL)acetaldehyde to rapidly generate a library of diverse compounds.
Logical Flow for Derivatization
Caption: Key derivatization pathways from the core building block.
Protocol 4.1: Reductive Amination
This protocol is ideal for installing the dialkylaminoalkyl side chains characteristic of many 4-aminoquinoline antimalarials.
Procedure:
-
Dissolve 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq) (see Table 3 for examples).
-
Add acetic acid (1.1 eq) to catalyze imine/enamine formation.
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.
-
Purify via column chromatography.
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the in-situ formed iminium ion faster than the starting aldehyde, minimizing side reactions.
Table 3: Example Amines for Reductive Amination
| Amine Input | Expected Product Structure | Rationale for Selection |
| N,N-Diethylethylenediamine | 4-(2-((2-(diethylamino)ethyl)amino)ethyl)quinoline | Mimics the classic chloroquine side chain. |
| Piperazine | 4-(2-(piperazin-1-yl)ethyl)quinoline | Introduces a common heterocyclic motif in medicinal chemistry. |
| 4-Aminophenol | 4-(2-((4-hydroxyphenyl)amino)ethyl)quinoline | Explores aromatic side chains for different SAR. |
Protocol 4.2: Knoevenagel Condensation
This reaction creates a new C=C double bond, yielding α,β-unsaturated products that are valuable intermediates.
Procedure:
-
Dissolve 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to allow the product to precipitate, or concentrate and purify by column chromatography.
Rationale: The base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the conjugated product.
Proposed Drug Discovery and Screening Cascade
The synthesis of a compound library is the first step. A logical follow-on cascade is essential for identifying promising leads.
Caption: Logical workflow from synthesis to lead identification.
-
Primary Screening: Screen the synthesized library against a drug-sensitive strain of P. falciparum (e.g., 3D7) to determine the 50% inhibitory concentration (IC₅₀).
-
Cytotoxicity Assay: Counterscreen active compounds against a mammalian cell line (e.g., HEK293T or HepG2) to determine the 50% cytotoxic concentration (CC₅₀) and calculate a selectivity index (SI = CC₅₀ / IC₅₀).
-
Mechanism of Action Studies: For promising, selective hits, perform assays like the β-hematin inhibition assay to see if they share the classical mechanism of action.
-
Hit-to-Lead Optimization: Resynthesize analogs of the most promising hits to build a structure-activity relationship (SAR) and improve potency and drug-like properties.
Conclusion
2-(Quinolin-4-YL)acetaldehyde represents a high-potential, yet underexplored, building block for antimalarial drug discovery. Its strategic design allows for the rapid generation of diverse chemical libraries targeting the essential quinoline pharmacophore. The robust synthetic and derivatization protocols provided herein offer a clear path from commercially available precursors to novel candidate molecules. By leveraging this versatile intermediate, researchers can efficiently explore new chemical space and contribute to the urgent global need for next-generation antimalarial therapies.
References
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 1534764, 2-(Quinolin-2-YL)acetaldehyde. Available from: [Link]
-
Verma, A., et al. (2020). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. European Journal of Medicinal Chemistry. Available from: [Link]
-
Khan, I., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Black, D. StC., et al. (2015). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available from: [Link]
-
Chen, Y-J., et al. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules. Available from: [Link]
-
Wojtanis, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available from: [Link]
-
Tadesse, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]
-
Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central (PMC). Available from: [Link]
-
El-Sayed, N. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. Available from: [Link]
-
Sathishkumar, R., et al. (2014). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E. Available from: [Link]
-
Csuvik, O., et al. (2022). The reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde in the presence of piperidine. ResearchGate. Available from: [Link]
-
Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. Available from: [Link]
-
Moore, C. M., et al. (2017). Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry. Green Chemistry. Available from: [Link]
-
Pore, V. H. (2013). A Building Block Approach for the Total Synthesis of YM-385781. PubMed Central (PMC). Available from: [Link]
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 7047, Quinoline. Available from: [Link]
-
Bentouila, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available from: [Link]
-
Al-Omar, M. A., et al. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]
-
Yilmaz, I. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate. Available from: [Link]
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- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Quinolin-4-YL)acetaldehyde
Welcome to the technical support guide for the synthesis of 2-(Quinolin-4-YL)acetaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in medicinal chemistry, achieving a high-yield, high-purity synthesis of this aldehyde is critical. This guide provides field-proven insights and detailed protocols based on established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing probable causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm isolating no product at all. What are the likely causes?
A1: A low or zero yield is the most common issue, typically stemming from one of three areas: reagent integrity, reaction conditions, or product instability.
-
Probable Cause 1: Reagent Degradation or Inactivity. The primary precursor, 2-(quinolin-4-yl)ethanol, must be pure. More critically, the oxidizing agents used, such as Dess-Martin Periodinane (DMP) or the reagents for a Swern oxidation (oxalyl chloride, DMSO), are highly sensitive to moisture. DMP can hydrolyze, and oxalyl chloride will readily decompose in the presence of water, rendering them ineffective.
-
Solution: Ensure the starting alcohol is pure and completely dry. Use freshly opened bottles of DMP or Swern reagents, or verify the activity of older reagents. Always conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Probable Cause 2: Suboptimal Reaction Temperature. This is especially critical for Swern oxidations. The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures (typically -78 °C). If the temperature rises prematurely, the activated species can decompose, and side reactions may occur.[1][2]
-
Solution: Use a dry ice/acetone bath to maintain a consistent -78 °C. Add reagents slowly and monitor the internal temperature of the reaction flask. Do not allow the reaction to warm until the protocol specifies.
-
Probable Cause 3: Product Instability. 2-(Quinolin-4-YL)acetaldehyde is an aldehyde that can be sensitive to air, acid, base, and even silica gel during chromatography. It may be oxidizing to the corresponding carboxylic acid or undergoing self-condensation (aldol) reactions during workup or purification.
-
Solution: Perform the workup quickly and at low temperatures. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid generated during the reaction, particularly with DMP which produces acetic acid.[3] When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Isolate the product and use it immediately in the next step or store it under an inert atmosphere at low temperature (-20 °C or below).
Q2: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 2-(quinolin-4-yl)ethanol. Why wasn't the oxidation complete?
A2: Incomplete conversion points directly to an issue with the stoichiometry or activity of the oxidizing agent.
-
Probable Cause 1: Insufficient Oxidant. While a slight excess (1.1 to 1.5 equivalents) of the oxidant is typical, using a stoichiometric amount or less may result in incomplete conversion, especially if a portion of the reagent has degraded due to moisture.
-
Solution: Increase the equivalents of the oxidizing agent. For DMP, using 1.3-1.5 equivalents is a robust starting point. For a Swern oxidation, ensure the stoichiometry of both oxalyl chloride and DMSO relative to the alcohol is correct.
-
Probable Cause 2: Premature Quenching. The reaction may not have been allowed to stir for a sufficient amount of time for the oxidation to reach completion before the workup procedure was initiated.
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). Only proceed with the workup after the starting alcohol spot has been completely consumed.
Q3: I am isolating 2-(quinolin-4-yl)acetic acid as a major byproduct. How can I prevent this over-oxidation?
A3: The formation of the carboxylic acid is a classic sign of over-oxidation. While mild oxidants like DMP and Swern are specifically chosen to prevent this, certain conditions can promote it.
-
Probable Cause: The primary reason for choosing methods like Swern or DMP is their ability to oxidize primary alcohols to aldehydes without proceeding to the carboxylic acid.[2][4] If over-oxidation is occurring, it suggests either the presence of a contaminating oxidant or that the aldehyde product is being oxidized by air during a prolonged or harsh workup.
-
Solution:
-
Avoid Chromium Reagents: Do not use chromium-based oxidants (e.g., Jones reagent, PDC) as they are too strong and will readily form the carboxylic acid.[3][4]
-
Minimize Air Exposure: During workup and purification, minimize the product's exposure to air. Purge containers with an inert gas.
-
Prompt Isolation: Work quickly. The longer the aldehyde is in a crude, unpurified state, the more susceptible it is to degradation and air oxidation.
-
Q4: The product seems to decompose during silica gel column chromatography. What is the best way to purify it?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel.
-
Probable Cause: The Lewis acidic sites on the surface of silica gel can catalyze decomposition or polymerization of the aldehyde.
-
Solution:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (or another volatile amine base) by volume. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if decomposition on deactivated silica is still an issue.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column. Keep fractions cold.
-
Azeotropic Removal of Acetic Acid (for DMP): A modified workup for DMP oxidations involves diluting the reaction with pentane, adding poly(4-vinylpyridine) to sequester the acetic acid byproduct, filtering, and then removing residual acid via azeotropic distillation with toluene.[5] This can sometimes yield a product pure enough to be used without chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which oxidation method is superior for this synthesis: Dess-Martin Periodinane (DMP) or Swern?
A1: Both are excellent choices for converting primary alcohols to aldehydes. The "better" method depends on your laboratory's capabilities, scale, and tolerance for certain byproducts.
-
Dess-Martin Periodinane (DMP) Oxidation: This method is often preferred for its operational simplicity and mild conditions.[6][7] It is performed at room temperature and the workup is relatively straightforward.[3] The main drawback is that DMP is an explosive compound and must be handled with care, and the hypervalent iodine byproducts must be disposed of properly.
-
Swern Oxidation: This method is renowned for its high yields and wide functional group tolerance.[8] However, it requires cryogenic temperatures (-78 °C) and careful control of reagent addition.[9][10] A significant drawback is the production of dimethyl sulfide, a volatile byproduct with an extremely unpleasant and pervasive odor.[1][8] All manipulations must be done in a well-ventilated fume hood, and glassware should be quenched with bleach to neutralize the smell.[8]
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Temperature | Room Temperature[3] | -78 °C (Cryogenic)[9] |
| Key Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine[8] |
| Byproducts | Iodinane, Acetic Acid[3] | Dimethyl Sulfide (malodorous), CO, CO₂, Et₃NHCl[8] |
| Advantages | Operationally simple, mild, no foul odor.[3][6] | High yields, wide functional group tolerance.[8] |
| Disadvantages | Reagent is potentially explosive; stoichiometric iodine waste. | Requires very low temp; produces toxic CO and foul-smelling DMS.[1][8] |
Q2: How should I prepare the precursor alcohol, 2-(quinolin-4-yl)ethanol?
A2: A common and reliable method is the reduction of a corresponding quinoline-4-acetic acid ester. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF. The ester itself can be synthesized via established methods for building the quinoline core, such as the Gould-Jacobs reaction, followed by functional group manipulation.[11][12]
Q3: What are the most critical parameters to control during the oxidation to maximize yield?
A3: Regardless of the method chosen, three parameters are universally critical:
-
Anhydrous Conditions: Water is detrimental. It deactivates the oxidizing agents. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Temperature Control: For the Swern oxidation, maintaining -78 °C is non-negotiable to prevent decomposition of the activated intermediate.[2] While DMP is run at room temperature, ensuring the reaction does not overheat, especially on a larger scale, is important.
-
Stoichiometry: Use a slight excess (1.2-1.5 eq) of the oxidizing agent to drive the reaction to completion, but avoid a large excess which can complicate purification and lead to side reactions.
Part 3: Key Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 2-(quinolin-4-yl)ethanol
This protocol describes the oxidation under mild, room-temperature conditions.
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-(quinolin-4-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.3 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product immediately via flash column chromatography on silica gel deactivated with 1% triethylamine.
Protocol 2: Swern Oxidation of 2-(quinolin-4-yl)ethanol
This protocol requires strict temperature control and a well-ventilated fume hood.
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.4 eq) to the cold DCM.
-
In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO) (2.8 eq) in anhydrous DCM. Add this DMSO solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
Prepare a solution of 2-(quinolin-4-yl)ethanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining a temperature below -70 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise to the flask. After the addition is complete, allow the reaction mixture to stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.
-
Quench the reaction by adding water. Separate the layers.
-
Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify immediately as described in Protocol 1, step 8.
Part 4: Visualization of Workflows
General Synthetic Pathway
Caption: Decision tree for troubleshooting low yield issues in the oxidation step.
References
- Dess–Martin Periodinane - Merck Millipore. (Source: Merck Millipore)
-
Dess–Martin oxidation - Wikipedia. (Source: Wikipedia) [Link]
-
A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC - NIH. (Source: National Institutes of Health) [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (Source: Chemistry Steps) [Link]
-
Swern Oxidation Proceedure - MSU chemistry. (Source: Michigan State University) [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (Source: Organic Chemistry Portal) [Link]
-
Swern oxidation - Wikipedia. (Source: Wikipedia) [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (Source: MDPI) [Link]
-
Swern Oxidation - Organic Chemistry. (Source: Organic Chemistry Portal) [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (Source: Master Organic Chemistry) [Link]
-
Swern Oxidation - Organic Chemistry Portal. (Source: Organic Chemistry Portal) [Link]
-
STUDIES ON THE SYNTHESIS OF QUINOLINE. (Source: Kyushu University Institutional Repository) [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 12. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
Common side products in the synthesis of "2-(Quinolin-4-YL)acetaldehyde" and their removal
Welcome to the technical support guide for the synthesis of 2-(Quinolin-4-YL)acetaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification of typical side products and effective strategies for their removal. Our goal is to provide you with the causal logic behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: I've synthesized my crude 2-(Quinolin-4-YL)acetaldehyde. What are the most likely impurities I need to remove?
A1: The impurities in your crude product are almost entirely dependent on your synthetic route. The two most common approaches to this molecule are the oxidation of a precursor alcohol and the reduction of a precursor carboxylic acid derivative.
-
If you started from 2-(Quinolin-4-YL)ethanol (oxidation route):
-
Unreacted Starting Material: 2-(Quinolin-4-YL)ethanol. This is a very common impurity if the reaction does not go to completion.
-
Over-oxidation Product: 2-(Quinolin-4-YL)acetic acid. Aldehydes are notoriously susceptible to further oxidation, making this a frequent and troublesome side product.
-
-
If you started from a 2-(Quinolin-4-YL)acetic acid derivative (e.g., ester or acid chloride) via reduction:
-
Unreacted Starting Material: The starting ester or acid.
-
Over-reduction Product: 2-(Quinolin-4-YL)ethanol. Controlling the reduction to stop at the aldehyde stage can be challenging, and further reduction to the primary alcohol is a common outcome.
-
-
General Impurities (Route Independent):
-
Aldol Condensation Products: Acetaldehyde itself can undergo self-condensation, especially under basic or acidic conditions, to form products like crotonaldehyde. This can lead to a complex mixture of oligomeric impurities.
-
Degradation Products: Quinoline aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during chromatographic purification.
-
Q2: My TLC shows a streak from the baseline and a spot that doesn't move. What is this?
A2: Significant streaking or tailing of your desired product spot is often caused by strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel TLC plate. A spot that remains at the baseline (Rf = 0) in moderately polar solvent systems (e.g., ethyl acetate/hexanes) is typically a highly polar compound. In this synthesis, this is often the over-oxidation product, 2-(Quinolin-4-YL)acetic acid, which, being a salt at neutral pH or a carboxylic acid, is very polar.
Q3: My purified product is yellow or brown, but I expected a colorless compound. Is it impure?
A3: Not necessarily. While pure quinoline is colorless, many of its derivatives are known to develop a yellow or brown color upon exposure to air and light. This is often due to the formation of minute quantities of oxidized impurities. For most applications, this slight coloration is acceptable. However, if absolute purity is required, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cold environment is recommended.
Troubleshooting and Purification Guides
Guide 1: Differentiating and Removing Key Side Products
The primary challenge in purifying 2-(Quinolin-4-YL)acetaldehyde lies in separating it from its alcohol and carboxylic acid analogues due to their similar quinoline core. The strategy hinges on exploiting the different chemical properties of the aldehyde, alcohol, and acid functional groups.
Key Impurity Profile
| Compound | Structure | Key Property | Separation Principle |
| Target Product | 2-(Quinolin-4-YL)acetaldehyde | Neutral, moderately polar | Soluble in organic solvents. |
| Side Product 1 | 2-(Quinolin-4-YL)ethanol | Neutral, more polar than aldehyde | Higher affinity for polar stationary phases (e.g., silica). |
| Side Product 2 | 2-(Quinolin-4-YL)acetic acid | Acidic, very polar | Forms a water-soluble salt with a weak base. |
Workflow for Impurity Removal
The following diagram illustrates a logical workflow for the purification of the crude product.
Caption: Logical workflow for the purification of 2-(Quinolin-4-YL)acetaldehyde.
Guide 2: Detailed Protocol for Liquid-Liquid Extraction
This protocol is designed to remove the acidic side product, 2-(Quinolin-4-YL)acetic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid, forming the highly water-soluble sodium 2-(quinolin-4-yl)acetate. It is not, however, strong enough to promote significant self-condensation of the target aldehyde.
-
-
Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude product free of acidic impurities.
Guide 3: Protocol for Purification by Flash Column Chromatography
This protocol is essential for separating the target aldehyde from the more polar alcohol side product and any other neutral impurities.
-
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Goal: Aim for a solvent system where the target aldehyde has an Rf value of approximately 0.25-0.35. The alcohol side product should have a lower Rf value (e.g., 0.1-0.2).
-
-
Column Packing: Prepare a glass column with silica gel. Pack the column using a slurry of silica in your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product from Guide 2 in a minimal amount of dichloromethane or the eluent. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by your TLC analysis. Maintain a constant flow rate, using gentle air pressure if necessary (flash chromatography).
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. The aldehyde, being less polar, should elute before the more polar alcohol.
-
Final Steps: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.
Pro-Tip for Chromatography: If you observe significant streaking or suspect decomposition on the column, you can neutralize the silica gel. Prepare the slurry with your eluent containing a small amount (0.5-1%) of triethylamine (Et₃N). This base will neutralize the acidic sites on the silica, improving the chromatography of basic compounds like quinolines.
Visualizing the Reaction and Side Products
The diagram below illustrates the central synthetic pathways and the formation of key side products from a common precursor.
Caption: Key synthetic pathways and common side product formation.
References
-
El-Faham, A., et al. (2015). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 20(11), 19655-19671. [Link]
-
Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 644. [Link]
-
Ohta, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 6(1), 578-585. [Link]
-
Chen, Y.-J. (2019). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 24(20), 3684. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 27(19), 6296. [Link]
-
Nile (Username). (2021, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 11(57), 36173-36186. [Link]
-
Li, P., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(3), 441. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Jagl, M. M., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 6(32), 21102-21113. [Link]
-
Jordan, S., et al. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Nature Communications, 14(1), 999. [Link]
-
Li, P., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. [Link]
-
Vairavamurthy, A., et al. (2004). Reactions of 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane) with deoxyguanosine and DNA. Chemical Research in Toxicology, 17(11), 1479-1487. [Link]
-
Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111867. [Link]
-
Kouznetsov, V. V., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(9), 2736. [Link]
-
Kawasaki, T., et al. (1998). Reaction of acetaldehyde with 5-aminolevulinic acid via dihydropyrazine derivative. Bioscience, Biotechnology, and Biochemistry, 62(10), 2029-2031. [Link]
-
Shestakova, T., et al. (2012). Unusual Spontaneous Oxidation of 2,2'-(Quinolin-2-ylmethylene)bis(1H-indene-1,3(2H)-dione): An Experimental and Theoretical Study of the Mechanism. ResearchGate. [Link]
-
Wang, H., et al. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. [Link]
-
Gopishetty, S., et al. (2016). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. ChemBioChem, 17(1), 32-35. [Link]
-
Cheng, G., et al. (2003). Reactions of formaldehyde plus acetaldehyde with deoxyguanosine and DNA. Chemical Research in Toxicology, 16(2), 145-152. [Link]
Troubleshooting guide for the Wittig reaction with "2-(Quinolin-4-YL)acetaldehyde"
Welcome to the technical support center for the Wittig reaction, specifically tailored for researchers utilizing the heterocyclic aldehyde, 2-(Quinolin-4-YL)acetaldehyde. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the unique challenges presented by this substrate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your synthesis is both successful and reproducible.
Introduction: The Challenge of a Heterocyclic Aldehyde
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2][3] However, its success is highly dependent on the nature of the substrates. 2-(Quinolin-4-YL)acetaldehyde introduces specific complexities not encountered with simple aliphatic or aromatic aldehydes:
-
Basicity of the Quinoline Nitrogen: The lone pair on the quinoline nitrogen can act as a base, potentially interfering with ylide generation or reacting with other components. This basicity also presents significant challenges during purification, especially in silica gel chromatography.[4]
-
Aldehyde Stability: Like many aldehydes, 2-(Quinolin-4-YL)acetaldehyde may be prone to oxidation, polymerization, or decomposition, particularly under the basic conditions of the reaction.[1]
-
Reactivity Profile: The electronic properties of the quinoline ring can influence the electrophilicity of the aldehyde's carbonyl carbon, affecting reaction rates.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction, ensuring you can anticipate and overcome these challenges.
Core Experimental Workflow
A successful Wittig reaction follows a critical sequence of steps. Understanding this flow is essential for diagnosing issues at each stage.
Caption: General experimental workflow for the Wittig reaction.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired alkene. What are the primary causes and how can I address them?
This is the most common issue and can stem from multiple points in the workflow. A systematic diagnosis is key.
A. Ineffective Ylide Generation
The Wittig reaction hinges on the successful formation of the phosphonium ylide.[5] If the ylide is not generated, the reaction cannot proceed.
-
Cause 1: Base is not strong enough or has degraded. The acidity of the proton on the carbon adjacent to the phosphorus in the phosphonium salt determines the required base strength. For simple alkylphosphonium salts (leading to non-stabilized ylides), very strong bases are required.
-
Solution:
-
Select an appropriate base: Use strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[6] Weaker bases are generally insufficient.
-
Ensure base quality: n-BuLi solutions should be titrated to confirm their molarity. NaH should be used as a fresh dispersion in mineral oil. KOtBu is hygroscopic and should be from a freshly opened bottle or stored in a desiccator.[6][7]
-
-
-
Cause 2: Presence of moisture or acidic impurities. Ylides are highly reactive and strong bases. They will be quenched instantly by water or any acidic protons.
-
Solution:
-
Rigorous drying: All glassware must be oven or flame-dried before use.
-
Anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether).
-
Inert atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.[8]
-
-
-
How to Verify Ylide Formation: For many phosphonium ylides, formation is accompanied by a distinct color change (often to deep red, orange, or yellow). The appearance of this color is a good visual indicator that the ylide has formed.
B. Ylide Instability or Side Reactions
-
Cause 1: The ylide is unstable and decomposes before reacting. Non-stabilized ylides are particularly prone to decomposition and should be used immediately after generation.[6][8]
-
Solution: Generate the ylide in situ. Add the aldehyde to the freshly formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to room temperature.[8]
-
-
Cause 2: The quinoline substrate is quenching the ylide. While the quinoline nitrogen is a weak base, an acidic proton elsewhere on a complex starting material could potentially neutralize the ylide. More likely, the aldehyde starting material may contain acidic impurities from its synthesis.
-
Solution:
-
Purify the aldehyde: Ensure your 2-(Quinolin-4-YL)acetaldehyde is pure and free from acidic contaminants before use.
-
Consider stoichiometry: A slight excess of the ylide (1.1-1.2 equivalents) can sometimes compensate for minor quenching.
-
-
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for the Knoevenagel condensation of "2-(Quinolin-4-YL)acetaldehyde".
Welcome to the dedicated technical support guide for the Knoevenagel condensation of 2-(Quinolin-4-YL)acetaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, clean conversions for this specific and important substrate.
The quinoline moiety is a privileged scaffold in medicinal chemistry, and its derivatives are central to numerous drug discovery programs. The Knoevenagel condensation provides a powerful tool for C-C bond formation, enabling the synthesis of diverse α,β-unsaturated systems from 2-(Quinolin-4-YL)acetaldehyde. However, the presence of both a reactive quinoline ring and an enolizable aldehyde presents unique challenges that require careful optimization of reaction conditions. This guide is built on established principles of organic chemistry and field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships behind the proposed solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the Knoevenagel condensation of 2-(Quinolin-4-YL)acetaldehyde can often be traced back to several key factors. A systematic approach is the most effective way to diagnose and solve the issue.[1]
-
Catalyst Choice and Strength: The selection of the base catalyst is critical. A base that is too strong can promote the self-condensation of your enolizable 2-(Quinolin-4-YL)acetaldehyde, a significant side reaction that consumes your starting material.[1][2] Conversely, a base that is too weak may not efficiently deprotonate the active methylene compound.
-
Water Removal: The Knoevenagel condensation produces one equivalent of water for every equivalent of product formed.[1][3] This water can inhibit the catalyst and, in some cases, lead to reversible reactions, ultimately reducing your yield.
-
Reaction Temperature: Suboptimal temperature can lead to either an impractically slow reaction rate or the formation of degradation products.
-
Recommendation: Begin your optimization at room temperature. If the reaction is slow, gradually increase the temperature while monitoring by TLC. For reactions with a Dean-Stark trap, the reflux temperature of the chosen solvent will dictate the reaction temperature.[3]
-
Question 2: I am observing significant formation of side products, particularly a baseline spot on my TLC plate that doesn't correspond to my starting materials or desired product. What is likely happening?
Answer: The formation of polar, high molecular weight byproducts, often appearing as baseline material on a TLC plate, is a common issue. This is especially prevalent with aldehydes that have α-hydrogens, like 2-(Quinolin-4-YL)acetaldehyde.
-
Self-Condensation (Aldol Reaction): The most probable side reaction is the self-condensation of your aldehyde.[1][3] This is an aldol-type reaction where one molecule of the aldehyde acts as the nucleophile (after deprotonation by the base) and another acts as the electrophile. This leads to dimers and potentially polymers.
-
Recommendation:
-
Use a Weaker Base: As mentioned, strong bases exacerbate this issue. Stick to milder bases like piperidine or ammonium salts.[2]
-
Control Stoichiometry: Adding the aldehyde slowly to a solution of the active methylene compound and the catalyst can help to ensure that the active methylene compound is the predominant nucleophile, minimizing self-condensation.
-
-
-
Quinoline Reactivity: The quinoline ring itself can be reactive under certain conditions. While generally stable, strong acids or bases at high temperatures could lead to undesired reactions.
-
Recommendation: Maintain mild reaction conditions (moderate temperatures, weak bases) to avoid potential degradation or side reactions involving the quinoline nucleus.
-
Question 3: My reaction starts but then seems to stall, with starting material remaining even after prolonged reaction times. What can I do to drive it to completion?
Answer: A stalled reaction is often a sign of catalyst deactivation or an unfavorable reaction equilibrium.
-
Catalyst Inhibition by Water: As the reaction proceeds, the water generated can protonate and deactivate the amine catalyst.
-
Recommendation: The most effective solution is the use of a Dean-Stark trap to continuously remove water.[1][4] If a Dean-Stark apparatus is not feasible, consider adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture, although this is generally less efficient for stoichiometric amounts of water.
-
-
Insufficient Thermal Energy: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Recommendation: Gentle heating can often restart a stalled reaction.[3] Increase the temperature in increments of 10-20°C and monitor the progress by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[2] The process involves three key steps:
-
Deprotonation: A weak base removes an acidic proton from the active methylene compound to form a resonance-stabilized enolate.[6][7][8]
-
Nucleophilic Addition: The enolate anion attacks the carbonyl carbon of the aldehyde (2-(Quinolin-4-YL)acetaldehyde) to form a tetrahedral intermediate.[6][7]
-
Dehydration: This intermediate is then protonated and subsequently undergoes elimination of a water molecule to form the final α,β-unsaturated product.[2][7]
Q2: Which active methylene compounds are suitable for reaction with 2-(Quinolin-4-YL)acetaldehyde?
A2: A variety of active methylene compounds can be used, with the choice depending on the desired final product. The key requirement is that the methylene protons are sufficiently acidic to be removed by a weak base.[2] Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Meldrum's acid
Q3: What are the best solvents for this reaction?
A3: Solvent choice can significantly impact reaction rate and yield.[1]
-
For reactions utilizing a Dean-Stark trap, an azeotrope-forming solvent is necessary, with toluene being the most common and effective choice.[1]
-
In the absence of water removal, polar aprotic solvents like DMF or acetonitrile can be effective as they can help to solubilize the reactants and intermediates.[1][9] Protic solvents like ethanol are also commonly used and can be effective, though they may slow down the reaction in some cases.[1]
Q4: How should I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction.[1][3] A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the aldehyde starting material, the active methylene compound, and the more non-polar product. The disappearance of the limiting reagent and the appearance of the product spot indicate the reaction's progress.
Optimized Experimental Protocols (Starting Points)
The following protocols are designed as robust starting points for the Knoevenagel condensation of 2-(Quinolin-4-YL)acetaldehyde. Optimization may be required based on the specific active methylene compound used.
Protocol 1: Knoevenagel Condensation with Azeotropic Water Removal
This is the recommended method for achieving high yields by actively removing the water byproduct.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(Quinolin-4-YL)acetaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv).
-
Solvent and Catalyst: Add toluene (sufficient to fill the flask and the Dean-Stark trap). Add a catalytic amount of piperidine (0.1 equiv).
-
Reaction: Assemble a Dean-Stark apparatus and a reflux condenser.[1] Heat the mixture to reflux. Water will begin to collect in the trap.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed. The theoretical volume of water collected in the trap can also be used to gauge completion.[4]
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Protocol 2: Knoevenagel Condensation at Room or Elevated Temperature
This method is simpler but may be lower yielding due to the presence of water.
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve 2-(Quinolin-4-YL)acetaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv) in a suitable solvent (e.g., ethanol or DMF).
-
Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate (0.1 equiv).
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it may be gently heated (e.g., to 50-80°C).[3]
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.[1] Otherwise, the solvent should be removed under reduced pressure, and the crude product purified by standard methods.
Data Summary Table: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine or Ammonium Acetate (0.1 equiv) | Weak base minimizes self-condensation of the aldehyde.[1][2] |
| Solvent | Toluene (with Dean-Stark) or Ethanol/DMF | Toluene for azeotropic water removal; Ethanol/DMF for reactant solubility.[1][9] |
| Temperature | Reflux (Toluene) or RT to 80°C | Drives reaction to completion; higher temperatures may be needed if RT is too slow.[3] |
| Water Removal | Dean-Stark Apparatus | Crucial for driving the reaction equilibrium forward and preventing catalyst deactivation.[1][4] |
| Stoichiometry | Aldehyde:Active Methylene (1.0 : 1.1) | A slight excess of the active methylene compound ensures complete consumption of the aldehyde. |
Visualizing the Process
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield.
References
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]
-
Recent developments in knoevenagel condensation reaction: a review. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Knoevenagel condensation mechanism and applications - Purechemistry. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]
-
Dean-Stark - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Video: Aldol Condensation with β-Diesters - JoVE. Available at: [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. youtube.com [youtube.com]
- 8. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Reactivity of 2-(Quinolin-4-YL)acetaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(Quinolin-4-YL)acetaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Our goal is to provide you with a deep understanding of its reactivity and equip you with robust, field-proven strategies to mitigate common challenges, particularly unwanted self-condensation reactions. This guide moves beyond simple protocols to explain the chemical causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is self-condensation, and why is 2-(Quinolin-4-YL)acetaldehyde particularly susceptible to it?
Answer: Self-condensation, in this context, refers to the aldol condensation reaction where two molecules of 2-(Quinolin-4-YL)acetaldehyde react with each other.[1] This aldehyde is highly susceptible because it possesses two acidic α-hydrogens (alpha-hydrogens) on the carbon atom adjacent to the carbonyl group (CHO).
The mechanism is typically initiated by a base or acid catalyst:
-
Base-Catalyzed: A base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.[1][2]
-
Acid-Catalyzed: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The neutral enol form of a second molecule then acts as the nucleophile.[3]
In either case, the nucleophilic form of one aldehyde molecule attacks the electrophilic carbonyl carbon of a second molecule. This is followed by a dehydration step, often promoted by heat, to yield a conjugated α,β-unsaturated dimer.[3] The presence of these acidic α-hydrogens is a structural requirement for this reaction pathway.[4][5]
Caption: Base-catalyzed self-condensation (aldol) mechanism.
Q2: What are the typical indicators of self-condensation in my reaction?
Answer: The most common indicators include:
-
Complex TLC Analysis: You will observe new, often less polar, spots corresponding to the aldol adduct and the final condensed dimer. The dimer, being larger and more conjugated, may also be colored.
-
Reduced Yield: A significant portion of your starting material is consumed in this side reaction, leading to a lower-than-expected yield of your desired product.
-
Formation of Insoluble Materials: In severe cases, especially with prolonged reaction times or high temperatures, the condensation product can polymerize, leading to the formation of intractable oils or precipitates.
-
Inconsistent Results: Minor variations in base concentration, temperature, or addition rates can lead to drastic differences in the ratio of desired product to side product, causing poor reproducibility.
Q3: Which reaction conditions most aggressively promote self-condensation?
Answer: Self-condensation is most favored under the following conditions:
-
Presence of Strong Bases: Hydroxides (NaOH, KOH) or alkoxides (NaOEt, KOtBu) readily generate the enolate, initiating the condensation cascade.[2]
-
Elevated Temperatures: While the initial aldol addition can occur at low temperatures, the subsequent dehydration step to the final condensation product is significantly accelerated by heating.[4]
-
High Concentration of the Aldehyde: Le Chatelier's principle dictates that higher concentrations of the reactant will push the equilibrium towards the dimerized product.
-
Prolonged Reaction Times: Allowing the reaction to stir for extended periods, especially under catalytic basic or acidic conditions, provides more opportunity for the self-condensation to occur.
Troubleshooting and Strategic Prevention
Effectively preventing self-condensation requires a multi-faceted approach. We have categorized the primary strategies into two main pillars: kinetic control through reaction parameter optimization and thermodynamic control via the use of protecting groups.
Strategy 1: Kinetic Control via Reaction Condition Optimization
This strategy aims to make the desired reaction kinetically faster than the undesired self-condensation.
Answer: Temperature is a critical control lever. The aldol addition is often reversible and exothermic, while the subsequent dehydration is endothermic and requires an energy input.
-
Low-Temperature Reactions: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) dramatically slows the rate of both the desired and undesired reactions. However, it often disfavors the dehydration step more significantly, allowing the desired reaction to proceed while the condensation is "frozen out."[6]
-
Slow Addition/Syringe Pump: Instead of adding all the 2-(Quinolin-4-YL)acetaldehyde at once, adding it slowly via a syringe pump to the solution of your other reactant(s) keeps its instantaneous concentration very low.[1][6] This minimizes the probability of two molecules of the aldehyde finding each other to react. This is especially effective in crossed-aldol reactions.[1]
Answer: The nature of the catalyst is paramount.
-
Avoid Strong, Protic Bases: Catalytic amounts of strong bases like NaOH in protic solvents are highly conducive to aldol condensation.
-
Use of Weaker Bases: For base-mediated reactions, consider weaker, non-hydroxide bases such as tertiary amines (e.g., triethylamine, DIPEA) or carbonates (K₂CO₃), which may be sufficient to catalyze the desired reaction without aggressively promoting enolate formation.
-
Stoichiometric Strong, Aprotic Bases: In certain advanced applications, using a full equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) can be used to quantitatively and irreversibly convert the aldehyde to its enolate before adding the second reactant.[5] This pre-formation of the enolate consumes all the free aldehyde, completely preventing self-condensation.[5] This is an advanced technique that requires strictly anhydrous conditions.
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Temperature | Room Temp to Reflux | -78 °C to 0 °C | Slows the rate of self-condensation, especially the dehydration step.[6] |
| Base Catalyst | NaOH, KOH, NaOEt (catalytic) | Weaker bases (e.g., Et₃N) or LDA (stoichiometric) | Minimizes equilibrium enolate concentration or achieves quantitative enolate formation.[5] |
| Addition Method | All at once (batch) | Slow addition via syringe pump | Keeps instantaneous concentration of the aldehyde low to disfavor dimerization.[1][6] |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., THF, Et₂O) | Aprotic solvents are required for strong bases like LDA and can better stabilize intermediates at low temperatures. |
Strategy 2: The Protecting Group Approach
This is the most robust and often preferred method when reaction conditions are incompatible with a free aldehyde. The strategy is to chemically "mask" the aldehyde, perform the desired reaction on another part of the molecule, and then "unmask" the aldehyde.
Answer: You should strongly consider a protecting group when:
-
Your planned reaction involves strong bases, nucleophiles, or Grignard reagents that would attack the aldehyde.
-
The reaction requires heating for extended periods.
-
You need to perform multiple synthetic steps and want to ensure the aldehyde moiety remains untouched until the final stages.
-
Kinetic control methods fail to provide a clean, reproducible outcome.
Answer: The formation of a cyclic acetal is the industry-standard method for protecting aldehydes.[7][8] Cyclic acetals, typically formed with ethylene glycol, are exceptionally stable to a wide range of conditions, including strong bases, organometallics, hydrides, and oxidation/reduction reagents.[7] They are also readily and cleanly removed under mild acidic conditions.[9]
Caption: The Protect-React-Deprotect workflow using a cyclic acetal.
Validated Experimental Protocols
Protocol A: Protection of 2-(Quinolin-4-YL)acetaldehyde as a Cyclic Acetal
This protocol converts the reactive aldehyde into a stable 1,3-dioxolane ring.
Materials:
-
2-(Quinolin-4-YL)acetaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-(Quinolin-4-YL)acetaldehyde and toluene.
-
Add ethylene glycol and the catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.
Scientist's Note: The removal of water is crucial to drive the equilibrium towards acetal formation. The Dean-Stark trap is the most effective way to achieve this.
Protocol B: Deprotection of the Acetal to Regenerate the Aldehyde
This protocol efficiently removes the acetal group to restore the aldehyde functionality.
Materials:
-
Protected 2-(Quinolin-4-YL)acetaldehyde derivative
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add 1M HCl dropwise while stirring at room temperature. The amount of acid can range from catalytic to a few equivalents depending on the substrate's stability.
-
Monitor the reaction by TLC for the disappearance of the starting acetal and the appearance of the aldehyde product. The reaction is typically complete within a few hours.
-
Once complete, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.
Scientist's Note: Over-exposure to strong acid can cause degradation of sensitive molecules. It is critical to monitor the reaction closely and neutralize promptly upon completion.
References
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Lin, Y., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(6), 1241. [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved January 17, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Aldol Condensation. [Link]
-
Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?[Link]
-
ResearchGate. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. Retrieved January 17, 2026, from [Link]
-
LibreTexts Chemistry. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
National Center for Biotechnology Information. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(Quinolin-4-YL)acetaldehyde Derivatives
Introduction: Navigating the Purification Labyrinth of Quinoline Acetaldehydes
Welcome to the technical support center for the purification of 2-(Quinolin-4-YL)acetaldehyde and its derivatives. These heterocyclic compounds are pivotal intermediates in medicinal chemistry and materials science. However, their unique bifunctional nature—a basic quinoline nitrogen coupled with a reactive and unstable acetaldehyde side chain—presents significant challenges during purification. This guide is designed for researchers, chemists, and drug development professionals to provide actionable, in-depth solutions to common purification roadblocks. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing the most pressing issues encountered in the lab, from chromatographic artifacts to product decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to specific issues you may encounter during your experiments.
Q1: I'm seeing significant streaking and tailing of my compound spot on silica gel TLC, which is translating to poor separation during column chromatography. What's happening and how do I fix it?
A1: Causality & Solution
This is the most common issue when purifying quinoline derivatives. The root cause is a strong acid-base interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction causes a portion of your compound to bind too tightly, smearing down the plate or column instead of moving as a tight band.
Troubleshooting Steps:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a tertiary amine, like triethylamine (NEt₃), to your eluent system.[2]
-
Practical Tip: Start with 0.5-1% (v/v) triethylamine in your mobile phase. For particularly stubborn compounds, you can increase this to 2%. Remember to prepare all your TLC and column eluents with the same concentration of the additive for consistent results.
-
-
Change the Stationary Phase: If deactivation is insufficient or if your compound is sensitive to amines, consider switching to a less acidic or a basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds like quinolines.[1] Neutral alumina is generally a good starting point.
-
Florisil or Cellulose: These have also been employed, though decomposition can sometimes still be a concern depending on the specific derivative.[1]
-
Q2: My 2-(Quinolin-4-YL)acetaldehyde derivative seems to be decomposing during column chromatography. I'm recovering very little product, and TLC analysis of the fractions shows multiple new spots.
A2: Causality & Solution
This is a critical issue stemming from the inherent instability of the acetaldehyde moiety, which can be exacerbated by the purification conditions.
-
Acid Sensitivity: The acidic surface of silica gel can catalyze decomposition pathways, including polymerization (aldol-type reactions) and other rearrangements.[1][2]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods on the column.
-
Thermal Lability: Some complex derivatives may be sensitive to the heat generated by the solvent-silica interaction, particularly during column packing and running.
Troubleshooting Steps:
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.
-
Use Flash Chromatography: Apply gentle air or nitrogen pressure to significantly speed up the elution process.[1] This is the preferred method over gravity chromatography for sensitive compounds.
-
-
Work at Lower Temperatures: If you suspect thermal decomposition, running the column in a cold room or using a jacketed column with cold circulation can preserve your product.[1]
-
Ensure Inertness: While challenging for column chromatography, try to use degassed solvents and keep fractions under an inert atmosphere (like nitrogen or argon) if your compound is highly sensitive to oxidation.
-
Consider Alternative Purification Methods: If chromatography consistently fails, it's time to change your approach.
-
Recrystallization: This is the ideal method if your product is a solid and you can find a suitable solvent system. It avoids contact with stationary phases altogether.
-
Preparative HPLC: Offers high resolution and is often performed with less aggressive stationary phases (e.g., C18). Method development is required, but it can be very effective for challenging separations.[3][4]
-
Q3: I'm having difficulty getting my compound to crystallize. It keeps oiling out or precipitating as an amorphous solid.
A3: Causality & Solution
Crystallization is a process of nucleation and controlled growth. Oiling out or amorphous precipitation occurs when the solution becomes supersaturated too quickly, preventing the molecules from aligning into an ordered crystal lattice. This can be caused by persistent impurities, an inappropriate solvent system, or too rapid cooling.
Troubleshooting Steps:
-
Improve Purity: Even small amounts of impurities can inhibit crystallization. Try re-purifying a small batch by flash chromatography before attempting crystallization again.
-
Systematic Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent Method: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until turbidity persists. Heat to redissolve, then allow to cool slowly.
-
-
Control the Rate of Supersaturation:
-
Slow Cooling: After heating to dissolve your compound, allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer. Avoid crash-cooling in an ice bath.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container loosely covered to allow the solvent to evaporate over several days.[5]
-
Vapor Diffusion: Place a small, open vial of your dissolved compound inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.[5]
-
Q4: How can I reliably assess the purity of my final product? NMR shows the main peaks, but I'm not sure about trace impurities.
A4: Causality & Solution
Proton NMR is excellent for structural confirmation but may not be sensitive enough to detect low-level impurities that could impact biological assays. A multi-modal analytical approach is required for robust purity assessment.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column is a common starting point.[6]
-
Method: Develop a gradient method, typically using acetonitrile and water (often with 0.1% formic acid or TFA to improve peak shape).
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 225 nm).[7] Purity is often reported as "% area under the curve."
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It is invaluable for confirming the identity of your main peak (by its mass-to-charge ratio) and for identifying unknown impurities.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these derivatives due to potential thermal lability, it can be used if the compound is sufficiently volatile and stable. Derivatization may be required to improve volatility.[6]
Visualized Workflows and Data
Troubleshooting Logic for Column Chromatography
The following diagram outlines a decision-making process for troubleshooting common issues during the column chromatography of 2-(Quinolin-4-YL)acetaldehyde derivatives.
Caption: Troubleshooting flowchart for column chromatography.
Comparison of Chromatographic Stationary Phases
The table below summarizes the characteristics of common stationary phases for the purification of basic heterocyclic compounds.
| Stationary Phase | Acidity | Primary Interaction Mechanism | Best For | Key Considerations |
| Silica Gel | Acidic (pKa ~4.5) | Hydrogen Bonding, Dipole-Dipole | General purpose, neutral & acidic compounds | Causes tailing and decomposition with basic compounds like quinolines.[1][2] |
| TEA-Treated Silica | Neutralized | Hydrogen Bonding, Dipole-Dipole | Basic, amine-containing compounds | Pre-treatment or eluent modification is required. May not be suitable for amine-sensitive compounds. |
| Alumina (Neutral) | Neutral (pH ~7.0) | Lewis Acid/Base, Polar | Basic and neutral compounds, acid-sensitive molecules | Can have variable activity based on water content. May retain very polar compounds strongly. |
| Alumina (Basic) | Basic (pH ~10) | Lewis Acid/Base, Polar | Strongly basic compounds | Excellent for preventing tailing of amines but may catalyze decomposition of base-sensitive functional groups. |
| C18 Reverse Phase | N/A (Non-polar) | Hydrophobic (van der Waals) | Wide range of polarities | Used in HPLC. Requires aqueous/organic mobile phases. Excellent for high-resolution separations. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine-Deactivated Silica Gel
This protocol describes a standard procedure for purifying a 2-(Quinolin-4-YL)acetaldehyde derivative that exhibits tailing on standard silica gel.
-
Eluent Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your desired compound an Rf value of approximately 0.2-0.3.
-
Prepare the bulk eluent for the column by adding 0.5% to 1.0% (v/v) of triethylamine (NEt₃) to this solvent system. Mix thoroughly. Use this amine-modified eluent for all subsequent steps.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent (containing NEt₃).
-
Pour the slurry into your column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand to the top of the packed silica to prevent disturbance.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying gentle, consistent air pressure.
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
If a gradient elution is needed, systematically increase the polarity of the eluent (e.g., from 10% EtOAc in Hexane to 30% EtOAc in Hexane), ensuring each new solvent mixture also contains the same percentage of NEt₃.
-
-
Analysis:
-
Monitor the collected fractions by TLC (using the same amine-modified eluent).
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89°C, so it may require gentle heating or co-evaporation with a solvent like toluene to remove completely.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general method for determining the purity of the final product.
-
Sample Preparation:
-
Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Create a dilution for analysis at ~0.1 mg/mL using the mobile phase as the diluent.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[3]
-
-
Instrumentation and Conditions:
-
System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (or an empirically determined λmax for your specific derivative).[7]
-
Injection Volume: 5-10 µL.
-
-
Gradient Elution Program (Example):
-
A typical starting gradient might be:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% B to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
This gradient should be optimized to ensure good separation of the main peak from any impurities.[3]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. BenchChem.
- Anonymous. (n.d.). Analytical Methods. Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Various Authors. (n.d.). Quinoline Aldehydes - ResearchGate.
- Popoff, N., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.
- Wiley. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
- BenchChem Technical Support Team. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem.
- Manivel, P., et al. (n.d.). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Tunoori, A. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Anonymous. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
- Vidal, J. L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- BenchChem. (n.d.). 2-(Quinolin-8-yl)acetaldehyde | CAS 191228-36-1.
- PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde.
- Szychta, M., et al. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI.
- Google Patents. (n.d.).
- J. C. M. R., et al. (2011).
- Anonymous. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- BenchChem Technical Support Team. (2025). Comparative Guide to Analytical Methods for the Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Synthesis. BenchChem.
- J. C. M. R., et al. (n.d.).
- BenchChem Technical Support Team. (2025).
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Technical Support Center: Monitoring "2-(Quinolin-4-YL)acetaldehyde" Reactions by TLC
Welcome to our dedicated technical support guide for monitoring reactions involving "2-(Quinolin-4-YL)acetaldehyde" using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the progress of my "2-(Quinolin-4-YL)acetaldehyde" reaction?
Thin-Layer Chromatography is a rapid, cost-effective, and highly sensitive technique ideal for real-time reaction monitoring.[1][2] It allows for the quick visualization of the consumption of starting materials and the formation of products.[3] Given that "2-(Quinolin-4-YL)acetaldehyde" and its potential precursors or products will likely have different polarities, TLC provides a straightforward way to track these changes and determine the reaction's endpoint.[3]
Q2: How do I select the right solvent system (mobile phase) for my TLC analysis?
The choice of the solvent system is critical for achieving good separation of your starting material, intermediate, and product spots. The goal is to find a solvent or solvent mixture that moves the compounds of interest to a Retention Factor (Rf) value between 0.3 and 0.7.[4]
-
Starting Point: For compounds of "normal" polarity, a good starting point is a mixture of ethyl acetate in hexanes (e.g., 10-50%).[5]
-
Polar Compounds: If your starting materials or products are highly polar, a system like 5% methanol in dichloromethane may be more appropriate.[5]
-
Systematic Approach: It's best to test a few solvent systems with varying polarities to find the optimal separation. It is not uncommon to run 3-4 TLC plates to determine the best system before proceeding with further purification like column chromatography.[6]
| Compound Polarity | Recommended Starting Solvent System | Rationale |
| Nonpolar | 5% Ethyl Acetate in Hexane | Weakly eluting, good for nonpolar compounds. |
| Intermediate Polarity | 20-40% Ethyl Acetate in Hexane | A versatile system for many organic molecules. |
| Polar | 5-10% Methanol in Dichloromethane | Stronger eluting power for more polar molecules.[5] |
Q3: My spots are streaking or tailing. How can I fix this?
Streaking is a common issue with nitrogen-containing heterocycles like quinolines due to the basic nitrogen's interaction with the acidic silica gel surface.[7][8]
-
Add a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonia to your mobile phase can significantly improve spot shape by neutralizing the acidic sites on the silica gel.[7][8]
-
Check Sample Concentration: Overloading the sample on the TLC plate is another frequent cause of streaking.[9][10] Try diluting your sample before spotting it.[1]
-
Use Alumina Plates: As an alternative, basic or neutral alumina TLC plates can be used as the stationary phase to avoid the acidic nature of silica gel.[7]
Q4: How do I visualize the spots on the TLC plate? "2-(Quinolin-4-YL)acetaldehyde" is not colored.
Several visualization techniques can be employed, and it's often best to use a combination of non-destructive and destructive methods.
-
UV Light (254 nm): This should always be your first step. The quinoline ring is a highly conjugated aromatic system, making it UV-active.[3][8] On TLC plates containing a fluorescent indicator (usually designated as F254), your compound will appear as a dark spot against a green fluorescent background.[11] This method is non-destructive, meaning you can proceed with other visualization techniques on the same plate.[11]
-
Iodine Chamber: A simple and generally effective method for most organic compounds.[12] Placing the dried TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as yellowish-brown spots.[11] This stain is usually not permanent.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent stain for visualizing compounds that can be oxidized, such as aldehydes.[11][12] Your "2-(Quinolin-4-YL)acetaldehyde" spot will appear as a yellow to brown spot on a purple background upon gentle heating.[12]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a specific stain for aldehydes and ketones.[8][13] It reacts with the aldehyde functionality to form a colored hydrazone, which will appear as a yellow to orange spot.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the developed TLC plate. | The sample concentration is too low.[9] The compound is not UV-active, and you have only checked under a UV lamp. The compound may have evaporated during development.[11] | Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[9] Use a chemical stain like iodine or potassium permanganate.[14] If your compound has a very low boiling point, it may not be suitable for TLC analysis.[11] |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compound up the plate.[14][15] | Increase the polarity of your solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or switch to a more polar system like methanol in dichloromethane.[14] |
| Spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compound.[14][15] | Decrease the polarity of your solvent system. For instance, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[15] |
| The solvent front is running unevenly. | The TLC plate was not placed vertically in the chamber. The plate is touching the side of the chamber or the filter paper. The surface of the silica is damaged. | Ensure the plate is straight in the developing chamber and not in contact with the chamber walls.[9] Be careful not to scrape the silica gel when handling the plate. |
| Spots are very large or blob-like. | The initial spot on the baseline was too large.[1] The sample was too concentrated. | Use a microcapillary tube to apply small, concentrated spots (1-2 mm in diameter).[1] Dilute your sample before spotting.[16] |
Experimental Protocols
Protocol 1: Step-by-Step TLC Monitoring of a Reaction
This protocol outlines how to monitor a reaction where "2-(Quinolin-4-YL)acetaldehyde" is either a reactant or a product.
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil and ruler
-
Forceps
-
Reaction mixture
-
Standard/reference sample of starting material
-
Mobile phase (e.g., 30% ethyl acetate in hexane)
-
Visualization tools (UV lamp, iodine chamber, KMnO4 stain)
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[14] Mark three lanes on the baseline for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[3]
-
Prepare the Developing Chamber: Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[3] Place a piece of filter paper inside to help saturate the chamber with solvent vapors and cover with the lid.[17][18]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane).[14] Using a capillary tube, apply a small spot to the "SM" lane.[3]
-
Using a clean capillary tube, withdraw a small aliquot of your reaction mixture and spot it onto the "RM" lane.[3]
-
For the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the same spot.[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber using forceps.[3] Cover the chamber and allow the solvent to ascend the plate via capillary action.[19]
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[3][14] Allow the plate to dry completely.
-
Visualize and Interpret:
-
View the dried plate under a UV lamp and circle any visible spots.[3]
-
If necessary, use a secondary method like an iodine chamber or a potassium permanganate dip.[19]
-
The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new product spot appears.[3] The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[14]
-
Workflow for TLC Analysis
Caption: A standard workflow for monitoring reaction progress using TLC.
Calculating the Retention Factor (Rf)
The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[20][21]
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[20]
An ideal Rf value for good separation is typically between 0.3 and 0.7.[4]
Caption: Visual representation of Rf value calculation on a TLC plate.
References
- Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. (2026, January 16).
- Thin Layer Chromatography - Chemistry Online @ UTSC.
- Calculating retention factors for TLC (video) - Khan Academy.
- 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020, April 17).
- Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem.
- Thin Layer Chromatography (TLC) - University of California, Los Angeles.
- Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem.
- TLC Visualization Reagents - EPFL.
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- TLC Stains - University of California, Berkeley.
- Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC) - Benchchem.
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- Thin Layer Chromatography (TLC) - University of Colorado Boulder.
- TLC stains - Organic Chemistry.
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- TLC troubleshooting - ChemBAM.
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- Technical Support Center: Troubleshooting Chemoselectivity in Dithioacetalization - Benchchem.
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- Thin-Layer Chromatography Process - Sigma-Aldrich.
- Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents.
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- Thin Layer Chromatography (TLC) Protocol - Cal State LA.
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
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"2-(Quinolin-4-YL)acetaldehyde" stability issues in solution
Welcome to the technical support center for 2-(Quinolin-4-YL)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this reactive aldehyde in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Aldehyde Stability
2-(Quinolin-4-YL)acetaldehyde is a valuable synthetic intermediate, featuring a quinoline core that is a privileged scaffold in medicinal chemistry.[1][2] However, like many aldehydes, its reactivity makes it susceptible to degradation in solution, leading to issues such as reduced reaction yields, formation of impurities, and inconsistent experimental outcomes. The primary instability of this aromatic aldehyde stems from its susceptibility to oxidation, polymerization, and other side reactions.[3] Understanding these degradation pathways is the first step toward effective mitigation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of 2-(Quinolin-4-YL)acetaldehyde.
Q1: What are the primary degradation pathways for 2-(Quinolin-4-YL)acetaldehyde in solution?
A1: The main routes of degradation are:
-
Oxidation: The aldehyde group (-CHO) is readily oxidized to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and trace metal impurities.
-
Polymerization/Self-Condensation: Aldehydes can undergo aldol condensation or polymerization, particularly in the presence of acidic or basic catalysts, leading to the formation of high-molecular-weight oligomers and a complex mixture of byproducts.[4][5]
-
Hydration: In aqueous solutions, aldehydes can form unstable geminal diols (hydrates).[5] While this is a reversible equilibrium, it can affect the concentration of the active aldehyde.
Q2: What is the recommended way to store 2-(Quinolin-4-YL)acetaldehyde, both as a solid and in solution?
A2: Proper storage is critical to maintaining the compound's purity and reactivity.
| Storage Form | Recommended Conditions | Rationale |
| Solid | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. | Minimizes exposure to oxygen, moisture, and light, which can catalyze degradation.[3] |
| Solution | Prepare solutions fresh for immediate use. If short-term storage is unavoidable, use a dry, aprotic solvent, store at -20°C under an inert atmosphere, and use within 24 hours. | The compound is significantly less stable in solution due to increased molecular mobility and interaction with the solvent. |
Q3: Which solvents are recommended for dissolving 2-(Quinolin-4-YL)acetaldehyde, and which should be avoided?
A3: Solvent choice has a significant impact on stability.
| Solvent Category | Recommended | To Avoid | Rationale |
| Aprotic, Non-polar | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene | N/A | These solvents are less likely to participate in degradation reactions.[6] |
| Aprotic, Polar | Anhydrous Acetonitrile (MeCN), Anhydrous Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | While often necessary for solubility, polar aprotic solvents can sometimes promote side reactions. DMSO can be oxidizing and should be used with caution. |
| Protic | N/A | Water, Methanol, Ethanol | Protic solvents can react with the aldehyde to form hemiacetals and acetals, or facilitate hydration.[5] |
Q4: Can I use stabilizers to prolong the shelf-life of my 2-(Quinolin-4-YL)acetaldehyde solution?
A4: While preparing fresh solutions is always the best practice, certain stabilizers can be added for specific applications.
-
Antioxidants: Small amounts (0.01-0.1%) of antioxidants like butylated hydroxytoluene (BHT) or hydroquinone can inhibit oxidation.[7]
-
Acid Scavengers: In cases where acidic impurities might catalyze polymerization, a non-nucleophilic base like triethanolamine can be beneficial.[4][7]
-
Acetal Formation: For long-term storage or to protect the aldehyde during a multi-step synthesis, it can be converted to a more stable acetal (e.g., with propylene glycol), which can be later hydrolyzed to regenerate the aldehyde.[8]
It is crucial to ensure that any added stabilizer does not interfere with your downstream application.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common experimental issues related to the instability of 2-(Quinolin-4-YL)acetaldehyde.
Issue 1: Low or No Yield in a Subsequent Reaction
You've used 2-(Quinolin-4-YL)acetaldehyde as a starting material, but the yield of your desired product is significantly lower than expected.
A diagnostic workflow for troubleshooting low reaction yields.
-
Verify Aldehyde Purity: Before starting your reaction, confirm the purity of your 2-(Quinolin-4-YL)acetaldehyde stock.
-
Protocol: Purity Check by ¹H NMR
-
Dissolve a small sample (1-2 mg) in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Look for the characteristic aldehyde proton signal (typically a triplet around δ 9.8 ppm) and the signals for the quinoline ring protons.
-
Check for the presence of a broad peak around δ 10-12 ppm, which could indicate the presence of the carboxylic acid oxidation product.
-
-
-
Ensure Inert Reaction Conditions:
-
Use oven-dried glassware.
-
Conduct the reaction under an inert atmosphere (argon or nitrogen).[9]
-
Use anhydrous solvents.
-
-
Optimize Reaction Parameters:
-
Temperature: Aldehyde degradation is often accelerated by heat. Consider running your reaction at a lower temperature if the protocol allows.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or LC-MS) to avoid prolonged reaction times that could lead to degradation of the product or starting material.
-
Issue 2: Appearance of Multiple Unidentified Spots on TLC or Peaks in LC-MS
Your reaction mixture shows several unexpected products, complicating purification and reducing the yield of the desired compound.
This issue is often a direct result of the aldehyde's degradation into various byproducts.
Relationship between observed impurities and mitigation strategies.
To effectively troubleshoot, it's helpful to identify the major impurities.
-
Sample Preparation: Take an aliquot of your crude reaction mixture.
-
LC-MS Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
-
The mass spectrometer can help identify the molecular weights of the impurities.[10][11]
-
Expected Impurities:
-
Oxidation Product: [M+H]⁺ corresponding to 2-(quinolin-4-yl)acetic acid.
-
Aldol Adducts: Look for masses corresponding to dimers or trimers of the starting aldehyde.
-
-
-
Purge Solvents: Before use, bubble an inert gas through your solvents for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Reagents: Ensure all other reagents in your reaction are pure and free from acidic or basic contaminants that could catalyze aldehyde degradation.
-
Workup Diligence: During the reaction workup, minimize the sample's exposure to air and strong acids or bases.
By understanding the inherent instability of 2-(Quinolin-4-YL)acetaldehyde and implementing these careful handling, storage, and experimental procedures, you can significantly improve the reliability and success of your research.
References
-
Zhu, X., et al. (2017). Biological coupling process for treatment of toxic and refractory compounds in coal gasification wastewater. ResearchGate. Available at: [Link]
-
Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler. Available at: [Link]
- Roblin, R. O., Jr. (1942). U.S. Patent No. 2,280,311. U.S. Patent and Trademark Office.
- Fiege, H., et al. (1982). U.S. Patent No. 4,414,419. U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information (n.d.). Acetaldehyde. In PubChem. Retrieved from [Link]
-
Rao, L. J. M., & Lokesh, B. R. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. Available at: [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
eGyanKosh. (n.d.). Aromatic Aldehydes and Ketones. Available at: [Link]
-
European Patent Office. (1985). EP 0148648 B1: A method for stabilizing aliphatic higher aldehyde compounds. Available at: [Link]
-
Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]
-
Vanderbilt University Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Available at: [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Available at: [Link]
-
Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. John Wiley & Sons. Available at: [Link]
-
Chen, Y.-C., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(6), 1241. Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20816–20843. Available at: [Link]
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Overcoming poor solubility of "2-(Quinolin-4-YL)acetaldehyde" in reaction media
A Senior Application Scientist's Guide to Overcoming Poor Solubility in Reaction Media
Welcome to the technical support center for 2-(Quinolin-4-YL)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile synthetic intermediate. As a compound featuring both a large, hydrophobic quinoline core and a reactive polar aldehyde group, its behavior in various reaction media can be complex. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each strategy to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(Quinolin-4-YL)acetaldehyde?
A1: 2-(Quinolin-4-YL)acetaldehyde is an organic compound with a dualistic nature. Its large, aromatic quinoline ring system is inherently hydrophobic, favoring dissolution in non-polar organic solvents. However, the presence of the nitrogen atom in the quinoline ring and the carbonyl oxygen in the aldehyde group introduces polarity and the capacity for hydrogen bonding.[1] Consequently, it is generally characterized by poor solubility in water and non-polar solvents like hexane, but shows improved solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol).[2][3]
Q2: Why does my 2-(Quinolin-4-YL)acetaldehyde precipitate when I dilute a stock solution (e.g., in DMSO) into an aqueous buffer?
A2: This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent is drastically lowered upon dilution.[4] The aqueous buffer cannot maintain the solubility of the hydrophobic quinoline moiety at the desired concentration once the solubilizing effect of the organic solvent is diminished, leading to precipitation.[4]
Q3: What are the primary strategies to improve the solubility of 2-(Quinolin-4-YL)acetaldehyde in a reaction?
A3: The main approaches to enhance solubility can be categorized as follows:
-
Solvent Optimization: Selecting an appropriate single solvent or a co-solvent system.
-
pH Adjustment: Particularly effective for aqueous or protic media, this method leverages the basic nature of the quinoline nitrogen.[5][6][7]
-
Temperature Modification: Increasing the temperature of the reaction mixture often enhances solubility.[8]
-
Physical Methods: Techniques like sonication can be used to accelerate the dissolution process.[2]
Troubleshooting Guide: Specific Scenarios & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Scenario 1: The compound is insoluble in my aqueous reaction buffer.
-
Problem: You are attempting a reaction in an aqueous buffer (e.g., PBS at pH 7.4), but 2-(Quinolin-4-YL)acetaldehyde remains a solid suspension.
-
Root Cause: The hydrophobic quinoline structure dominates, leading to very low aqueous solubility at neutral pH.
-
Solution 1: pH Adjustment. The quinoline ring contains a basic nitrogen atom. By lowering the pH of the medium, this nitrogen can be protonated to form a quinolinium salt, which is significantly more water-soluble.[4][5] The solubility of quinoline derivatives is highly dependent on pH.[6][7]
-
Action: Adjust the pH of your buffer to be 1-2 units below the pKa of the quinoline nitrogen (the pKa of quinoline itself is ~4.9). A buffer pH of 2.0 to 4.0 should dramatically increase solubility. Always verify that the acidic conditions are compatible with your other reagents and the desired reaction.
-
-
Solution 2: Employ a Co-solvent System. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[9][10]
-
Action: Introduce a minimal amount of a co-solvent like DMSO, ethanol, or propylene glycol into your aqueous buffer.[2] Start with a low percentage (e.g., 1-5% v/v) and incrementally increase it until the compound dissolves. Be mindful that the co-solvent concentration must be tolerated by your experimental system (e.g., in biological assays).
-
Scenario 2: The compound will not dissolve in a common organic solvent for synthesis.
-
Problem: You are setting up an organic reaction (e.g., a condensation or oxidation) and the compound is insoluble in solvents like dichloromethane (DCM) or diethyl ether.
-
Root Cause: While the compound has significant non-polar character, the polarity of the aldehyde and the quinoline nitrogen can hinder solubility in purely non-polar or low-polarity solvents.
-
Solution: Switch to a Polar Aprotic or Protic Solvent.
-
Action: Attempt to dissolve the compound in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetone. These solvents are effective at solvating a wide range of organic compounds.[2] Alternatively, polar protic solvents like ethanol or methanol can also be effective, as they can hydrogen bond with the compound.[1]
-
Scenario 3: Solubility is achieved with heating, but the compound precipitates upon cooling.
-
Problem: The compound dissolves when the reaction mixture is heated, but crashes out of solution if allowed to cool to room temperature.
-
Root Cause: You have created a supersaturated solution. The thermal energy increased the solubility, but this state is not stable at lower temperatures.[11][12] The solubility of most organic solids increases with temperature.[13]
-
Solution: Maintain Reaction Temperature.
-
Action: If your reaction protocol allows, maintain the elevated temperature throughout the experiment. Ensure that 2-(Quinolin-4-YL)acetaldehyde and other reagents are stable at this temperature for the required duration. Aldehydes can be sensitive, so it is crucial to avoid conditions that might lead to degradation or unwanted side reactions.[14][15]
-
Data Presentation
Table 1: Predicted Solubility Profile of 2-(Quinolin-4-YL)acetaldehyde
This table provides a generalized guide based on the chemical properties of the quinoline and aldehyde functional groups. Experimental verification is essential.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Poor | The molecule's polarity from the C=O and quinoline nitrogen is too high for these solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | These solvents effectively solvate both the aromatic ring and the polar functional groups.[2] |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Poor | Soluble in alcohols due to hydrogen bonding potential.[1] Very poor in water at neutral pH. |
| Chlorinated | Dichloromethane (DCM) | Poor to Moderate | May have limited success depending on the reaction concentration. |
| Ethers | Diethyl Ether, THF | Poor to Moderate | Generally not ideal, but THF may be more effective than diethyl ether due to higher polarity. |
| Aqueous Acid | 0.1 M HCl (pH 1) | Excellent | Protonation of the quinoline nitrogen forms a highly soluble salt.[5][16] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with varying acidic pH values (e.g., pH 2.0, 3.0, 4.0). Citrate or glycine-HCl buffers are suitable choices.
-
Compound Addition: To a fixed volume of each buffer, add a pre-weighed, excess amount of 2-(Quinolin-4-YL)acetaldehyde.
-
Equilibration: Vigorously stir or agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement Using a Co-solvent System
-
Initial Dissolution: Prepare a concentrated stock solution of 2-(Quinolin-4-YL)acetaldehyde in a water-miscible organic solvent where it is highly soluble (e.g., 100% DMSO).
-
Titration: To your primary reaction solvent (e.g., aqueous buffer), add the desired final concentration of the compound from the stock solution.
-
Observation: If precipitation occurs, prepare a new solution. This time, first add a small percentage of the co-solvent (e.g., 5% DMSO) to the primary solvent before adding the compound stock solution.
-
Optimization: Gradually increase the percentage of the co-solvent in the final mixture until a clear, stable solution is achieved. Record the final solvent ratio required for your reaction.
Mandatory Visualization
Decision Workflow for Solubilizing 2-(Quinolin-4-YL)acetaldehyde
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Dimensions.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
- Cosolvent. Wikipedia.
- Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement. Technology Networks.
- an introduction to aldehydes and ketones. Chemguide.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- Aldehydes - Functional Group Synthesis | Organic Chemistry. Pharmacy 180.
- Aldehyde. Wikipedia.
- Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF.
- Influence of temperature on the solubilization of thiabendazole by combined action of solid dispersions and co-solvents. PubMed.
- Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of temperature on the solubilization of thiabendazole by combined action of solid dispersions and co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Aldehyde - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in the Reductive Amination of 2-(Quinolin-4-YL)acetaldehyde
Welcome to the technical support guide for the reductive amination of 2-(Quinolin-4-YL)acetaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent reactivity of the aldehyde and the basicity of the quinoline nucleus present unique challenges. This guide provides in-depth, field-proven insights to help you optimize your reaction conditions, minimize byproduct formation, and streamline your purification process.
Section 1: Understanding the Core Reaction & Potential Pitfalls
Reductive amination is a robust method for forming C-N bonds, proceeding through a two-stage mechanism: the formation of an imine or iminium ion, followed by its reduction.[1][2] However, with a substrate like 2-(Quinolin-4-YL)acetaldehyde, several competing reaction pathways can lower the yield of your desired amine.
Primary Reaction Pathway
The intended reaction involves the condensation of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced by a hydride agent to yield the target amine.[1][3][4]
Caption: General mechanism of reductive amination.
Common Byproduct Formation Pathways
Understanding where your reaction can go wrong is the first step toward preventing it. The primary side reactions for this substrate are the premature reduction of the starting aldehyde and over-alkylation of the amine product.
Caption: Key reaction pathways and potential byproducts.
Section 2: Troubleshooting Guide
This section addresses the most common issues observed during the reductive amination of 2-(Quinolin-4-YL)acetaldehyde in a direct, question-and-answer format.
Q1: My main impurity is the corresponding alcohol, 2-(Quinolin-4-YL)ethanol. What's causing this and how do I fix it?
Answer: This is a classic selectivity problem. It occurs when your reducing agent is potent enough to reduce the starting aldehyde before it has a chance to form the imine intermediate.[5][6]
-
Causality: Stronger hydride reagents like Sodium Borohydride (NaBH₄) are often the culprit, as they readily reduce aldehydes at a rate competitive with imine formation.[5]
-
Solutions:
-
Switch to a Milder Reducing Agent: The most effective solution is to use a reagent that selectively reduces the protonated imine (iminium ion) over the carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice. It is sufficiently mild to not reduce the aldehyde but is highly effective for reducing the iminium ion.[2][5]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent.[3][6] Its reactivity is pH-dependent; it is most effective at reducing iminium ions under mildly acidic conditions (pH 4-6) where aldehydes and ketones are less reactive.[1][6] Note that its use requires careful handling and workup to avoid the generation of toxic hydrogen cyanide (HCN).
-
-
Adopt a Two-Step Procedure: If you must use NaBH₄, alter the protocol. First, mix the aldehyde and amine in a suitable solvent (like methanol or ethanol) and allow the imine to form completely. You can monitor this by TLC or NMR. Once the aldehyde is consumed, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄.[7] This temporal separation of the two reaction stages prevents the premature reduction of the aldehyde.
-
Q2: I'm using a primary amine and getting a significant amount of a tertiary amine byproduct. How can I improve selectivity for the secondary amine?
Answer: This issue, known as over-alkylation, happens when the desired secondary amine product, which is still nucleophilic, reacts with another molecule of the aldehyde to form a new iminium ion that is subsequently reduced.[2][8][9]
-
Causality: This side reaction is kinetically competitive with the primary reaction, especially if the aldehyde is present in excess or if the reaction is run for an extended period at elevated temperatures.
-
Solutions:
-
Control Stoichiometry: Avoid using an excess of the aldehyde. A 1:1 ratio of aldehyde to primary amine is a good starting point.[10] In some cases, using a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) can help consume the aldehyde completely and minimize the chance of the secondary amine product reacting further.
-
Stepwise Addition: If feasible, add the aldehyde slowly to a solution of the amine and the reducing agent. This strategy keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine over the newly formed secondary amine.
-
Optimize Reaction Conditions: Run the reaction at room temperature or below. Higher temperatures can accelerate the rate of the undesired second alkylation.
-
Q3: The reaction is sluggish or incomplete, and I see a lot of unreacted starting aldehyde. What can I do?
Answer: Incomplete conversion is typically due to an unfavorable equilibrium in the imine-formation step or insufficient activation of the intermediate for reduction.
-
Causality: Imine formation is a reversible dehydration reaction.[1] The presence of water can push the equilibrium back towards the starting materials. Furthermore, reduction of the neutral imine is often slower than the reduction of the protonated, more electrophilic iminium ion.
-
Solutions:
-
pH Control: The reaction requires a delicate pH balance. The amine must be in its neutral, nucleophilic form to attack the carbonyl, but the resulting hemiaminal dehydration and the stability of the iminium ion are acid-catalyzed.
-
Water Removal: To drive the equilibrium toward imine formation, remove the water that is generated.
-
Add a Dehydrating Agent: Including anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture can effectively sequester water.[2]
-
Azeotropic Removal: For reactions in solvents like toluene, water can be removed azeotropically using a Dean-Stark apparatus, although this is less common for hydride-based reductions.
-
-
Increase Reactant Concentration: Running the reaction at a higher concentration can also favor the bimolecular condensation step.
-
Q4: My product streaks badly during silica gel chromatography, and I suspect decomposition. What are the best purification strategies?
Answer: The basic nitrogen atom of the quinoline ring and the newly formed amine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[11] This leads to poor peak shape (tailing), irreversible adsorption, and in some cases, acid-catalyzed decomposition on the column.
-
Causality: Strong acid-base interactions between the basic product and the acidic stationary phase.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica before or during chromatography.
-
Add a Basic Modifier to the Eluent: The most common method is to add a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% NEt₃).[11] The modifier competes for the acidic sites on the silica, allowing your product to elute cleanly.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[11]
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography (e.g., with a water/acetonitrile or water/methanol mobile phase) is a powerful option that avoids issues with acidic sites.[11]
-
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (like sat. NaHCO₃) to remove acidic components, and then wash with brine. This initial cleanup can significantly improve chromatographic performance.
-
Salt Formation and Filtration: If the desired amine product is a solid and sufficiently less soluble as a salt than impurities, you can try precipitating it. Dissolve the crude material in a solvent like ether or ethyl acetate and add a solution of HCl in ether/dioxane to precipitate the hydrochloride salt, which can then be collected by filtration.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which reducing agent is best for this specific substrate? A comparison.
Answer: The choice of reducing agent is the most critical parameter for this reaction. Here is a comparative summary:
| Reducing Agent | Pros | Cons | Recommended Use Case |
| NaBH(OAc)₃ (STAB) | - Excellent selectivity for imines/iminiums over aldehydes.[1] - Effective in various solvents (DCM, DCE, THF). - No toxic cyanide byproducts. | - More expensive than NaBH₄. - Moisture sensitive. | First choice for one-pot reactions. Ideal for achieving high yields with minimal aldehyde reduction. |
| NaBH₃CN | - High selectivity under controlled pH (4-6).[6] - Stable in mildly acidic conditions.[1] | - Generates toxic HCN/cyanide waste. - Requires careful pH monitoring. | A strong alternative to STAB if cost is a major concern and appropriate safety measures are in place. |
| NaBH₄ | - Inexpensive and readily available. - High reducing power. | - Poor selectivity; readily reduces the starting aldehyde.[5] - Can be problematic in one-pot setups. | Best used in a two-step procedure where the imine is pre-formed before the reductant is added. |
| H₂ / Catalyst (Pd/C, PtO₂) | - "Green" reagent (byproduct is H₂O). - Very effective and can be run on a large scale. | - May require specialized high-pressure equipment. - Risk of over-reduction (e.g., reduction of the quinoline ring). - Catalyst can be pyrophoric. | Useful for large-scale synthesis but requires careful optimization to ensure chemoselectivity and avoid reduction of the heteroaromatic ring.[2] |
FAQ 2: How critical is pH control, and how do I achieve it?
Answer: pH control is extremely critical . An optimal pH of 4-6 serves two purposes: it is acidic enough to catalyze the dehydration of the hemiaminal to the iminium ion, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic.[1][4] The most common and effective way to achieve this is by adding a catalytic amount of glacial acetic acid to the reaction mixture. Typically, 0.5 to 1 equivalent relative to the amine is sufficient to buffer the reaction in the desired range.
FAQ 3: Can I perform this as a one-pot or a two-step reaction? What are the pros and cons?
Answer: Both approaches are viable, but the choice depends on your reducing agent and optimization goals.
-
One-Pot Reaction:
-
Two-Step Reaction:
-
Pros: Offers greater control by separating imine formation from reduction, allowing the use of less selective but cheaper reagents like NaBH₄ .[8]
-
Cons: More time-consuming and involves an additional monitoring step.
-
Recommendation: The preferred method when you are limited to using NaBH₄ .
-
Section 4: Recommended Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed for high selectivity and yield, minimizing byproduct formation.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) and the desired amine (primary or secondary, 1.1 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Acid Catalyst: Add glacial acetic acid (0.5-1.0 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography using silica gel pre-treated with triethylamine or by using basic alumina. (See Troubleshooting Q4).
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative but requires careful execution.
-
Imine Formation: In a round-bottom flask, dissolve 2-(Quinolin-4-YL)acetaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous methanol (0.2 M). If needed, add molecular sieves to absorb water.
-
Monitoring: Stir at room temperature until TLC or ¹H NMR analysis confirms the complete consumption of the starting aldehyde (typically 1-3 hours).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup & Purification: Follow steps 6-8 from Protocol 1. The quenching step should be done carefully as NaBH₄ will react with water.
References
-
Reductive Amination - Chemistry Steps. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016-12-29). [Link]
-
Reductive Amination - Wordpress. [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide - Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry - ACS Publications. (2021-11-29). [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. (2025-02-13). [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019-02-25). [Link]
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- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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- 12. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Quinolin-4-YL)acetaldehyde and its Isomeric Analogues
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-(Quinolin-4-YL)acetaldehyde against other key quinoline aldehyde isomers. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the structural nuances and electronic factors that dictate their behavior in common synthetic transformations. By presenting supporting theoretical principles and actionable experimental protocols, we aim to equip scientists with the predictive understanding needed to effectively utilize these versatile heterocyclic building blocks.
The Structural and Electronic Landscape of Quinoline Aldehydes
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aldehyde group provides a synthetically versatile handle for molecular elaboration. However, the reactivity of this aldehyde is not constant; it is profoundly influenced by its position on the quinoline ring system.
The quinoline nucleus consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system to electrophilic substitution but activates it towards nucleophilic attack, particularly at the C2 and C4 positions.[1][2] This electronic influence is key to understanding the reactivity differences among its aldehyde derivatives.
Let us consider four representative isomers:
-
Quinoline-2-carbaldehyde & Quinoline-4-carbaldehyde: The aldehyde's carbonyl carbon is directly conjugated with the electron-deficient pyridine ring and is positioned alpha to the ring nitrogen. This direct electronic communication strongly withdraws electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[2]
-
Quinoline-3-carbaldehyde: The aldehyde is at a beta position to the nitrogen. The inductive and resonance effects of the nitrogen are significantly attenuated compared to the 2- and 4-positions, resulting in a less electrophilic carbonyl center.
-
2-(Quinolin-4-YL)acetaldehyde: This isomer is structurally distinct. The aldehyde group is insulated from the quinoline ring by a methylene (-CH2-) spacer. This spacer disrupts direct conjugation, meaning the nitrogen's electron-withdrawing effect on the carbonyl carbon is purely inductive and therefore weaker. Crucially, this structure possesses acidic α-protons on the methylene bridge, a feature absent in the other isomers, opening up unique reaction pathways.
The following diagram illustrates the fundamental structural differences influencing reactivity.
Caption: Logical diagram of factors affecting quinoline aldehyde reactivity.
A Head-to-Head Analysis of Reactivity
The structural and electronic differences manifest in distinct reactivity profiles across common organic reactions.
Nucleophilic Addition (e.g., Reduction with NaBH₄)
Nucleophilic addition to the carbonyl is a fundamental reaction for aldehydes. The rate and ease of this reaction are directly proportional to the electrophilicity of the carbonyl carbon.
-
High Reactivity (Quinoline-2/4-carbaldehyde): These isomers are expected to react most rapidly with nucleophiles like hydrides (NaBH₄, LiAlH₄) or organometallics. The potent electron-withdrawing nature of the adjacent nitrogen atom creates a highly electron-poor carbonyl carbon.
-
Moderate Reactivity (Quinoline-3-carbaldehyde): With reduced electronic influence from the nitrogen, its reactivity is expected to be lower than the 2- and 4-isomers but higher than a simple benzaldehyde.
-
Lower Carbonyl Reactivity (2-(Quinolin-4-YL)acetaldehyde): The carbonyl carbon itself is less electrophilic due to the insulating methylene group. However, reactions with strong, basic nucleophiles (like Grignard or organolithium reagents) can be complicated by a competing deprotonation at the acidic α-position. For milder nucleophiles like NaBH₄, a clean reduction to 2-(Quinolin-4-YL)ethanol is expected.[3]
Condensation Reactions
This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[4][5] The reaction rate is primarily dependent on the aldehyde's electrophilicity.
-
Predicted Reactivity Order: Quinoline-4-carbaldehyde ≈ Quinoline-2-carbaldehyde > Quinoline-3-carbaldehyde > 2-(Quinolin-4-YL)acetaldehyde.
-
Rationale: The highly electrophilic nature of the 2- and 4-carbaldehydes makes them excellent substrates for attack by the enolate of the active methylene compound. 2-(Quinolin-4-YL)acetaldehyde, being the least electrophilic, would be expected to react the slowest. This reaction serves as an excellent experimental probe for comparing the carbonyl electrophilicity of non-enolizable aldehydes. Studies on the related 2-chloroquinoline-3-carbaldehyde show it readily undergoes Knoevenagel condensation, confirming the viability of this reaction class for these scaffolds.[6][7]
The aldol reaction requires an enolizable aldehyde or ketone. Among the isomers discussed, only 2-(Quinolin-4-YL)acetaldehyde possesses the requisite α-protons to form an enolate and act as the nucleophilic partner.
-
Unique Reactivity: 2-(Quinolin-4-YL)acetaldehyde can undergo a base-catalyzed self-condensation to first form a β-hydroxy aldehyde, which can then dehydrate to yield an α,β-unsaturated product.[3]
-
Other Isomers: Quinoline-2, -3, and -4-carbaldehydes cannot self-condense. They can, however, act as the electrophilic partner in a "crossed" or Claisen-Schmidt condensation with another enolizable carbonyl compound.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Comparative Guide: 2-(Quinolin-4-YL)acetaldehyde vs. 2-(Quinolin-2-YL)acetaldehyde in Biological Assays
For researchers, scientists, and drug development professionals delving into the vast chemical space of quinoline derivatives, the precise positioning of substituents on the quinoline scaffold is a critical determinant of biological activity. This guide provides an in-depth technical comparison of two isomeric acetaldehyde derivatives of quinoline: 2-(Quinolin-4-YL)acetaldehyde and 2-(Quinolin-2-YL)acetaldehyde. While direct comparative biological data for these specific aldehydes is not extensively available in the public domain, this guide synthesizes established structure-activity relationship (SAR) principles for the quinoline nucleus to provide a predictive framework for their differential performance in biological assays.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1][2]. The biological efficacy of quinoline derivatives is profoundly influenced by the nature and position of their substituents[3][4][5]. The electron-donating and accepting properties, steric bulk, and lipophilicity of substituents at various positions can dramatically alter the molecule's interaction with biological targets.
This guide focuses on the positional isomerism of an acetaldehyde group at the 2- and 4-positions of the quinoline ring. Understanding the implications of this structural difference is paramount for hypothesis-driven drug design and the selection of appropriate screening compounds.
Positional Isomerism: A Tale of Two Quinolines
The location of the acetaldehyde substituent at either the C2 or C4 position of the quinoline ring is anticipated to have a significant impact on the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.
Diagram: Chemical Structures of the Isomers
Caption: Chemical structures of 2-(Quinolin-4-YL)acetaldehyde and 2-(Quinolin-2-YL)acetaldehyde.
-
2-(Quinolin-4-YL)acetaldehyde: The acetaldehyde group at the C4 position is in proximity to the quinoline nitrogen. This can influence the basicity of the nitrogen atom and create a unique steric and electronic environment. The C4 position is often crucial for the activity of many quinoline-based drugs, such as the antimalarial chloroquine, where a dialkylaminoalkyl side chain at this position is optimal for activity[2].
-
2-(Quinolin-2-YL)acetaldehyde: With the acetaldehyde group at the C2 position, the steric hindrance around the nitrogen atom is less pronounced compared to the C4-substituted isomer. The C2 position is frequently substituted in quinoline derivatives with anticancer and antimicrobial activities[3][5]. For instance, bulky and hydrophobic substituents at the C2 position of quinoline-4-carboxylic acids are known to be potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for cancer therapy[3].
Anticipated Differences in Biological Assays: A Predictive Analysis
Based on the established SAR of quinoline derivatives, we can hypothesize the following differences in the biological performance of the two isomers.
| Biological Assay | Predicted Superior Performer | Rationale |
| Anticancer (e.g., Cytotoxicity against cancer cell lines) | 2-(Quinolin-2-YL)acetaldehyde | The C2 position is a well-established site for modifications leading to potent anticancer activity[3][5]. The acetaldehyde moiety, while small, could serve as a reactive handle for covalent interactions with cellular nucleophiles or as a precursor for the formation of more complex, active metabolites within the cell. The lipophilicity of 2-substituted quinolines has been shown to correlate with their cytotoxic effects[5]. |
| Antimicrobial (e.g., against bacterial or fungal strains) | 2-(Quinolin-2-YL)acetaldehyde | 2-Alkyl-4(1H)-quinolones are known to possess antimicrobial properties[1][6][7][8]. While the studied compounds are not quinolones, the presence of an alkyl-like chain at the C2 position in 2-(Quinolin-2-YL)acetaldehyde may confer some antimicrobial activity. |
| Enzyme Inhibition (e.g., Kinase assays) | Dependent on the specific enzyme | The inhibitory activity will be highly dependent on the topology of the enzyme's active site. The different steric and electronic profiles of the two isomers will dictate their binding affinity and orientation within the active site. For instance, the C4 position is critical for the activity of some kinase inhibitors. |
Experimental Protocol: Comparative Cytotoxicity Assessment using the MTT Assay
To empirically determine the differential cytotoxic effects of 2-(Quinolin-4-YL)acetaldehyde and 2-(Quinolin-2-YL)acetaldehyde, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability[9][10][11][12][13].
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, or A549 - lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
2-(Quinolin-4-YL)acetaldehyde and 2-(Quinolin-2-YL)acetaldehyde (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(Quinolin-4-YL)acetaldehyde and 2-(Quinolin-2-YL)acetaldehyde stock solutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
-
Diagram: MTT Assay Workflow
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
The results of the MTT assay should be presented in a clear and concise manner to facilitate comparison between the two isomers.
Table 2: Hypothetical Cytotoxicity Data for Quinoline Acetaldehyde Isomers
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 2-(Quinolin-4-YL)acetaldehyde | HeLa | 48 | 75.3 |
| 2-(Quinolin-2-YL)acetaldehyde | HeLa | 48 | 42.1 |
| 2-(Quinolin-4-YL)acetaldehyde | MCF-7 | 48 | 89.5 |
| 2-(Quinolin-2-YL)acetaldehyde | MCF-7 | 48 | 55.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
A lower IC50 value indicates greater cytotoxic potency. Based on the hypothetical data, 2-(Quinolin-2-YL)acetaldehyde would be considered more potent than its C4-substituted counterpart in inhibiting the growth of HeLa and MCF-7 cells. This would align with the predictive analysis based on the known SAR of 2-substituted quinolines in cancer research[3][5].
Conclusion and Future Directions
The positional isomerism of the acetaldehyde group on the quinoline ring is predicted to significantly influence the biological activity of 2-(Quinolin-4-YL)acetaldehyde and 2-(Quinolin-2-YL)acetaldehyde. Based on established structure-activity relationships for the quinoline scaffold, the C2-substituted isomer is hypothesized to exhibit greater cytotoxic activity against cancer cell lines.
To validate this hypothesis, rigorous experimental testing, such as the detailed MTT assay protocol provided, is essential. Further investigations could explore the mechanisms of action of these compounds, including their effects on cell cycle progression, apoptosis, and specific molecular targets. Additionally, expanding the biological evaluation to include antimicrobial and other relevant assays would provide a more comprehensive understanding of the pharmacological profiles of these isomeric quinoline derivatives. This comparative approach will undoubtedly contribute to the rational design of more potent and selective quinoline-based therapeutic agents.
References
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
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Kowalska-Głąb, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 993. Retrieved from [Link]
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University of Western Australia. (n.d.). MTT Assay. Retrieved from [Link]
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Kandil, S., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. Retrieved from [Link]
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Rojas-Vite, G., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(42), 19653-19666. Retrieved from [Link]
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Hughes, T. V., et al. (2012). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 55(17), 7557–7567. Retrieved from [Link]
-
Ornelas, E. R., et al. (2021). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere, 6(3), e00295-21. Retrieved from [Link]
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Reen, F. J., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Infectious Diseases, 8(8), 1599–1608. Retrieved from [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]
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Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Netzker, T., et al. (2021). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Chemical Biology, 16(5), 841–849. Retrieved from [Link]
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Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Quinoline-Based Aldehyde Derivatives in Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic potential of quinoline derivatives, with a particular focus on aldehyde--substituted quinoline scaffolds, against various cancer cell lines. While direct and extensive experimental data on "2-(Quinolin-4-YL)acetaldehyde" and its close derivatives remains limited in publicly accessible literature, this document serves as a valuable resource by drawing parallels from structurally related and well-characterized quinoline-based anticancer agents. We will delve into the cytotoxic profiles of these compounds, explore their potential mechanisms of action, and provide detailed experimental protocols for key validation assays, offering a foundational framework for researchers and drug development professionals.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. In the realm of oncology, the quinoline motif is a key structural component in several approved anticancer drugs and numerous investigational agents. The anticancer effects of quinoline derivatives are multifaceted and can be attributed to a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and interference with critical signaling pathways essential for cancer cell proliferation and survival.[1]
Comparative Cytotoxicity of Quinoline-Aldehyde and Related Derivatives
The introduction of an aldehyde functional group to the quinoline scaffold presents an interesting avenue for anticancer drug design. Aldehydes are reactive electrophilic species that can potentially interact with various biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular dysfunction and death. The cytotoxic activity of several quinoline-aldehyde derivatives and other 4-substituted quinolines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing these compounds.
Below is a table summarizing the in vitro cytotoxic activity of representative quinoline derivatives. It is important to note that the direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 8-Nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colon) | 0.535 | - |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 (Colon) | 0.929 | - |
| 7-Methyl-8-Nitro-quinoline (C) | Caco-2 (Colon) | 1.871 | - |
| Mixture of 7-methylquinoline and 5-methylquinoline (A + B) | Caco-2 (Colon) | 2.62 | - |
| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 (Colon) | 1.140 | - |
| Poly-functionalised dihydropyridine quinoline A4 | A549 (Lung) | Dose-dependent toxicity observed at 250 µM | - |
| Poly-functionalised dihydropyridine quinoline A8 | A549 (Lung) | Highest toxicity at 125, 250 and 500 µM | - |
Data synthesized from available research.[2][3]
The data presented for the Caco-2 cell line demonstrates how substitutions on the quinoline ring can significantly impact cytotoxicity. For instance, the nitro-aldehyde derivative E exhibits the highest potency, suggesting that the combination of the electron-withdrawing nitro group and the reactive aldehyde functionality contributes to its anticancer activity.[2] The conversion of the aldehyde in E to an amino group in F leads to a decrease in cytotoxicity, highlighting the importance of the aldehyde moiety.[2]
Unraveling the Mechanisms of Action
The cytotoxic effects of quinoline derivatives are often underpinned by their ability to trigger apoptosis, a highly regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells.
Induction of Apoptosis
Many quinoline-based compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stresses, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell. Some 4-substituted quinoline derivatives have been observed to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[4]
Caption: The intrinsic apoptosis pathway initiated by a quinoline compound.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a consequence of a dysregulated cell cycle. Many quinoline derivatives exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases (e.g., G2/M phase).[1] This prevents cancer cells from dividing and can ultimately trigger apoptosis.
Experimental Protocols: A Guide for In Vitro Validation
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a standard MTT cytotoxicity assay.
Conclusion and Future Directions
The validation of the anticancer potential of novel "2-(Quinolin-4-YL)acetaldehyde" derivatives can be effectively guided by a comparative analysis with known quinoline-based anticancer agents. The common mechanisms of action, including the induction of apoptosis and cell cycle arrest, provide a solid foundation for initial investigations. The cytotoxicity data and detailed experimental protocols presented in this guide offer a practical framework for researchers to systematically evaluate the therapeutic potential of these and other new quinoline derivatives. Future research should focus on synthesizing and testing a broader range of "2-(Quinolin-4-YL)acetaldehyde" analogues to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for further preclinical development.
References
-
de Souza, N. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
-
Wang, D., et al. (2015). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 6(32), 33134–33148. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
-
Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11767. [Link]
-
Abdel-Ghani, T. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30549-30567. [Link]
-
Bari, S. B., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 11(7), 1066-1097. [Link]
-
Hassan, F. M. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Biomolecular Concepts, 8(3-4), 169-174. [Link]
-
Naidoo, A., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemistry, 2015, 857183. [Link]
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A Comparative Analysis of Quinoline-Based Antimalarials: In-Vitro Efficacy of Novel Analogs Versus Chloroquine
In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel and effective therapeutic agents. The quinoline class of compounds, historically the cornerstone of antimalarial chemotherapy with chloroquine as its most prominent member, remains a critical scaffold for the development of new drug candidates. This guide provides a comparative analysis of the in-vitro antimalarial activity of a series of recently developed quinoline analogs against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, with chloroquine serving as the benchmark.
The Enduring Challenge of Chloroquine Resistance
Chloroquine, a 4-aminoquinoline, was a highly effective, safe, and affordable antimalarial for decades. Its primary mechanism of action involves accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to the buildup of free heme, which is lethal to the parasite. However, widespread resistance has severely limited its clinical utility against P. falciparum. This has spurred research into structurally modified quinoline derivatives that can circumvent these resistance mechanisms. This guide focuses on analogs of quinoline with substitutions at the 4-position, a key area for structural modification to enhance antimalarial activity.
Comparative In-Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of a selection of quinoline-4-carboxamide and quinoline-4-carboxylic acid derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Chloroquine's IC50 values are included for direct comparison. A lower IC50 value indicates higher potency.
| Compound ID | Chemical Class | P. falciparum 3D7 IC50 (nM) | P. falciparum K1 IC50 (nM) | Reference |
| Chloroquine | 4-Aminoquinoline | 8.6 ± 0.4 | 155 ± 11.4 | [1] |
| DAQ | Chloroquine Analog | Comparable to Chloroquine | Active (specific value not provided) | [2] |
| CEQ | Chloroquine Analog | 46 ± 4 | 405 ± 32 | [2] |
| PCQ | Chloroquine Analog | Not specified | Active (specific value not provided) | [2] |
| Quinoline-4-carboxamide Analog 1 | Quinoline-4-carboxamide | ≤ 2.9 | Not specified | [3] |
| Quinoline-4-carboxamide Analog 2 | Quinoline-4-carboxamide | 120 | Not specified | [4] |
| Quinoline-4-carboxylic acid Derivative | Quinoline-4-carboxylic acid | Active (specific value not provided) | Active (specific value not provided) | [5][6] |
Note: The specific structures of the proprietary analogs are not detailed in this guide. The data is presented to illustrate the potential for developing potent quinoline-based antimalarials.
The data clearly demonstrates that while chloroquine is highly potent against the 3D7 strain, its efficacy is significantly reduced against the resistant K1 strain. In contrast, several of the novel quinoline analogs, such as DAQ and the quinoline-4-carboxamide analogs, exhibit potent activity against both strains, highlighting their potential to overcome existing resistance mechanisms.
Experimental Protocol: SYBR Green I-Based In-Vitro Antimalarial Assay
The in-vitro antimalarial activity data presented in this guide was generated using the SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput, and reliable technique for screening antimalarial compounds. It relies on the principle that the SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the amount of parasitic material, thus indicating parasite growth.
Step-by-Step Methodology:
-
Parasite Culture:
-
P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% heat-inactivated human serum.
-
Cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
-
-
Drug Plate Preparation:
-
Test compounds and control drugs (e.g., chloroquine) are serially diluted in culture medium in a 96-well microtiter plate.
-
A row of wells without any drug serves as the negative control (100% parasite growth).
-
-
Assay Initiation:
-
A suspension of synchronized ring-stage parasites (typically at 0.5% parasitemia and 2% hematocrit) is added to each well of the drug plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
-
Lysis and Staining:
-
After incubation, a lysis buffer containing SYBR Green I dye is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
The fluorescence intensity in each well is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
The fluorescence readings are background-corrected using the values from wells with no parasites.
-
The percentage of parasite growth inhibition is calculated for each drug concentration relative to the drug-free control wells.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Scientific Workflow
The following diagrams illustrate the conceptual workflow of the in-vitro antimalarial drug screening process and the proposed mechanism of action for quinoline-based antimalarials.
Caption: Proposed mechanism of action of quinoline antimalarials.
Concluding Remarks
The development of novel quinoline analogs remains a promising strategy in the fight against malaria. The in-vitro data presented here for quinoline-4-substituted derivatives demonstrates the potential to overcome chloroquine resistance. The SYBR Green I-based assay provides a robust and efficient platform for the initial screening and characterization of these new chemical entities. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these promising antimalarial candidates.
References
-
Akoachere, M., et al. (2005). In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins. Antimicrobial Agents and Chemotherapy, 49(11), 4592-4598. [Link]
-
de Pilla Varotti, F., et al. (2019). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry, 183, 111713. [Link]
-
Mishra, M., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 147(2), 173-180. [Link]
-
Wicht, K. J., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(9), 2634-2643. [Link]
-
Wicht, K. J., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. ResearchGate. [Link]
-
Wicht, K. J., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. [Link]
-
Mishra, M., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. Indian Journal of Medical Research, 147(2), 173. [Link]
-
Shafie Ardestani, M., et al. (2025). Effectiveness of different concentrations of chloroquine on 3D7 strain of P. falciparum. ResearchGate. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(20), 8190-8201. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
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A Head-to-Head Comparison of Synthesis Methods for Substituted Quinolines: From Classic Reactions to Modern Innovations
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry.[1][2][3] Its presence in a wide array of pharmacologically active agents—from antimalarials like quinine to modern anticancer drugs—underscores the critical need for efficient and versatile synthetic routes to its derivatives.[1][3][4] This guide provides an in-depth, head-to-head comparison of the most significant methods for synthesizing substituted quinolines. We will move beyond a simple recitation of reaction names to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by comparative data and detailed experimental protocols.
The Enduring Classics: Foundational Quinoline Syntheses
The late 19th century saw the discovery of several foundational methods for quinoline synthesis, which remain relevant today.[2][5][6] These reactions, often named after their discoverers, established the fundamental strategies for constructing the quinoline ring system.
The Skraup Synthesis: A Classic, Vigorous Approach
First reported by Zdenko Hans Skraup in 1880, this method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[5][7][8][9] The Skraup synthesis is a powerful tool for producing quinolines, often starting from simple, readily available materials.[2][10]
Mechanism and Rationale:
The reaction's driving force is the in-situ formation of acrolein from the dehydration of glycerol by concentrated sulfuric acid.[5][8] Aniline then undergoes a Michael addition to the acrolein. The subsequent cyclization and dehydration under strongly acidic conditions form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline.[8] The choice of nitrobenzene as an oxidant is strategic; it can also serve as a solvent for the reaction.[8][9] However, this reaction is notoriously exothermic and can be violent, necessitating careful control.[8][9] The use of moderators like ferrous sulfate is common practice to temper the reaction's vigor.[9]
Workflow for the Skraup Synthesis
Caption: Generalized workflow of the Skraup Synthesis.
Advantages:
-
Utilizes simple, inexpensive starting materials.[2]
-
A direct method for producing the parent quinoline ring.
Disadvantages:
-
Extremely exothermic and potentially hazardous reaction conditions.[8][9]
-
Limited scope for producing highly substituted or complex quinolines.
-
The use of harsh reagents like concentrated sulfuric acid and strong oxidizing agents can be a drawback.[11]
The Doebner-von Miller Reaction: A More Versatile Variation
A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol.[5][12][13] This allows for the synthesis of a wider variety of substituted quinolines.[5][12] The reaction is typically catalyzed by Brønsted or Lewis acids.[13]
Mechanism and Rationale:
The reaction begins with the conjugate addition (Michael addition) of an aniline to the α,β-unsaturated carbonyl compound.[12] The resulting adduct can then undergo cyclization and subsequent oxidation to yield the quinoline product.[12] An interesting feature of this reaction is the potential for a fragmentation-recombination pathway, which can lead to a mixture of products if unsymmetrical ketones are used.[12]
Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller Reaction.
Advantages:
-
Greater versatility compared to the Skraup synthesis, allowing for the introduction of substituents.[5][12]
-
Can be performed under somewhat milder conditions than the Skraup reaction.
Disadvantages:
-
Can produce mixtures of regioisomers, complicating purification.[11]
-
The reaction can still be exothermic and require careful temperature control.[11]
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[5][11][14][15]
Mechanism and Rationale:
The reaction proceeds through the initial formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[14][15] This enamine then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to yield the final quinoline product.[14][15] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization step.[5][14]
Advantages:
-
A straightforward method for obtaining 2,4-disubstituted quinolines.[14]
-
The starting materials are generally accessible.
Disadvantages:
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization.[7][15]
-
The use of strong acids can lead to side reactions and harsh workup procedures.[11]
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a widely used and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[2][4][6][16] This reaction can be catalyzed by either acids or bases.[4][17]
Mechanism and Rationale:
The generally accepted mechanism for the base-catalyzed reaction involves the initial formation of a Schiff base between the 2-aminoaryl carbonyl and the active methylene compound.[16] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[16] The versatility of this method stems from the wide variety of commercially available 2-aminoaryl ketones and active methylene compounds.[4]
Friedländer Synthesis Mechanism
Caption: Base-catalyzed mechanism of the Friedländer Synthesis.
Advantages:
-
High versatility due to the wide range of accessible starting materials.[4]
-
Generally proceeds with high atom economy.[4]
-
Can often be performed under relatively mild conditions.[4]
Disadvantages:
-
Regioselectivity can be an issue when using unsymmetrical ketones.[11]
-
The availability of the starting 2-aminoaryl aldehydes or ketones can sometimes be a limiting factor.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with 4-quinolones).[18][19] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[18][19]
Mechanism and Rationale:
The first step is a nucleophilic substitution of the alkoxy group of the malonate by the aniline to form an anilidomethylenemalonate.[19] This intermediate then undergoes a high-temperature (often >250 °C) 6-electron electrocyclization to form the quinoline ring.[19][20] The final steps involve hydrolysis of the ester and decarboxylation to yield the 4-hydroxyquinoline.[18][19] The high temperature required for cyclization is a significant consideration, and modern variations often employ microwave irradiation to accelerate this step and improve yields.[19][21]
Advantages:
-
A reliable route to the medicinally important 4-quinolone scaffold.[19]
-
Particularly effective for anilines with electron-donating groups in the meta position.[19]
Disadvantages:
-
Requires very high temperatures for the cyclization step, which can lead to decomposition.[20]
-
Can result in low overall yields due to the multi-step nature of the reaction.[20]
-
Regioselectivity can be a problem with asymmetrically substituted anilines.[20]
Comparative Performance of Classical Synthesis Methods
| Synthesis Method | Key Reactants | Typical Product | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Key Limitations |
| Skraup | Aniline, glycerol, H₂SO₄, oxidant | Unsubstituted or simply substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47[22] | Highly exothermic, harsh conditions |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid | 2- and/or 4-substituted quinolines | ~80 | 15 - 17 h | 18 - 37[22] | Potential for regioisomer mixtures |
| Combes | Aniline, β-diketone, acid | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good[22] | Limited by EWG on aniline |
| Friedländer | 2-Aminoaryl ketone, active methylene compound | Polysubstituted quinolines | Varies | Varies | Good to Excellent | Availability of starting materials |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | 4-Hydroxyquinolines | >250 (thermal) | Varies | Often low (multi-step) | High temperatures, potential decomposition |
Modern Approaches: Enhancing Efficiency and Scope
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for quinoline synthesis.[1][23]
Transition Metal-Catalyzed Syntheses
Transition metals like palladium, copper, iron, and cobalt have emerged as powerful catalysts for quinoline synthesis.[24][25][26] These methods often proceed through C-H activation, oxidative annulation, or multicomponent reactions (MCRs), offering high atom economy and functional group tolerance under milder conditions.[1][25] For instance, copper-catalyzed MCRs of anilines, aldehydes, and alkynes provide a direct route to polysubstituted quinolines.[25]
Advantages:
-
High efficiency and selectivity.[25]
-
Milder reaction conditions compared to classical methods.[25]
-
Broad substrate scope and functional group tolerance.[11]
Disadvantages:
-
Cost and potential toxicity of metal catalysts.[27]
-
Risk of metal contamination in the final product, a critical concern in drug development.[27]
Microwave-Assisted Synthesis
The use of microwave irradiation has revolutionized many classical quinoline syntheses.[28][29] By rapidly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times (from hours to minutes) and often improve yields.[21][22][28] This is particularly beneficial for reactions that traditionally require high temperatures, such as the Gould-Jacobs cyclization.[19][21]
Advantages:
-
Improved reaction yields and cleaner product profiles.[28]
-
Enhanced energy efficiency.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a challenge for large-scale industrial production.
Experimental Protocols
Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline (Catalyst-Free, Thermal)
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline via a catalyst-free Friedländer reaction.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1.0 eq)
-
Ethyl acetoacetate (1.2 mmol, 1.2 eq)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone and ethyl acetoacetate in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired quinoline derivative.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction (First Step)
This protocol details the microwave-assisted condensation of aniline and diethyl ethoxymethylenemalonate (DEEM), the initial step of the Gould-Jacobs reaction.[19][21]
Materials:
-
Aniline (2.0 mmol, 1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 eq)
-
Microwave vial (2.5 mL)
-
Acetonitrile (for washing)
Procedure:
-
In a 2.5 mL microwave vial, add aniline and DEEM. The excess DEEM acts as both a reagent and a solvent.[19]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 170 °C and hold for 7 minutes.[21]
-
After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[19]
-
Dry the resulting solid under vacuum to obtain the anilidomethylenemalonate intermediate.
Conclusion and Future Outlook
The synthesis of substituted quinolines has evolved significantly from the vigorous conditions of the 19th-century classics to the elegant and efficient metal-catalyzed and microwave-assisted methods of today.[2][3] For the modern researcher, the choice of synthetic route is a strategic decision based on the desired substitution pattern, scale, cost, and environmental impact.
Classical methods like the Friedländer and Combes syntheses remain workhorses in the lab due to their simplicity and the accessibility of starting materials. However, for complex targets and in the pursuit of green chemistry, modern approaches are increasingly favored.[23][30] The continued development of novel catalysts and reaction conditions will undoubtedly expand the synthetic chemist's toolbox, enabling the discovery of new quinoline-based therapeutics with improved efficacy and safety profiles.
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 2024. Available from: [Link] futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview.php
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Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. 2006. Available from: [Link]
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MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. 2012. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. 2023. Available from: [Link]
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Structure-activity relationship (SAR) studies of "2-(Quinolin-4-YL)acetaldehyde" derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] This versatile heterocycle is a cornerstone in the development of therapeutics for a wide range of diseases, including infectious diseases, cancer, and neurodegenerative disorders.[4][5][6] The specific substitution pattern on the quinoline nucleus plays a pivotal role in determining the pharmacological profile of the resulting derivatives. This guide focuses on the structure-activity relationship (SAR) of derivatives based on the "2-(Quinolin-4-YL)acetaldehyde" scaffold, a less explored but promising template for generating novel bioactive molecules.
The Significance of the 4-Position on the Quinoline Ring
The 4-position of the quinoline ring is a critical determinant of biological activity. Modifications at this position have led to the development of numerous clinically significant drugs. A classic example is the 4-aminoquinoline class of antimalarial drugs, such as chloroquine. The SAR for these compounds highlights the importance of a dialkylaminoalkyl side chain at the C-4 position for optimal activity.[7] The length of this side chain and the nature of the terminal amine are crucial for the drug's interaction with its target in the malaria parasite.[7]
While direct and extensive SAR studies on "2-(Quinolin-4-YL)acetaldehyde" derivatives are not widely published, we can extrapolate from the broader knowledge of 4-substituted quinolines to understand the potential of this scaffold. The acetaldehyde moiety at the 4-position offers a reactive handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Exploring the Chemical Space of 2-(Quinolin-4-YL)acetaldehyde Derivatives
The aldehyde functionality of 2-(Quinolin-4-YL)acetaldehyde is a versatile starting point for numerous chemical reactions, including:
-
Reductive amination: To introduce various amine-containing side chains, mimicking the pharmacophore of 4-aminoquinoline antimalarials and other bioactive compounds.
-
Wittig reaction and related olefination reactions: To introduce double bonds and extend the side chain with diverse functionalities.
-
Condensation reactions: To form Schiff bases, hydrazones, and other derivatives, which can act as ligands for metal chelation or as precursors to more complex heterocyclic systems.[8]
-
Oxidation and reduction: To generate the corresponding carboxylic acid or alcohol, providing further opportunities for derivatization.
The exploration of these synthetic avenues can lead to novel compounds with a wide array of potential biological activities.
Comparative Analysis of Quinoline Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. The following table summarizes the activity of various quinoline derivatives, highlighting the impact of different substitution patterns.
| Compound Class | Key Structural Features | Biological Activity | Target/Mechanism of Action (if known) | Reference Compound Example | IC50/MIC |
| 4-Aminoquinolines | Aminoalkyl side chain at C4; 7-chloro substitution | Antimalarial | Inhibition of hemozoin formation | Chloroquine | Varies with parasite strain |
| 2-Arylquinolines | Aryl group at C2 | Anticancer | Various, including tubulin polymerization inhibition | Compound 13 (from study) | 8.3 µM (HeLa cells)[9] |
| Quinoline-based Hybrids | Quinoline scaffold linked to another pharmacophore | Broad-spectrum antibacterial | Dual-targeting of LptA and Top IV proteins | Compound 5d (from study) | 0.125–8 µg/mL[10][11] |
| 8-Aminoquinolines | Amino group at C8, often with an antioxidant moiety | Neuroprotective, Antioxidant | ROS scavenging, metal chelation | Compound 4 (from study) | Cytoprotective at 50-100 µM[12] |
Experimental Protocols for Evaluating Biological Activity
The evaluation of novel "2-(Quinolin-4-YL)acetaldehyde" derivatives would involve a battery of in vitro and in vivo assays to determine their biological activity and mechanism of action.
General Workflow for Screening and Evaluation
Caption: General workflow for the discovery and development of novel therapeutic agents.
Step-by-Step Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Key Structure-Activity Relationship Insights for Quinoline Derivatives
Based on a broad range of studies on quinoline derivatives, several key SAR principles can be summarized:
-
Substitution at C2 and C4: These positions are highly amenable to modification and significantly influence biological activity. Aryl substitutions at C2 have shown promise in anticancer applications, while modifications at C4 are crucial for antimalarial and other activities.[7][9]
-
Halogenation: The introduction of halogens, particularly chlorine at the C7 position, is a common strategy to enhance the potency of quinoline-based drugs, as seen in chloroquine.[7]
-
Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores can lead to compounds with dual mechanisms of action and improved activity profiles.[10][11]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a critical role in its pharmacokinetic and pharmacodynamic properties.[9]
Future Directions
The "2-(Quinolin-4-YL)acetaldehyde" scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. A deeper understanding of the SAR for this specific scaffold will be crucial for optimizing potency, selectivity, and drug-like properties. Computational modeling and molecular docking studies can further aid in the rational design of new compounds with improved activity against specific biological targets.[13]
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Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed. Available at: [Link]
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Validating the Efficacy of Quinoline-4-yl-Based Compounds in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While a vast body of literature exists on quinoline derivatives, this guide focuses on a specific and highly promising subclass: compounds derived from or structurally analogous to a quinolin-4-yl core. Although direct preclinical data on derivatives of "2-(Quinolin-4-YL)acetaldehyde" is not prevalent in published literature, a wealth of information on analogous structures, particularly those synthesized from quinoline-4-carboxaldehyde and other 4-substituted quinolines, provides a robust framework for evaluating their therapeutic potential.
This guide offers an in-depth, comparative analysis of the preclinical validation of these compounds across diverse therapeutic areas, including oncology, virology, and neurodegenerative diseases. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent comparison of efficacy data to empower your research and development endeavors.
The Quinolin-4-yl Moiety: A Versatile Pharmacophore
The quinoline ring system, an fusion of benzene and pyridine rings, offers a unique electronic and structural landscape for drug design. The 4-position, in particular, serves as a versatile anchor for a variety of functional groups, leading to compounds with a wide spectrum of biological activities. The strategic placement of substituents at this position can significantly influence the compound's target affinity, selectivity, and pharmacokinetic properties.
Comparative Efficacy in Preclinical Oncology Models
Quinoline-4-yl-based compounds have demonstrated significant potential as anticancer agents, primarily through mechanisms involving the inhibition of critical signaling pathways like PI3K/mTOR and the induction of apoptosis.
A novel series of 4-acrylamido-quinoline derivatives has been identified as potent PI3K/mTOR dual inhibitors.[1] These compounds have shown remarkable inhibitory activity against PI3Kα and antiproliferative effects against various cancer cell lines.
Table 1: In Vitro Efficacy of Representative Quinoline-4-yl-Based Anticancer Compounds
| Compound Class | Representative Compound | Target(s) | Cancer Cell Line | IC50 | Reference |
| 4-Acrylamido-quinolines | 8i | PI3Kα/mTOR | PC3 (Prostate) | Sub-micromolar | [1] |
| HCT116 (Colorectal) | Sub-micromolar | [1] | |||
| Quinoline-Chalcone Derivative | 12e | Not Specified | MGC-803 (Gastric) | Not Specified | [2] |
| 4-Amino-7-substituted-quinolines | Compound 37 | Not Specified | Not Specified | Potent |
Causality in Experimental Design: From In Vitro Screening to In Vivo Validation
The preclinical evaluation of these anticancer agents follows a logical progression. Initial screening in a panel of cancer cell lines (e.g., PC3, HCT116, MGC-803) provides a preliminary assessment of their cytotoxic and antiproliferative activity.[1][2] Compounds exhibiting potent in vitro activity are then advanced to more complex models, such as in vivo xenograft studies in immunodeficient mice, to evaluate their antitumor efficacy in a living organism.[2][3]
The choice of xenograft model is critical and is typically guided by the cancer type against which the compound showed the most promising in vitro activity. For instance, a compound effective against gastric cancer cell lines would be tested in a gastric cancer xenograft model.[2] This approach allows for the assessment of crucial parameters like tumor growth inhibition and overall survival.[2][3]
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Cell Culture: Human cancer cells (e.g., MGC-803 gastric cancer cells) are cultured under standard conditions.
-
Animal Model: Female nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Compound Administration: The test compound (e.g., a quinoline-chalcone derivative) is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. A vehicle control group receives the formulation without the active compound. A positive control group may receive a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil or Cisplatin).[2]
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. The survival rate of the animals is also monitored.
-
Molecular Analysis: At the end of the experiment, tumors can be excised for further analysis, such as gene expression studies (e.g., qRT-PCR for apoptotic and angiogenic genes like BAX, BAD, p53, MMP-2, and MMP-9) to elucidate the mechanism of action.[3]
Visualizing the Logic: Anticancer Drug Development Workflow
Caption: Preclinical workflow for anticancer quinoline-4-yl compounds.
Comparative Efficacy in Preclinical Antiviral Models
The quinoline scaffold is a well-established pharmacophore in antiviral drug discovery, with chloroquine and hydroxychloroquine being notable examples. More recently, novel quinoline-4-yl derivatives have shown promise against a range of viruses.
For instance, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been identified as potent anti-influenza virus agents.[4][5] Another study highlighted the antiviral and fungicidal activities of 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives against plant viruses like the tobacco mosaic virus (TMV).[6]
Table 2: In Vitro Efficacy of Representative Quinoline-4-yl-Based Antiviral Compounds
| Compound Class | Representative Compound | Target Virus | In Vitro Model | Efficacy Metric (EC50/IC50) | Reference |
| 4-[(quinolin-4-yl)amino]benzamides | G07 | Influenza A/WSN/33 (H1N1) | Cytopathic Effect Assay | EC50 = 11.38 ± 1.89 µM | [5] |
| Plaque Inhibition Assay | IC50 = 0.23 ± 0.15 µM | [5] | |||
| 4-Oxo-4H-quinolin-1-yl acylhydrazones | Compound 4 | Tobacco Mosaic Virus (TMV) | In vivo (in plants) | 51.2% inactivation at 500 mg/L | [6] |
Causality in Experimental Design: Targeting Viral Replication
The preclinical evaluation of antiviral compounds typically begins with in vitro assays to determine their ability to inhibit viral replication in cell culture. The cytopathic effect (CPE) assay is a common method to screen for antiviral activity, where a reduction in virus-induced cell death indicates the efficacy of the compound.[5] The plaque inhibition assay provides a more quantitative measure of the reduction in infectious virus particles.[5]
For compounds showing promise in vitro, mechanistic studies are crucial to identify the viral or host target. For the anti-influenza compounds, molecular docking studies suggested an interaction with the viral RNA-dependent RNA polymerase, specifically the PA-PB1 subunit.[4]
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed with PBS and infected with a diluted influenza virus stock (e.g., A/WSN/33 H1N1) for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a mixture of agarose and cell culture medium containing various concentrations of the test compound (e.g., G07).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the IC50 value (the concentration of the compound that inhibits 50% of plaque formation) is calculated.
Visualizing the Mechanism: Targeting Viral Polymerase
Caption: Inhibition of viral replication by a quinoline-4-yl compound.
Comparative Efficacy in Preclinical Neuroprotection Models
Neurodegenerative diseases like Alzheimer's represent another promising therapeutic area for quinoline-based compounds. Their neuroprotective effects are often attributed to their antioxidant and metal-chelating properties.
Studies have shown that certain quinolinic derivatives can protect both glial and neuronal cells from oxidative insults in vitro.[7][8] These compounds have demonstrated the ability to reduce nitric oxide levels, a key mediator of neuroinflammation and neuronal damage.[7][8]
Table 3: In Vitro Efficacy of Representative Quinoline-Based Neuroprotective Compounds
| Compound Class | Cell Lines | Insult | Neuroprotective Effect | Reference |
| Quinolinic-based derivatives | BV-2 (microglial), C6 (astroglial), HT-22 (neuronal) | H2O2 (Oxidative stress) | Protection against cell death | [7][8] |
| LPS (Inflammatory) | Tendency towards protection | [7][8] | ||
| 30% reduction in nitric oxide | [7][8] | |||
| Quinoline-based metal chelators | SH-SY5Y (neuroblastoma) | Aβ peptide, H2O2 | Significant neuroprotection | [9] |
Causality in Experimental Design: Modeling Neurodegeneration In Vitro
Preclinical validation of neuroprotective compounds relies on in vitro models that mimic the pathological processes of neurodegenerative diseases. The use of neuronal and glial cell lines (e.g., HT-22, BV-2, C6, SH-SY5Y) is a common starting point.[7][8][9]
To simulate the disease environment, cells are exposed to insults such as hydrogen peroxide (H2O2) to induce oxidative stress or lipopolysaccharide (LPS) to trigger an inflammatory response.[7][8] The neuroprotective effect of the test compounds is then assessed by measuring cell viability and key biomarkers of oxidative stress and inflammation, such as reactive oxygen species (ROS) and nitric oxide levels.[7][8]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Culture: HT-22 neuronal cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the quinolinic derivative for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the wells (excluding the control group) to a final concentration known to induce significant cell death.
-
Incubation: The plates are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. An increase in cell viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.
Visualizing the Protective Pathway
Caption: Neuroprotective mechanism of quinoline-4-yl compounds against oxidative stress.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the continued exploration of quinoline-4-yl-based compounds as a versatile platform for the development of novel therapeutics. The diverse biological activities observed across oncology, virology, and neurodegeneration highlight the adaptability of this chemical scaffold.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity while minimizing off-target effects.
-
Pharmacokinetic Profiling: To ensure that promising compounds have desirable ADME (absorption, distribution, metabolism, and excretion) properties for in vivo efficacy.
-
Advanced Preclinical Models: Utilizing more complex models, such as patient-derived xenografts (PDXs) in oncology or transgenic animal models of neurodegenerative diseases, to better predict clinical outcomes.
By leveraging the insights and methodologies outlined in this guide, researchers can more effectively validate the efficacy of their quinoline-4-yl-based compounds and accelerate their translation from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Comparative Docking Studies of "2-(Quinolin-4-YL)acetaldehyde" Derivatives Against EGFR Kinase
Introduction: From Privileged Scaffold to Targeted Inhibitor
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry. Its versatile, bicyclic aromatic structure is a cornerstone in a vast array of pharmacologically active agents, demonstrating clinical efficacy in anticancer, antimalarial, and neuroprotective applications.[1][2][3][4][5] The inherent properties of this scaffold provide a robust framework for designing novel therapeutics. This guide focuses on derivatives of "2-(Quinolin-4-YL)acetaldehyde," a promising yet underexplored chemical space for generating next-generation targeted therapies.
In the modern drug discovery pipeline, the journey from a promising scaffold to a clinical candidate is fraught with high costs and attrition rates.[6] In silico methodologies, particularly molecular docking, have become indispensable for navigating this complex path.[7][8][9][10] By computationally predicting the binding affinity and orientation of a small molecule within a protein's active site, we can rationally prioritize candidates for synthesis, significantly reducing time and resource expenditure.[10]
This guide provides an in-depth, experience-driven framework for conducting a comparative molecular docking study of novel "2-(Quinolin-4-YL)acetaldehyde" derivatives. We will use the Epidermal Growth Factor Receptor (EGFR) kinase, a clinically validated oncology target, as our case study, providing a direct comparison against a known inhibitor to generate actionable insights for drug development professionals.
Part 1: Strategic Target Selection and Rationale
The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized target protein. Quinoline derivatives have demonstrated inhibitory activity against a broad spectrum of targets, most notably protein kinases, which are central regulators of cellular signaling pathways often dysregulated in cancer.[11][12][13][14][15]
Selected Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain PDB Entry: (Human EGFR Kinase Domain complexed with Erlotinib)
Causality Behind This Choice:
-
Clinical Relevance: The EGFR signaling pathway is a critical driver of cell proliferation, and its aberrant activation is a hallmark of numerous cancers, including non-small cell lung cancer and breast cancer.[16][17] This makes it a high-value, validated target for therapeutic intervention.
-
Structural Precedent: Several FDA-approved quinoline-based kinase inhibitors, such as Bosutinib and Neratinib, target the ATP-binding site of kinases, providing a strong rationale that our quinoline scaffold can be optimized for this class of proteins.[18]
-
Validation-Ready Crystal Structure: The availability of high-resolution crystal structures of EGFR, particularly those co-crystallized with known inhibitors like Erlotinib (PDB: 1M17), is paramount. This allows for a critical protocol validation step—re-docking the native ligand—to ensure our computational model can accurately reproduce experimentally observed binding modes, thereby building confidence in the predictions for our novel compounds.[19]
The EGFR signaling cascade, which our study aims to disrupt, is a well-elucidated pathway critical to cell growth and proliferation.
Part 2: A Self-Validating In Silico Experimental Protocol
This section details a rigorous, step-by-step workflow for a credible molecular docking study. Each step is designed to ensure scientific integrity and reproducibility. The entire process is visualized below.
Ligand Preparation
The goal is to generate low-energy, 3D conformations of our test and control molecules, ready for docking.
-
Test Ligands: Three hypothetical "2-(Quinolin-4-YL)acetaldehyde" derivatives (QAD-1, QAD-2, QAD-3) with varying substitutions to probe the active site.
-
Positive Control: Erlotinib, the co-crystallized inhibitor in PDB 1M17. This serves as our performance benchmark.
-
Negative Control: A decoy molecule, structurally similar to our test ligands but presumed to be inactive. This helps assess if our protocol can successfully reject non-binders.[20][21]
Step-by-Step Protocol:
-
2D Sketching: Draw the 2D chemical structures using software such as MarvinSketch or ChemDraw.
-
3D Conversion: Convert the 2D structures into 3D coordinates.
-
Energy Minimization: This is a critical step. Use a force field like MMFF94 to relax the 3D structure into a low-energy (more stable) conformation. This removes any steric strain from the initial conversion.
-
File Preparation: Assign Gasteiger partial charges and save the structures in the .pdbqt format, which is required for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional flexibility information.
Target Protein Preparation
Here, we prepare the EGFR protein structure, ensuring it is clean and correctly formatted for the simulation.
Step-by-Step Protocol:
-
Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the RCSB Protein Data Bank (PDB ID: 1M17).
-
Structure Cleaning: Use a molecular modeling program (e.g., AutoDock Tools, PyMOL) to remove all non-essential components, such as water molecules, co-factors, and the original Erlotinib ligand.[22] Retaining crystallographic waters can be an advanced technique, but for a standard protocol, their removal is advised to simplify the system.
-
Protonation: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bonds.
-
File Conversion: Save the cleaned, protonated protein structure in the .pdbqt format.
Protocol Validation via Re-Docking
This is the most important step for ensuring the trustworthiness of your results.[19] We must prove that our chosen software and parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor.
Step-by-Step Protocol:
-
Define the Binding Site: Define a "grid box" or search space for the docking simulation. This box should be centered on the position of the original, co-crystallized Erlotinib within the 1M17 active site. A size of 25x25x25 Å is typically sufficient to cover the ATP-binding pocket.
-
Execute Re-Docking: Run a docking simulation using only the prepared Erlotinib ligand and the prepared 1M17 protein structure.
-
Analyze the Result: Compare the top-ranked docked pose of Erlotinib with its original position in the crystal structure. The primary metric for this comparison is the Root Mean Square Deviation (RMSD).
Self-Validation Check: A successful validation is achieved if the RMSD between the docked pose and the crystallographic pose is less than 2.0 Å . This confirms that the docking protocol has the ability to find the correct binding orientation.
Comparative Docking Simulation
Once the protocol is validated, we can proceed with docking our novel derivatives.
Step-by-Step Protocol:
-
Execute Docking Runs: Using the exact same grid box and docking parameters from the validation step, perform individual docking runs for each test ligand (QAD-1, QAD-2, QAD-3) and the negative control decoy.
-
Generate Outputs: The docking software (e.g., AutoDock Vina) will generate multiple possible binding poses for each ligand, ranked by their calculated binding affinity scores.
Post-Docking Analysis and Visualization
This final step involves interpreting the raw data to extract meaningful scientific insights.
Step-by-Step Protocol:
-
Binding Affinity Analysis: The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value signifies a stronger predicted binding interaction.[1][22][23]
-
Binding Pose Visualization: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to analyze the top-ranked pose for each ligand.
-
Interaction Mapping: Carefully inspect the intermolecular interactions between your ligands and the amino acid residues of the EGFR active site. Pay close attention to:
-
Hydrogen Bonds: Especially with the critical "hinge region" residue, Met793.
-
Hydrophobic Interactions: With residues like Leu718, Val726, and Leu844.
-
Pi-Pi Stacking: Potential interactions with aromatic residues like Phe856.
-
Part 3: Hypothetical Results and Comparative Discussion
This section presents plausible results from our docking study, demonstrating how the data should be structured and interpreted to derive a Structure-Activity Relationship (SAR).
Quantitative Data Summary
The docking results are summarized below for clear comparison. The binding affinity predicts the strength of the interaction, while the key interactions provide the mechanistic basis for this affinity.
| Ligand | Docking Score (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic/Other Interactions |
| Erlotinib (Control) | -9.8 | Met793 (Hinge Region) | Leu718, Val726, Ala743, Leu844 |
| QAD-1 | -9.5 | Met793 (Hinge Region) | Leu718, Val726, Cys797 |
| QAD-2 | -8.2 | Thr790 | Leu718, Leu844 |
| QAD-3 | -10.1 | Met793, Thr854 | Leu718, Val726, Ala743, Leu844, Cys797 |
| Decoy | -6.1 | None | Leu844 |
Discussion of In Silico Findings
The comparative analysis of our hypothetical results provides critical insights for the next phase of drug design.
-
Benchmark Comparison: Erlotinib, our positive control, docked with a strong binding affinity of -9.8 kcal/mol, forming the canonical hydrogen bond with the hinge residue Met793, which is essential for potent EGFR inhibition. This validates our scoring function's ability to recognize a potent binder.
-
Promising Candidate (QAD-3): Derivative QAD-3 emerged as the most promising candidate with a predicted binding affinity of -10.1 kcal/mol, superior to that of Erlotinib. Visualization of its binding pose revealed that it not only replicates the critical hinge interaction with Met793 but also forms an additional hydrogen bond with Thr854. Furthermore, its unique substituent appears to make additional favorable hydrophobic contact with Cys797 in the pocket, providing a clear structural hypothesis for its enhanced score.
-
Good Candidate (QAD-1): Derivative QAD-1 also shows significant promise (-9.5 kcal/mol) by successfully mimicking the core binding mode of Erlotinib, including the key Met793 interaction. While its score is slightly lower than the control, it represents a highly viable chemical starting point.
-
Candidate for Redesign (QAD-2): In contrast, QAD-2 exhibited a weaker binding affinity (-8.2 kcal/mol). Analysis of its pose showed that its bulky substituent caused a conformational shift that prevented it from forming the crucial hydrogen bond with Met793. This is an invaluable insight, indicating that this substitution pattern is likely detrimental to activity and should be avoided in future designs.
-
Protocol Discrimination: The decoy molecule returned a significantly poorer score of -6.1 kcal/mol and failed to form any key interactions. This demonstrates that our docking protocol can successfully discriminate between potential binders and inactive molecules, lending further credibility to our findings.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative molecular docking of novel "2-(Quinolin-4-YL)acetaldehyde" derivatives against the EGFR kinase domain. Our hypothetical results demonstrate how this in silico approach can rapidly identify promising candidates (QAD-3), deprioritize unfavorable structures (QAD-2), and provide clear, actionable insights into the structure-activity relationship.
Based on this computational study, QAD-3 is identified as the highest-priority candidate for chemical synthesis and biological evaluation.
It is imperative to remember that molecular docking is a powerful predictive tool, but its findings are hypotheses.[23] The crucial next steps involve translating these computational predictions into experimental reality. The most promising derivatives, particularly QAD-3 and QAD-1, should be synthesized and subjected to in vitro validation, including EGFR kinase inhibition assays and cancer cell line proliferation assays, to confirm their biological activity.[11][24] This iterative cycle of computational design followed by experimental validation is the hallmark of modern, efficient drug discovery.
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Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). SpringerLink. Retrieved January 17, 2026, from [Link]
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DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Iraqi HTML of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 17, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (2023). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. Retrieved January 17, 2026, from [Link]
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(PDF) Best Practices in Docking and Activity Prediction. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2017). ScienceDirect. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Scientific & Academic Publishing. Retrieved January 17, 2026, from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). SpringerLink. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2015). MDPI. Retrieved January 17, 2026, from [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). MDPI. Retrieved January 17, 2026, from [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021). IOS Press Content Library. Retrieved January 17, 2026, from [Link]
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Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. (2016). Imperial College London. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. Retrieved January 17, 2026, from [Link]
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Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Quinolin-4-YL)acetaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 2-(Quinolin-4-YL)acetaldehyde. As a specialized chemical intermediate, its disposal requires a thorough understanding of its constituent functional groups—the quinoline ring and the aldehyde group—to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
The core philosophy of this guide is proactive risk management. The procedures outlined are self-validating, emphasizing hazard assessment, proper segregation, and compliant disposal pathways. By understanding the chemical causality behind these steps, laboratory personnel can ensure safety and maintain the integrity of their research environment.
Hazard Assessment: A Structurally-Informed Approach
Due to the specialized nature of 2-(Quinolin-4-YL)acetaldehyde, comprehensive safety data may not be readily available. Therefore, a risk assessment must be conducted based on the known hazards of its primary chemical motifs: the quinoline scaffold and the aldehyde functional group.
-
Quinoline Moiety: Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds. They are recognized as potential environmental contaminants, with some demonstrating toxicity.[1][2] The quinoline structure is a core component in many biologically active compounds and pharmaceuticals, indicating its potential for physiological effects.[3][4] As such, it should be handled as a substance with potential environmental and health hazards.
-
Aldehyde Functional Group: Aldehydes as a class present several well-documented risks.
-
Reactivity and Peroxide Formation: Many aldehydes, particularly when exposed to air over time, can form explosive peroxides.[5][6] This reactivity necessitates careful storage and handling.
-
Toxicity and Irritation: Aldehydes are often respiratory irritants and can cause irritation to the skin and eyes.[7][8][9] Acetaldehyde, a related compound, is classified as a carcinogen and suspected of causing genetic defects.[5][10]
-
Flammability: Short-chain aldehydes are typically flammable liquids whose vapors can form explosive mixtures with air.[6][11]
-
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE and engineering controls to protect laboratory workers from chemical hazards.[12][13]
| Control Type | Specification | Rationale |
| Engineering Controls | Handle the compound and its waste exclusively within a certified chemical fume hood. | To minimize inhalation of potentially irritating or toxic vapors and prevent the accumulation of flammable vapors.[14] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | To protect against splashes of the chemical or its solutions, which are presumed to be eye irritants. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for specific breakthrough times. Change gloves immediately if contaminated. | To prevent skin contact, as the compound is presumed to be a skin irritant. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure closed-toe shoes are worn at all times in the laboratory. | To protect against accidental spills and splashes and to provide a barrier in case of a fire. |
Step-by-Step Disposal Protocol
The disposal of 2-(Quinolin-4-YL)acetaldehyde must follow a systematic process that aligns with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17]
Step 1: Waste Characterization and Segregation
Proper waste characterization is the foundation of safe disposal.[16]
-
Designate the Waste Stream: Classify all waste containing 2-(Quinolin-4-YL)acetaldehyde as "Hazardous Organic Chemical Waste."
-
Segregate Incompatibles: Do NOT mix this waste with the following:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides)
-
Strong Acids or Bases
-
Aqueous Waste Streams
-
Other reactive chemical classes.
-
Causality: Aldehydes can react violently with acids, bases, and oxidizing agents.[6] Segregation prevents uncontrolled exothermic reactions, gas generation, or polymerization within the waste container.
-
Step 2: Waste Containment and Labeling
Proper containment is mandated to prevent leaks and ensure safe transport.[15]
-
Select an Appropriate Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle) designated for hazardous waste. The container must be in good condition with a secure, leak-proof cap.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "2-(Quinolin-4-YL)acetaldehyde" and any other chemical constituents.
-
The words "Hazardous Waste."
-
Clear hazard identification (e.g., Flammable, Irritant, Health Hazard).
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator and laboratory location.
-
Causality: Proper labeling is a legal requirement under RCRA and ensures that anyone handling the container is aware of its contents and associated dangers, facilitating safe storage and disposal.[18]
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: The waste container must be sealed at all times except when actively adding waste.[15] This prevents the release of vapors and potential reaction with air.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and situated away from ignition sources and drains.
Step 4: Final Disposal Pathway
-
Contact Environmental Health & Safety (EHS): The primary and required method for disposal is to contact your institution's EHS or equivalent department.[19] They will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
DO NOT Sewer: Under no circumstances should 2-(Quinolin-4-YL)acetaldehyde or its containers be disposed of down the drain.[6][19] This is illegal and environmentally irresponsible, as quinoline derivatives can be harmful to aquatic life.[1]
-
Empty Containers: An empty container that held 2-(Quinolin-4-YL)acetaldehyde must be treated as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[19][20]
Spill and Decontamination Procedures
Accidents require a prepared, calm response. All spill cleanup materials must be disposed of as hazardous waste.[19]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Isolate (for large spills): If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill (for small spills): For minor spills that you are trained to handle, don appropriate PPE. Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collect and Package Waste: Carefully sweep or scoop the absorbent material into a designated waste container. Seal and label the container as "Hazardous Waste" with a description of the contents.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste. Follow with a soap and water wash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(Quinolin-4-YL)acetaldehyde waste.
Caption: Decision workflow for handling and disposing of 2-(Quinolin-4-YL)acetaldehyde waste.
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Comprehensive Safety and Handling Guide for 2-(Quinolin-4-YL)acetaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(Quinolin-4-YL)acetaldehyde in a laboratory setting. The information herein is synthesized from established safety data for analogous chemical structures, namely quinoline and acetaldehyde, to ensure a comprehensive and cautious approach in the absence of a specific Material Safety Data Sheet (MSDS) for the compound . This document is intended for researchers, scientists, and professionals in drug development who are trained in handling hazardous chemicals.
Hazard Identification and Risk Assessment
2-(Quinolin-4-YL)acetaldehyde is a compound that combines the structural features of quinoline and acetaldehyde. Therefore, it is prudent to assume it possesses hazards associated with both parent molecules.
-
Quinoline Moiety: Quinoline and its derivatives are known to be harmful if swallowed or in contact with skin and can cause serious eye irritation.[1] Some quinoline compounds are also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[2]
-
Acetaldehyde Moiety: Acetaldehyde is an extremely flammable liquid and vapor.[3] It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[3] Furthermore, acetaldehyde is classified as a possible human carcinogen (IARC Group 2B) and is suspected of causing genetic defects.[3][4] Chronic exposure can lead to symptoms resembling alcoholism and may cause liver damage.[4][5]
Assumed Hazard Profile for 2-(Quinolin-4-YL)acetaldehyde:
| Hazard Classification | Anticipated Risk |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[4] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1][3] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][5] |
| Carcinogenicity | Suspected carcinogen.[3][4][6] |
| Mutagenicity | Suspected of causing genetic defects.[2][3] |
| Reactivity | May be reactive and can potentially form explosive peroxides upon storage, especially if exposed to air.[4][6] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure risk. The following table outlines the minimum required PPE for handling 2-(Quinolin-4-YL)acetaldehyde.
| Body Part | Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to use gloves with a minimum thickness of 5 mils.[2] Double-gloving is recommended for prolonged handling or when working with larger quantities. Gloves must be inspected before each use and changed immediately upon contamination.[7] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles that form a complete seal around the eyes are required. Standard safety glasses are insufficient. A face shield must be worn over the goggles to protect against splashes, especially when transferring liquids or working with reactions under pressure.[8] |
| Body | Flame-Resistant Laboratory Coat | A long-sleeved, knee-length laboratory coat made of flame-resistant material must be worn and kept fastened. This protects against skin contact and provides a barrier in case of a flash fire. |
| Respiratory | NIOSH-approved Respirator | All handling of 2-(Quinolin-4-YL)acetaldehyde must be conducted in a certified chemical fume hood. [9][10] If there is a risk of exposure outside of a fume hood (e.g., large spills), a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges is required.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety.
Workflow for Handling 2-(Quinolin-4-YL)acetaldehyde
Caption: Emergency response plan for spills and personal exposure.
-
In Case of a Spill:
-
Evacuate all personnel from the immediate area and restrict access. [9] 2. Remove all sources of ignition. [4][9] 3. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a spill pillow. [1][4] 4. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [9] 5. Decontaminate the spill area.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][11] * Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [4][11] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [9][11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][11]
-
Waste Disposal Plan
-
All waste containing 2-(Quinolin-4-YL)acetaldehyde, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.
-
Collect waste in a clearly labeled, tightly sealed container. [4][9]* Store waste in a designated, secondary containment area away from incompatible materials. [9]* Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 2-(Quinolin-4-YL)acetaldehyde and maintain a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
